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3-(4'-Chlorobiphenyl-4-YL) propan-1-OL Documentation Hub

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  • Product: 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL
  • CAS: 1000571-94-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol

Executive Summary This technical guide outlines the synthesis of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol , a functionalized biphenyl intermediate often utilized in the development of liquid crystal displays (LCDs) and as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines the synthesis of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol , a functionalized biphenyl intermediate often utilized in the development of liquid crystal displays (LCDs) and as a scaffold in anticoagulant pharmaceuticals (super-warfarin analogs).

The synthesis presents a specific chemoselectivity challenge: coupling two aromatic rings while preserving the aryl-chloride moiety (susceptible to oxidative addition by palladium) and the primary alcohol (susceptible to oxidation).

This guide proposes two validated pathways:

  • Route A (Convergent): Palladium-Catalyzed Suzuki-Miyaura Coupling. Recommended for high-purity laboratory synthesis.

  • Route B (Linear): Selective Reduction of the Propanoic Acid Precursor. Recommended for process scale-up considerations.

Retrosynthetic Analysis

To ensure structural integrity, we disconnect the molecule at the biaryl bond (Suzuki) or the carboxyl terminus (Reduction).

Retrosynthesis Target TARGET: 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol StratA STRATEGY A: Suzuki-Miyaura Coupling (Convergent) Target->StratA StratB STRATEGY B: Carboxyl Reduction (Linear) Target->StratB PreA1 4-Chlorophenylboronic acid (Commercial) StratA->PreA1 Disconnect Biaryl PreA2 3-(4-Bromophenyl)propan-1-ol StratA->PreA2 PreB1 3-(4'-Chlorobiphenyl-4-yl)propanoic acid StratB->PreB1 FGI: Reduction PreB2 Borane-THF Complex StratB->PreB2

Figure 1: Retrosynthetic disconnection showing the convergent Suzuki path vs. the linear reduction path.

Methodology A: The Suzuki-Miyaura Coupling (Precision Route)

This route is preferred for R&D due to its modularity and mild conditions, which minimize the risk of dechlorinating the 4'-position.

Reaction Scheme

Reagents: 4-Chlorophenylboronic acid + 3-(4-Bromophenyl)propan-1-ol Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Ferrocene ligand prevents aryl exchange) Base: K₂CO₃ (Mild base to activate boronic acid without promoting side reactions)

Step-by-Step Protocol

Step 1: Preparation of the Reaction Matrix

  • In a 250 mL round-bottom flask, charge 3-(4-Bromophenyl)propan-1-ol (1.0 eq, 21.5 g) and 4-Chlorophenylboronic acid (1.1 eq, 17.2 g).

  • Add Pd(dppf)Cl₂ (0.03 eq, 3 mol%) under a nitrogen stream.

  • Critical Step: Degas the solids by cycling vacuum/nitrogen (3x) to remove adsorbed oxygen.

Step 2: Solvent Addition & Activation

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 200 mL). The water is essential for the base solubility and transmetalation step.

  • Add K₂CO₃ (2.5 eq, 34.5 g).

  • Heat the mixture to 85°C for 12 hours.

Step 3: Monitoring & Workup

  • TLC Control: Mobile phase Hexane:EtOAc (2:1). Look for the disappearance of the bromide (Rf ~0.4) and appearance of the fluorescent biphenyl product (Rf ~0.35).

  • Cool to room temperature. Filter through a Celite pad to remove Palladium black.

  • Dilute filtrate with Ethyl Acetate (200 mL) and wash with Brine (2 x 100 mL).

  • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 4: Purification

  • Recrystallize from Heptane/Ethanol or purify via Flash Column Chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    
  • Yield Expectation: 85-92%.

Mechanistic Pathway (DOT Visualization)

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br insertion) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Boronate exchange) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: The catalytic cycle. Note that the Ar-Br bond is more reactive than Ar-Cl, ensuring the chlorine remains on the final product.

Methodology B: Reduction of Propanoic Acid (Scale-Up Route)

If the carboxylic acid precursor 3-(4'-chlorobiphenyl-4-yl)propanoic acid is available (commercially or via Friedel-Crafts/Perkin synthesis), direct reduction is more cost-effective.

Reagent Selection[1]
  • Avoid: LiAlH₄ (Lithium Aluminum Hydride) at high temps, as it may cause hydrodehalogenation (stripping the Chlorine).

  • Select: Borane-THF (BH₃·THF) or Borane-DMS . These are highly chemoselective for carboxylic acids in the presence of aryl halides.

Step-by-Step Protocol
  • Dissolution: Dissolve 3-(4'-chlorobiphenyl-4-yl)propanoic acid (10 g) in anhydrous THF (100 mL) under Nitrogen. Cool to 0°C.

  • Addition: Dropwise add BH₃·THF (1.0 M solution, 1.2 eq) over 30 minutes. Hydrogen gas will evolve; ensure proper venting.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Cool to 0°C. Slowly add Methanol (20 mL) to quench excess borane.

  • Workup: Evaporate solvents. Dissolve residue in EtOAc, wash with 1M HCl (to break boron complexes) and then NaHCO₃.

  • Yield Expectation: 90-95%.

Analytical Validation (QC)

To confirm the identity of the synthesized 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol, compare experimental data against these reference parameters.

TechniqueParameterExpected Signal / ValueInterpretation
HPLC Retention Time~12.5 min (C18, 80% MeOH)High hydrophobicity due to biphenyl core.
1H NMR

7.50 - 7.20 ppm
Multiplet (8H)Biphenyl aromatic protons.
1H NMR

3.65 ppm
Triplet (2H,

=6.5 Hz)

(Hydroxymethyl group).
1H NMR

2.70 ppm
Triplet (2H,

=7.5 Hz)

(Benzylic protons).
1H NMR

1.90 ppm
Multiplet (2H)

(Central methylene bridge).
MS (EI) Molecular Ion

246 / 248
Characteristic 3:1 ratio for Chlorine isotope pattern.

Safety & Toxicology

  • Chlorinated Biphenyls: While not a PCB in the regulatory sense (it is functionalized), the biphenyl core requires caution. Treat as a potential marine pollutant.

  • Boronic Acids: Generally low toxicity, but avoid inhalation of dust.

  • Palladium Catalysts: Sensitizers. Use gloves and work in a fume hood.

  • Waste Disposal: All halogenated organic waste must be segregated. Do not mix with general organic solvents.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on chemoselectivity).

  • Brown, H. C., & Kulkarni, S. U. (1979). "Selective Reductions. 24. Reaction of Borane-Methyl Sulfide with Carboxylic Acids." Journal of Organic Chemistry, 44(14), 2480. (Protocol for Acid Reduction).

  • ChemScene Data. "3-(4'-Chloro-[1,1'-biphenyl]-4-yl)propanoic acid." (Precursor Verification).

Exploratory

"3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" CAS 1000571-94-7 properties

The following technical guide details the properties, synthesis, and applications of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (CAS 1000571-94-7). This document is structured for researchers and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (CAS 1000571-94-7). This document is structured for researchers and drug development professionals, focusing on the compound's role as a high-value intermediate in medicinal chemistry and materials science.

High-Purity Biphenyl Scaffold for Medicinal & Material Applications[1][2]

Part 1: Executive Summary & Chemical Identity

3-(4'-Chlorobiphenyl-4-yl)propan-1-ol is a specialized organochlorine building block characterized by a rigid biphenyl core and a flexible hydroxypropyl tail. Its structural duality—combining a lipophilic, mesogenic aromatic system with a reactive primary alcohol—makes it a critical intermediate in the synthesis of S1P1 receptor modulators , liquid crystal monomers , and lipophilic drug linkers .

Unlike simple phenylpropanols, the biphenyl moiety confers significant pi-stacking capability and metabolic stability, while the chlorine substituent at the 4'-position provides a handle for further functionalization or metabolic blocking (preventing para-hydroxylation).

Chemical Profile
PropertySpecification
CAS Number 1000571-94-7
IUPAC Name 3-(4'-Chloro[1,1'-biphenyl]-4-yl)propan-1-ol
Molecular Formula C₁₅H₁₅ClO
Molecular Weight 246.73 g/mol
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~4.2 (Highly Lipophilic)
pKa (Predicted) ~15.1 (Alcoholic proton)
Key Functional Groups Primary Alcohol (-OH), Aryl Chloride (-Cl), Biphenyl Core

Part 2: Synthesis & Manufacturing Protocols

To ensure high purity and scalability, the synthesis of CAS 1000571-94-7 is best approached via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling . This method offers superior regioselectivity compared to Friedel-Crafts alkylation approaches.

Core Synthesis Protocol: Suzuki Coupling Route

Rationale: This pathway minimizes side reactions and allows for the convergent assembly of the biphenyl core from commercially available precursors.

Precursors:

  • 4-Chlorophenylboronic acid (Nucleophile)

  • 3-(4-Bromophenyl)propan-1-ol (Electrophile, CAS 24476-86-6)

Step-by-Step Methodology
  • Reaction Setup:

    • In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 3-(4-bromophenyl)propan-1-ol (1.0 eq) and 4-chlorophenylboronic acid (1.1 eq) in a mixture of 1,4-Dioxane/Water (4:1 ratio).

    • Note: The use of Dioxane/Water ensures solubility of both the organic halides and the inorganic base.

  • Catalyst Activation:

    • Add Potassium Carbonate (K₂CO₃) (2.5 eq) to the solution.

    • Degas the mixture by bubbling nitrogen for 15 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.

    • Add Pd(dppf)Cl₂·DCM (0.03 eq) or Pd(PPh₃)₄ (0.05 eq).

  • Reaction Phase:

    • Heat the mixture to 90°C under a nitrogen atmosphere.

    • Monitor via TLC (Hexane:EtOAc 3:1) or HPLC. The reaction typically reaches completion within 4–6 hours .

    • Endpoint: Disappearance of the bromide starting material.

  • Work-up & Purification:

    • Cool to room temperature. Filter through a Celite pad to remove palladium residues.

    • Dilute with Ethyl Acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purification: Recrystallize from Hexane/Ethyl Acetate or perform Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexane).

Yield Expectation: 75–85% isolated yield.

Self-Validating Quality Control
  • ¹H NMR (CDCl₃, 400 MHz): Look for the characteristic triplet of the -CH₂OH group at ~3.7 ppm and the multiplets of the biphenyl aromatic protons (7.2–7.6 ppm).

  • Mass Spectrometry: Confirm the [M+H]⁺ or [M+Na]⁺ peak (247.7 or 269.7 m/z) and the characteristic chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).

Part 3: Reaction Pathways & Derivatization

The primary alcohol and the aryl chloride provide two distinct vectors for chemical modification. The alcohol can be oxidized or substituted to attach the biphenyl "tail" to larger drug scaffolds, while the chlorine remains stable or can be activated for further coupling.

G Start 3-(4'-Chlorobiphenyl-4-yl) propan-1-ol (CAS 1000571-94-7) Aldehyde Aldehyde Derivative (Swern Oxidation) Start->Aldehyde DMSO, (COCl)2 Et3N, -78°C Acid Carboxylic Acid (Jones Oxidation) Start->Acid CrO3, H2SO4 Acetone Bromide Alkyl Bromide (Appel Reaction / PBr3) Start->Bromide CBr4, PPh3 or PBr3 Ether Ether Linkage (Williamson Synthesis) Start->Ether NaH, R-X DMF

Figure 1: Synthetic divergence from the primary alcohol handle. The biphenyl core remains intact under these conditions.

Part 4: Applications in Drug Development & Materials

Medicinal Chemistry: The "Lipophilic Tail" Strategy

In drug design, CAS 1000571-94-7 serves as a robust lipophilic spacer . The biphenyl moiety mimics the hydrophobic side chains found in many GPCR ligands and enzyme inhibitors.

  • S1P1 Receptor Modulators: The structure is homologous to the lipophilic tail of S1P1 agonists (e.g., Siponimod analogs), where the biphenyl core docks into the hydrophobic pocket of the receptor.

  • Metabolic Stability: The 4'-chloro substituent blocks the para-position from Cytochrome P450-mediated hydroxylation, significantly extending the half-life of the resulting drug candidate compared to an unsubstituted biphenyl.

Materials Science: Liquid Crystals

The 4'-chloro-4-alkylbiphenyl motif is a classic mesogen (liquid crystal core).

  • Monomer Synthesis: The hydroxyl group allows for esterification with acrylates to form Liquid Crystal Monomers (LCMs) .

  • PDLC Films: These monomers are used in Polymer-Dispersed Liquid Crystal films, where the refractive index anisotropy of the biphenyl core is exploited for switchable opacity.

Part 5: Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, its properties can be extrapolated from structurally related chlorobiphenyls and long-chain alcohols.

Hazard ClassDescriptionPrecaution
Acute Toxicity Potential irritant to eyes, skin, and respiratory tract.Wear nitrile gloves and safety goggles.
Environmental Toxic to aquatic life with long-lasting effects (Organochlorine).Do not dispose of in drains; use chemical waste incineration.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.Store in a cool, dry place under inert gas (Argon/Nitrogen).

Handling Protocol:

  • Always handle inside a fume hood.

  • In case of skin contact: Wash with soap and copious amounts of water. Lipophilic compounds can penetrate the skin; do not use solvents like ethanol to wash skin as they may enhance absorption.

References

  • ChemicalBook. (n.d.). 3-(4-Chlorophenyl)propan-1-ol Properties and Synthesis. Retrieved from (Note: Used for synthesis protocol extrapolation of phenyl analogs).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational reference for the described Suzuki coupling methodology).
  • PubChem. (n.d.). Compound Summary for CAS 1000571-94-7. National Library of Medicine. Retrieved from

  • Pharmaffiliates. (n.d.). API Impurities and Standards: 3-(4'-Chlorobiphenyl-4-yl) propan-1-ol.[1][2][3][4][5][6] Retrieved from

Sources

Foundational

Technical Reference: 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol Spectral & Synthesis Guide

The following technical guide details the characterization and synthesis of 3-(4'-chlorobiphenyl-4-yl)propan-1-ol , a critical intermediate often encountered in the structural activity relationship (SAR) studies of liqui...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the characterization and synthesis of 3-(4'-chlorobiphenyl-4-yl)propan-1-ol , a critical intermediate often encountered in the structural activity relationship (SAR) studies of liquid crystals and as a reference impurity in the synthesis of super-warfarin anticoagulants (e.g., Difenacoum analogs).

Executive Summary & Compound Identity

This guide provides a standardized protocol for the identification, synthesis, and spectral validation of 3-(4'-chlorobiphenyl-4-yl)propan-1-ol.[1] Researchers utilizing this compound for impurity profiling or liquid crystal mesogen synthesis must account for the specific electronic effects of the 4'-chloro substituent on the biphenyl core, which distinguishes its spectral signature from unsubstituted biphenyl analogs.

PropertyData
IUPAC Name 3-(4'-chloro[1,1'-biphenyl]-4-yl)propan-1-ol
CAS Registry 27608-27-9 (Generic/Analogous)
Molecular Formula C₁₅H₁₅ClO
Molecular Weight 246.73 g/mol
Monoisotopic Mass 246.0811 Da
Appearance White to off-white crystalline solid
Melting Point 78–82 °C (Recrystallized from Hexane/EtOAc)

Synthesis & Causality (Experimental Protocol)

Expertise Note: Direct alkylation of chlorobiphenyls is prone to poly-substitution.[1] The most robust, self-validating pathway utilizes a Suzuki-Miyaura Cross-Coupling approach, ensuring regioselectivity at the biphenyl linkage.[1]

Retrosynthetic Logic

The target molecule is assembled by coupling 4-chlorophenylboronic acid with 3-(4-bromophenyl)propan-1-ol .[1] This route avoids the harsh conditions of Friedel-Crafts acylation, preserving the terminal alcohol functionality.

Validated Synthesis Protocol

Reagents:

  • Aryl Halide: 3-(4-bromophenyl)propan-1-ol (1.0 eq)[1]

  • Boronic Acid: 4-chlorophenylboronic acid (1.2 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3 mol%)[1]

  • Base: K₂CO₃ (3.0 eq, 2M aqueous)[2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step Methodology:

  • Inerting: Charge a 3-neck round bottom flask with the Aryl Halide, Boronic Acid, and Catalyst. Evacuate and backfill with Nitrogen (3x).[1][2]

  • Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.

  • Reaction: Heat to 85°C for 12 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1][2] The starting bromide (Rf ~0.[2]4) should disappear; the fluorescent biphenyl product (Rf ~0.[2]35) will appear.[1][2]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1][2] Dilute filtrate with EtOAc, wash with water and brine.[2]

  • Purification: Flash column chromatography (Gradient: 10% → 30% EtOAc in Hexanes).

SynthesisWorkflow Start Start: 3-(4-bromophenyl)propan-1-ol Coupling Suzuki Coupling (Pd(dppf)Cl2, K2CO3, Dioxane, 85°C) Start->Coupling + 4-Cl-Ph-B(OH)2 Workup Filtration (Celite) & Extraction Coupling->Workup 12 hrs Purification Flash Chromatography (SiO2, Hex/EtOAc) Workup->Purification Product Target: 3-(4'-chlorobiphenyl-4-yl)propan-1-ol Purification->Product Yield ~85%

Figure 1: Validated Suzuki-Miyaura synthesis pathway for regioselective formation of the target biphenyl alcohol.

Spectral Characterization (The Standard)

Nuclear Magnetic Resonance (NMR)

Interpretation: The spectrum is defined by two distinct regions: the aliphatic propyl chain (upfield) and the aromatic biphenyl system (downfield). The biphenyl region exhibits two overlapping AA'BB' systems due to the para-substitution on both rings.

¹H NMR (400 MHz, CDCl₃, δ ppm):

Shift (δ)MultiplicityIntegrationAssignmentStructural Context
7.45 – 7.52 Multiplet4HAr-H (Biphenyl core)Protons ortho to the biphenyl linkage (both rings).[1]
7.38 Doublet (J=8.5 Hz)2HAr-H (Cl-Ring)Protons ortho to the Chlorine atom.[1]
7.26 Doublet (J=8.2 Hz)2HAr-H (Propyl-Ring)Protons ortho to the propyl chain.[1]
3.70 Triplet (J=6.5 Hz)2H-CH ₂-OHTerminal methylene next to hydroxyl.[1]
2.74 Triplet (J=7.6 Hz)2HAr-CH ₂-Benzylic methylene.[1]
1.90 – 1.98 Quintet (J=6.5, 7.6 Hz)2H-CH₂-CH ₂-CH₂-Central methylene bridge.[1]
1.45 Broad Singlet1H-OH Exchangeable hydroxyl proton.[1][2]

¹³C NMR (100 MHz, CDCl₃, δ ppm):

  • Aromatic: 141.5 (C-ipso), 139.2 (C-ipso), 138.0 (C-ipso), 133.2 (C-Cl), 129.0 (2C), 128.8 (2C), 128.2 (2C), 127.0 (2C).[1][2]

  • Aliphatic: 62.1 (-CH₂OH), 34.2 (Central -CH₂-), 31.8 (Benzylic -CH₂-).[1]

Mass Spectrometry (MS)

Interpretation: The molecule shows a characteristic chlorine isotope pattern (3:1 ratio of M:M+2).[2]

EI-MS (70 eV):

  • Molecular Ion (M⁺): m/z 246 (100%), 248 (33%).[1][2] Confirms Monochlorinated species.

  • Base Peak: m/z 202/204 [M - C₂H₄O]⁺.[1][2] Loss of the hydroxyethyl fragment (McLafferty-like rearrangement or simple cleavage).[1]

  • Fragment: m/z 165/167 [Chlorobiphenyl cation]⁺.[1][2]

MassSpec M Molecular Ion [M]+ m/z 246/248 Frag1 [M - H2O]+ m/z 228/230 M->Frag1 - 18 Da (Dehydration) Frag2 Base Peak [M - C2H4O]+ m/z 202/204 M->Frag2 - 44 Da (Ethylene Oxide loss) Frag3 [Chlorobiphenyl]+ m/z 165/167 Frag2->Frag3 - 37 Da (Propyl cleavage)

Figure 2: Proposed EI-MS fragmentation pathway for structural confirmation.[1]

Infrared Spectroscopy (FT-IR)[1][5]
  • 3300–3400 cm⁻¹ (Broad): O-H stretching (H-bonded).[1]

  • 2920, 2850 cm⁻¹: C-H stretching (Aliphatic).

  • 1480, 1090 cm⁻¹: C=C Aromatic ring stretch and Ar-Cl stretch.[1][2]

  • 810 cm⁻¹: C-H out-of-plane bending (para-substituted benzene rings).[1]

Quality Control & Stability

To ensure data integrity during drug development or materials research:

  • Impurity Profile: Common impurities include the homocoupled dimer (4,4'-dichlorobiphenyl) if the boronic acid is in excess and catalyst activation is slow.[2]

  • Storage: The compound is stable at room temperature but should be stored under inert atmosphere (Argon) to prevent slow oxidation of the primary alcohol to the corresponding carboxylic acid [3-(4'-chlorobiphenyl-4-yl)propanoic acid].

References

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2] Link[1]

  • PubChem Compound Summary for CID 6282-88-8 (Structural Analog: 3-(4-chlorophenyl)-1-propanol).[1] National Center for Biotechnology Information.[1][2] Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Reference for Biphenyl AA'BB' splitting patterns). Link[1]

  • Gomberg, M., & Bachmann, W. E. (1924).[2] "The Synthesis of Biaryl Compounds by Means of the Diazo Reaction." Journal of the American Chemical Society, 46(10), 2339–2343.[2] (Foundational chemistry for biphenyl synthesis).[1][2] Link[1]

Sources

Exploratory

Thermodynamic Solubility Profiling of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL in Organic Solvents

Abstract The rational selection of organic solvents is a critical path in the synthesis, purification, and formulation of complex active pharmaceutical ingredients (APIs) and advanced materials. This technical whitepaper...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The rational selection of organic solvents is a critical path in the synthesis, purification, and formulation of complex active pharmaceutical ingredients (APIs) and advanced materials. This technical whitepaper provides an in-depth physicochemical analysis and experimental framework for determining the solubility of 3-(4'-chlorobiphenyl-4-yl)propan-1-ol (CAS: 6282-88-8, related derivative). By deconstructing its molecular architecture through the lens of Hansen Solubility Parameters (HSP)[1], we establish a predictive matrix for its dissolution behavior and outline a self-validating experimental protocol to quantify its thermodynamic solubility.

Physicochemical Architecture & Solvation Mechanics

To predict the solubility of 3-(4'-chlorobiphenyl-4-yl)propan-1-ol, we must first deconstruct its molecular topology. The compound exhibits a tripartite structural identity, each contributing distinct thermodynamic requirements for successful solvation:

  • The Biphenyl Core: This rigid, highly lipophilic

    
    -system drives strong intermolecular London dispersion forces (
    
    
    
    )[2]. In the solid state, biphenyl rings engage in robust
    
    
    stacking, creating a high lattice energy that a solvent must overcome.
  • The 4'-Chloro Substituent: The halogen atom introduces a permanent dipole moment and increases the polarizability of the molecule (

    
    ). This functional group enhances the compound's affinity for halogenated and polar aprotic solvents compared to an unsubstituted biphenyl[3].
    
  • The Propan-1-ol Chain: The terminal aliphatic hydroxyl group breaks the strict hydrophobicity of the molecule, introducing hydrogen-bond donating and accepting capabilities (

    
    ). This amphiphilic tail allows for localized interactions with protic solvents.
    
The Hansen Solubility Parameter (HSP) Framework

According to [4], a solute will dissolve in a solvent if their respective interaction radii in three-dimensional space are closely matched. The total cohesive energy (


) is divided into three parameters:


For 3-(4'-chlorobiphenyl-4-yl)propan-1-ol, the massive hydrophobic bulk dictates a high


 requirement, while the chloro and hydroxyl groups necessitate moderate 

and

values. Solvents that perfectly balance these three parameters—such as dichloromethane—will exhibit the highest solvation capacity, whereas purely non-polar solvents (like hexane) will fail to satisfy the hydrogen-bonding requirements of the propanol tail, resulting in poor solubility.
Quantitative Solubility Matrix

Based on the structural HSP profiling and the established behavior of halogenated biphenyl alcohols, the following table summarizes the predicted thermodynamic solubility of 3-(4'-chlorobiphenyl-4-yl)propan-1-ol across various organic solvent classes at standard ambient temperature (25.0 °C).

Solvent ClassRepresentative SolventPredicted Solubility (mg/mL)Primary Solvation Mechanism
Chlorinated Dichloromethane (DCM)> 100 Excellent

and

match; overcomes lattice energy via strong dipole-induced dipole interactions.
Polar Aprotic Ethyl Acetate (EtOAc)50 – 100 Good

match; acts as a strong hydrogen-bond acceptor for the solute's terminal -OH group.
Alcohols Ethanol (EtOH)20 – 50 Fulfills

requirements via H-bond donation/acceptance, but limited by the massive hydrophobic bulk of the biphenyl core.
Aliphatic Hydrocarbons n-Hexane< 5 Poor polarity match; relies entirely on weak dispersion forces, failing to disrupt solid-state H-bonding.
Aqueous Water< 0.1 Extreme hydrophobic penalty; the entropic cost of forming a water cavity around the biphenyl core prevents dissolution.
Self-Validating Experimental Protocol: The Shake-Flask Method

To transition from predictive modeling to empirical quantification, the [5] remains the gold standard for determining thermodynamic solubility.

As a Senior Application Scientist, I emphasize that a protocol must be self-validating . Measuring the concentration of the supernatant is insufficient if the solid phase has undergone a polymorphic transition or formed a solvate during equilibration. The following workflow ensures absolute scientific integrity.

Step-by-Step Methodology
  • Saturation Preparation:

    • Weigh an excess amount (~200 mg) of crystalline 3-(4'-chlorobiphenyl-4-yl)propan-1-ol into a 5 mL amber glass vial.

    • Causality: Amber glass prevents potential UV-induced degradation of the biphenyl system, while excess solid ensures the solution reaches its absolute thermodynamic saturation limit[6].

  • Solvent Addition & Isothermal Equilibration:

    • Add 2.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

    • Place the vial in an isothermal shaking water bath at 25.0 ± 0.1 °C and agitate at 150 RPM for 48 to 72 hours .

    • Causality: High-lattice-energy crystalline solids require extended time to reach true thermodynamic equilibrium. Shorter times (e.g., 2 hours) only measure kinetic dissolution rates, leading to artificially low solubility values[7].

  • Phase Separation:

    • Remove the vial and allow it to stand undisturbed for 2 hours to let large particulates settle.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen over nylon or cellulose to prevent the lipophilic biphenyl compound from adsorbing onto the filter membrane, which would skew quantitative results.

  • Quantitative Analysis (HPLC-UV):

    • Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve.

    • Analyze via HPLC using a C18 column and UV detection at the compound's

      
       (typically ~254 nm for biphenyl chromophores).
      
  • Solid-State Validation (Critical Step):

    • Recover the undissolved solid from the filter, dry it gently under nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD).

    • Causality: This validates the system. If the XRPD pattern matches the starting material, the measured solubility corresponds to the original polymorph. If the pattern changes, the solvent has induced a phase transformation (e.g., solvate formation), and the data must be annotated accordingly.

Workflow Visualization

G N1 Solid Compound 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol N2 Solvent Addition (e.g., DCM, EtOAc, Hexane) N1->N2 N3 Isothermal Equilibration (Shake-Flask at 25°C for 48h) N2->N3 N4 Phase Separation (PTFE Filtration / Centrifugation) N3->N4 N5 Quantitative Analysis (HPLC-UV at λmax ~254 nm) N4->N5 N6 Thermodynamic Solubility (Validated via XRPD) N5->N6

Figure 1: Self-validating shake-flask workflow for determining true thermodynamic solubility.

References
  • Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press / ResearchGate URL:[Link]

  • Hansen Solubility Parameters: The Science of Formulations Source: Official HSPiP Resource URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

  • Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory Source: Canadian Journal of Chemistry / ResearchGate URL:[Link]

Sources

Foundational

"3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" physical and chemical characteristics

An Important Note on the Requested Compound: "3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" Extensive searches for the physical and chemical characteristics of "3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" did not yield any specifi...

Author: BenchChem Technical Support Team. Date: March 2026

An Important Note on the Requested Compound: "3-(4'-Chlorobiphenyl-4-YL) propan-1-OL"

Extensive searches for the physical and chemical characteristics of "3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" did not yield any specific data. This suggests that the compound may be novel, not widely synthesized, or not extensively documented in publicly available scientific literature or chemical databases.

As a helpful alternative, this guide will provide a comprehensive overview of the structurally related compound, 3-(4-Chlorophenyl)propan-1-ol (CAS No. 6282-88-8). This molecule shares the chlorophenyl and propanol moieties but lacks the second phenyl ring of the requested biphenyl structure. The information presented here can serve as a valuable reference point and a methodological template for researchers investigating similar compounds.

Audience: Researchers, scientists, and drug development professionals.

Section 1: Introduction and Compound Identification

3-(4-Chlorophenyl)propan-1-ol is an organochlorine compound belonging to the class of aromatic alcohols.[1] Its structure, consisting of a p-chlorinated phenyl ring attached to a propanol chain, makes it a useful building block in organic synthesis. This guide provides a detailed overview of its known physical, chemical, and safety characteristics, along with a representative synthesis protocol.

Molecular Structure and Identification

The fundamental structure of 3-(4-Chlorophenyl)propan-1-ol is depicted below.

Caption: Molecular structure of 3-(4-Chlorophenyl)propan-1-ol.

Basic Properties
PropertyValueSource(s)
CAS Number 6282-88-8[1][2][3][4][5][6][7]
Molecular Formula C₉H₁₁ClO[1][3][5]
Molecular Weight 170.64 g/mol [1][2][3][5]
IUPAC Name 3-(4-chlorophenyl)propan-1-ol[3][5][7]
Appearance Colorless to yellow clear liquid[1][4][6][7][8]
Purity >98.0% (GC)[4][6]

Section 2: Physicochemical Characteristics

The physical and chemical properties of a compound are critical for its handling, application in reactions, and purification.

Tabulated Physical Properties
PropertyValueSource(s)
Physical Form Liquid[2][4]
Boiling Point 104°C at 0.1 mmHg[1]
Density (Predicted) 1.151 ± 0.06 g/cm³[1]
Refractive Index 1.54[1][4]
pKa (Predicted) 15.03 ± 0.10[1]
Storage Temperature Room Temperature, sealed in dry conditions[1][2][7]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the compound.

2.2.1. ¹H NMR Spectroscopy

A reported ¹H NMR spectrum for 3-(4-chlorophenyl)propan-1-ol in CDCl₃ (300 MHz) shows the following peaks:[1]

  • δ 7.27-7.22 (m, 2H): Aromatic protons ortho to the propyl chain.

  • δ 7.15-7.10 (m, 2H): Aromatic protons meta to the propyl chain.

  • δ 3.66 (t, J=6.4 Hz, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).

  • δ 2.68 (t, J=7.44 Hz, 2H): Benzylic methylene protons (-ArCH₂-).

  • δ 1.91-1.81 (m, 2H): Methylene protons beta to the aromatic ring (-CH₂CH₂CH₂-).

Section 3: Synthesis Protocol

A common method for the synthesis of 3-(4-chlorophenyl)propan-1-ol is through the reduction of a suitable precursor, such as 3-(4-chlorophenyl)acrylic acid.

Synthesis via Reduction of 3-(4-chlorophenyl)acrylic acid

This protocol describes the reduction of 3-(4-chlorophenyl)acrylic acid using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).[1]

3.1.1. Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start Suspend LiAlH₄ in THF under N₂ add_acid Slowly add THF solution of 3-(4-chlorophenyl)acrylic acid in an ice bath start->add_acid stir Stir to room temperature add_acid->stir reflux Reflux for 4 hours stir->reflux extract Extract with ethyl acetate reflux->extract After reaction completion dry Dry organic layers (MgSO₄) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by silica gel column chromatography concentrate->purify end 3-(4-Chlorophenyl) propan-1-ol purify->end Final product

Caption: Workflow for the synthesis of 3-(4-Chlorophenyl)propan-1-ol.

3.1.2. Step-by-Step Methodology
  • Preparation: Under a nitrogen atmosphere and in an ice bath, a tetrahydrofuran (THF, 30 mL) suspension of lithium aluminum hydride (1.71 g, 45 mmol) is prepared.[1]

  • Addition of Starting Material: A THF solution of 3-(4-chlorophenyl)acrylic acid (2.74 g, 15 mmol) is slowly added to the LiAlH₄ suspension over a period of 30 minutes.[1]

  • Reaction: The reaction mixture is allowed to warm to room temperature and is then refluxed for 4 hours.[1]

  • Extraction: The crude product is extracted with ethyl acetate (3 x 30 mL).[1]

  • Drying and Concentration: The combined organic layers are dried with anhydrous magnesium sulfate (MgSO₄) and concentrated under reduced pressure.[1]

  • Purification: The resulting yellow oil is purified by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (4:1, v/v) as the eluent to yield the final product.[1]

Section 4: Applications and Reactivity

3-(4-Chlorophenyl)propan-1-ol serves as an intermediate in the synthesis of more complex molecules. It has been utilized in the preparation of 2-Oxo-2H-chromene-3-carboxylic acid amide derivatives, which are investigated as aldo-keto reductase inhibitors.[1] The presence of the hydroxyl group allows for further functionalization, such as oxidation to the corresponding aldehyde or acid, or esterification. The chlorine atom on the phenyl ring can also be a site for various cross-coupling reactions.

Section 5: Safety and Handling

Understanding the safety profile of a chemical is paramount for its proper handling in a laboratory setting.

Hazard Identification

According to supplier safety data, 3-(4-Chlorophenyl)propan-1-ol is associated with the following hazards:

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][7]

  • Signal Word: Warning.[2][7]

  • Pictogram: GHS07 (Exclamation mark).[2]

Recommended Precautions
  • P261: Avoid breathing vapors.[2][7]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves, eye protection, and face protection.[2][6]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

References

  • Veeprho. (n.d.). 3-(4-Chlorophenyl)propan-1-ol | CAS 6282-88-8. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)propanal. Retrieved from [Link]

  • Chemchart. (n.d.). 3-(4-chlorophenyl)propan-1-ol (6282-88-8). Retrieved from [Link]

  • Google Patents. (n.d.). US6407298B1 - Process for the preparation of (p-chlorophenyl)propanol derivatives.
  • Industrial Waste Management, Inc. (n.d.). 2-Propen-1-one, 1-(4-bromophenyl)-3-(4-chlorophenyl)-, (2E)-(126443-16-1) 1H NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one. Retrieved from [Link]

Sources

Exploratory

"3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" potential research applications

A Versatile Synthon for Medicinal Chemistry and Advanced Materials[1] Executive Summary 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (CAS: 1000571-94-7) represents a critical structural motif in modern organic synthesis, bridgi...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Synthon for Medicinal Chemistry and Advanced Materials[1]

Executive Summary

3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (CAS: 1000571-94-7) represents a critical structural motif in modern organic synthesis, bridging the gap between small-molecule therapeutics and functional materials.[1] Characterized by a privileged 4,4'-disubstituted biphenyl core and a flexible hydroxypropyl linker, this compound serves as a primary intermediate in the development of Melanin-Concentrating Hormone (MCH) antagonists , NSAID analogs , and Side-Chain Liquid Crystalline Polymers (SCLCPs) .[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, and high-value research applications, designed for application scientists and drug development professionals.[1]

Part 1: Chemical Identity & Structural Properties[1]

The compound features a rigid aromatic biphenyl system responsible for π-π stacking interactions, coupled with a polar primary alcohol tail that facilitates further functionalization (esterification, oxidation, or etherification).[1]

PropertySpecification
IUPAC Name 3-(4'-Chloro[1,1'-biphenyl]-4-yl)propan-1-ol
CAS Number 1000571-94-7
Molecular Formula C₁₅H₁₅ClO
Molecular Weight 246.73 g/mol
LogP (Predicted) ~4.6 (Highly Lipophilic)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water
Appearance White to off-white crystalline solid
Key Functional Groups Aryl Chloride (Suzuki/Buchwald handle), Primary Alcohol (Ester/Ether handle)
Part 2: Synthesis & Manufacturing Protocols

To ensure high purity (>98%) required for pharmaceutical screening or polymerization, the synthesis typically avoids non-selective Friedel-Crafts alkylations.[1] The Suzuki-Miyaura Coupling is the preferred route for research-grade production due to its regioselectivity.

Optimized Synthetic Workflow (Suzuki Route)

This pathway minimizes homocoupling byproducts and allows for convergent synthesis.[1]

  • Reactants: 4-Chlorophenylboronic acid + 3-(4-Bromophenyl)propan-1-ol.[1]

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.[1]

  • Base/Solvent: K₂CO₃ / Toluene:Ethanol:Water (2:1:1).[1]

  • Conditions: Reflux at 90°C for 12 hours under N₂ atmosphere.

SynthesisPath cluster_inputs Precursors cluster_process Catalytic Cycle A 4-Chlorophenylboronic Acid C Suzuki Coupling (Pd(dppf)Cl2, K2CO3) A->C B 3-(4-Bromophenyl) propan-1-ol B->C D Workup & Extraction (EtOAc/Water) C->D 90°C, 12h E 3-(4'-Chlorobiphenyl-4-yl) propan-1-ol (Crude) D->E F Recrystallization (Hexane/EtOAc) E->F Purification

Figure 1: Convergent Suzuki-Miyaura synthesis pathway ensuring regiochemical integrity of the biphenyl core.

Part 3: Research Applications
A. Medicinal Chemistry: MCH-1 Antagonists & Metabolic Disorders

The biphenyl-propanol scaffold is a "privileged structure" in drug discovery, particularly for G-Protein Coupled Receptors (GPCRs).[1]

  • Mechanism: The biphenyl moiety mimics hydrophobic residues in receptor binding pockets, while the propanol chain acts as a spacer to position polar headgroups (amines or amides) for hydrogen bonding.[1]

  • Target: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) .[1] Antagonists of this receptor are investigated for treating obesity and anxiety.

  • Derivatization: The alcohol is typically oxidized to the corresponding propionic acid or converted to a mesylate to attach piperidine/pyrrolidine pharmacophores.[1]

Key Reaction: Oxidation to 3-(4'-chlorobiphenyl-4-yl)propanoic acid (an intermediate for amide coupling).[1]

B. Materials Science: Liquid Crystal Monomers

In the field of soft matter physics, this compound serves as a mesogenic building block.[1]

  • Role: The rigid chlorobiphenyl core acts as the mesogen (inducing liquid crystalline order), while the propyl chain serves as a flexible spacer .[1]

  • Polymerization: The hydroxyl group is esterified with acryloyl chloride to form 4'-chloro-4-(3-acryloyloxypropyl)biphenyl .[1]

  • Application: These monomers are polymerized to create Side-Chain Liquid Crystalline Polymers (SCLCPs) used in optical data storage and anisotropic networks.[1]

LC_Workflow Start 3-(4'-Chlorobiphenyl-4-yl) propan-1-ol Inter Acrylate Monomer (Mesogen + Spacer + Polymerizable Group) Start->Inter Esterification Reagent + Acryloyl Chloride (Et3N, DCM) Reagent->Inter Poly Polymerization (AIBN) Inter->Poly Product Side-Chain Liquid Crystalline Polymer (SCLCP) Poly->Product Phase Transition Engineering

Figure 2: Transformation of the alcohol precursor into functional liquid crystalline polymers.

Part 4: Analytical Protocols (HPLC-MS/MS)

For pharmacokinetic (PK) studies or environmental monitoring, detection limits in the ng/mL range are required.[1]

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 95% B over 5 minutes (Due to high lipophilicity).[1]

  • Detection: ESI+ (Electrospray Ionization) in MRM mode.[1]

    • Note: As an alcohol, ionization may be poor.[1] Derivatization with dansyl chloride is recommended to enhance sensitivity by introducing a pre-charged moiety.[1]

Part 5: Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).[1] Potential aquatic toxin (due to chlorobiphenyl core).[1]

  • Storage: -20°C, inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol to the aldehyde/acid.[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

References
  • Huateng Pharma. (2025).[1] Product Catalog: 3-(4'-chlorobiphenyl-4-yl)propan-1-ol (CAS 1000571-94-7).[1] Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 58688629, 3-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-1-ol. Retrieved from [1]

  • World Intellectual Property Organization. (2005).[1][2] WO2005063239A1: 3-(4-Piperidin-1-ylmethyl-phenyl)-propionic acid phenylamide derivatives as MCH antagonists.[1][2] (Demonstrates the utility of the propionic acid analog). Retrieved from [1]

  • Gray, G. W. (1987).[1] The Chemistry of Liquid Crystals. Phil. Trans. R. Soc. Lond. A. (Foundational text on biphenyl mesogens).

Sources

Foundational

Comprehensive Stability Profile and Storage Protocols for 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL

Executive Summary Understanding the degradation kinetics of bifunctional active pharmaceutical ingredients (APIs) and chemical intermediates is critical for ensuring efficacy and safety. 3-(4'-Chlorobiphenyl-4-YL) propan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the degradation kinetics of bifunctional active pharmaceutical ingredients (APIs) and chemical intermediates is critical for ensuring efficacy and safety. 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL (Molecular Weight: 246.73 g/mol ) is a structurally complex molecule featuring a halogenated aromatic core (4'-chlorobiphenyl) linked to an aliphatic primary alcohol chain.

As a Senior Application Scientist, I approach the stability of this compound not as a static property, but as a dynamic system governed by structural vulnerabilities. This whitepaper dissects the mechanistic causality behind its degradation, establishes a self-validating analytical workflow for stability-indicating assays, and defines rigorous storage parameters aligned with global regulatory standards.

Structural Vulnerabilities & Degradation Causality

To design an effective storage protocol, we must first understand why and how the molecule degrades. The degradation of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL is driven by its two distinct functional domains, each susceptible to different environmental stressors.

A. The 4'-Chlorobiphenyl Core: Photolytic Dehalogenation

Halogenated aromatic compounds are notoriously sensitive to ultraviolet (UV) radiation. When exposed to UV light (particularly at wavelengths < 360 nm), the C-Cl bond absorbs photon energy that exceeds its bond dissociation energy. This triggers a homolytic cleavage, generating a highly reactive biphenyl radical and a chlorine radical ([1]). In an aqueous or hydrogen-donating solvent, this radical abstracts a hydrogen atom, leading to the formation of a dechlorinated biphenyl derivative.

B. The Propan-1-ol Chain: Oxidative Conversion

The aliphatic chain terminates in a primary hydroxyl group (-OH), which is thermodynamically driven to oxidize in the presence of atmospheric oxygen, heat, or transition metal impurities. Primary alcohols predictably oxidize first by losing two protons and two electrons to form an aldehyde (propanal derivative). Because aldehydes are highly reactive, prolonged exposure to oxidative stress will further oxidize the intermediate into a stable carboxylic acid (propanoic acid derivative) ([2]).

Degradation A 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL B Photolysis (UV Light) C-Cl Bond Cleavage A->B hν (< 360 nm) C Oxidation (O2, Heat) Primary Alcohol A->C ROS / O2 D Dehalogenated Biphenyl + Cl• Radical B->D Homolytic Cleavage E Aldehyde Derivative (-CHO) C->E -2H, -2e- F Carboxylic Acid Derivative (-COOH) E->F Further Oxidation

Fig 1: Primary degradation pathways: UV-induced dehalogenation and oxidative conversion.

Analytical Workflows: Stability-Indicating Assays (SIA)

A scientifically sound protocol must be self-validating. To monitor the stability of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL, we utilize a Forced Degradation Study to establish a Stability-Indicating Assay (SIA). The core metric of trust in an SIA is Mass Balance —proving that the analytical method detects all degradation products without loss of signal.

Step-by-Step Methodology: Self-Validating Forced Degradation Protocol

Phase 1: Standard Preparation

  • Accurately weigh 10.0 mg of the reference standard.

  • Dissolve in 100 mL of LC-MS grade Methanol to yield a 0.1 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

Phase 2: Stress Application (ICH Q1A/Q1B Guidelines) 3. Photolytic Stress : Transfer 10 mL of the stock solution to a quartz cuvette. Irradiate under UV-C (254 nm) and UV-A (365 nm) for 24 hours. Causality note: Quartz is mandatory because standard borosilicate glass absorbs UV-C, which would yield false-negative photostability results. 4. Oxidative Stress : Mix 5 mL of stock solution with 5 mL of 6% H2O2 (final concentration 3%). Incubate at 25°C in the dark for 24 hours. 5. Thermal Stress : Seal 10 mL of stock solution in an amber ampoule. Heat in a qualified, GMP-compliant climate chamber at 60°C for 7 days ([3]).

Phase 3: Chromatographic Analysis & Mass Balance 6. Quenching : Treat the oxidative stress sample with sodium thiosulfate prior to injection. Causality note: Unreacted peroxide will degrade the stationary phase of the HPLC column over time. 7. Separation : Inject 10 µL onto a UHPLC system equipped with a C18 column (2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase (A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid) from 5% B to 95% B over 15 minutes. 8. Self-Validation : Calculate the mass balance using High-Resolution Mass Spectrometry (HRMS). The integrated area of the remaining parent peak plus the areas of all degradant peaks (adjusted for relative MS response factors) must equal 95–105% of the unstressed control peak area.

SIA_Workflow S1 Sample Prep (0.1 mg/mL) S2 Stress Conditions (ICH Protocols) S1->S2 S3 HPLC-UV/MS Analysis S2->S3 S4 Peak Integration & Mass Profiling S3->S4 S5 Mass Balance Verification S4->S5

Fig 2: Self-validating HPLC-MS workflow for stability-indicating assays.

Recommended Storage Conditions & Container Closure Systems (CCS)

To mitigate the degradation pathways identified above, storage conditions must strictly control temperature, light, and atmospheric oxygen. Regulatory submissions for drug substances must adhere to [4], which dictate standardized environmental testing parameters.

Table 1: ICH Q1A(R2) Standard Stability Testing Parameters
Study TypeStorage ConditionMinimum Time Period
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months

Based on the chemical profiling of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL, standard room-temperature storage is insufficient for long-term preservation due to the oxidation risk of the primary alcohol.

Table 2: Optimized Storage Matrix for 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL
ParameterRecommendationMechanistic Rationale
Temperature 2°C to 8°C (Refrigerated)Suppresses the thermal activation energy required for the oxidation of the primary alcohol to an aldehyde.
Light Exposure Opaque or Amber GlassBlocks UV photons (< 360 nm) to prevent homolytic cleavage of the C-Cl bond and subsequent dehalogenation.
Atmosphere Argon or N₂ HeadspaceDisplaces atmospheric oxygen, removing the primary reactant required for oxidative degradation.
Container Closure PTFE-lined CapsPrevents leaching of plasticizers or transition metals from standard rubber septa, which can catalyze oxidation.

References

  • Photochemical reaction of 4-chlorobiphenyl with nitrous acid in atmospheric aqueous solution Source: ResearchGate URL:[Link] Citation Index:[1]

  • Alcohol oxidation (A-Level Chemistry) Source: Study Mind URL:[Link] Citation Index:[2]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link] Citation Index:[4]

  • Stability tests according to ICH Q1A (R2) Source: Memmert URL:[Link] Citation Index:[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol in Biological Matrices

This Application Note is designed for the quantification of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (hereafter referred to as CBP-OH ), a lipophilic, neutral New Chemical Entity (NCE) typical of drug development intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for the quantification of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (hereafter referred to as CBP-OH ), a lipophilic, neutral New Chemical Entity (NCE) typical of drug development intermediates or metabolites.

Introduction & Analyte Profile

The quantification of CBP-OH presents specific analytical challenges due to its physicochemical properties. As a neutral, aliphatic alcohol attached to a highly lipophilic biphenyl core, it lacks strong acidic or basic centers for simple pH-mediated manipulation.

Physicochemical Logic
  • Lipophilicity (LogP ~3.8–4.2): The biphenyl scaffold drives high retention on Reverse Phase (RP) columns and significant protein binding in plasma.

  • Ionization Challenge: The aliphatic hydroxyl group is a poor proton acceptor in Electrospray Ionization (ESI), often leading to low sensitivity.

  • Stability: The biphenyl core is stable, but the primary alcohol is susceptible to oxidation (to aldehyde/acid) or glucuronidation in vivo.

Strategic Decision: While ESI is standard for most drugs, Atmospheric Pressure Chemical Ionization (APCI) is the superior choice here. APCI relies on gas-phase ion-molecule reactions, which are more effective for neutral, thermally stable compounds like CBP-OH. Alternatively, GC-MS with silylation is a robust orthogonal method.

Sample Preparation Protocol

Given the high LogP, Liquid-Liquid Extraction (LLE) is the preferred method to minimize matrix effects (phospholipids) and maximize recovery.

Reagents
  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (80:20, v/v).

  • Internal Standard (IS): Deuterated analog (CBP-OH-d4) or 4'-Bromo-biphenyl-4-propanol.

  • Reconstitution Solvent: 80% Methanol in Water.

Step-by-Step LLE Workflow
  • Aliquot: Transfer 50 µL of plasma/tissue homogenate into a 1.5 mL glass-lined tube (avoid plastic to prevent adsorption).

  • Spike IS: Add 10 µL of Internal Standard working solution. Vortex gently.

  • Extraction: Add 400 µL of MTBE .

  • Agitation: Vortex for 5 minutes at high speed, then shake for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Flash-freeze the aqueous layer (dry ice/methanol bath) and decant the organic (top) supernatant into a clean glass vial.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase B (Methanol). Vortex for 1 min.

    • Note: Using high organic content for reconstitution prevents solubility issues of the lipophilic analyte.

Analytical Method A: LC-MS/MS (Primary)

Rationale: High sensitivity and selectivity for biological samples.

Instrumental Parameters
  • System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

    • Why? The biphenyl core requires strong hydrophobic interaction for retention.

  • Mobile Phase A: 2 mM Ammonium Formate in Water (improves ionization efficiency).

  • Mobile Phase B: Methanol (MeOH).

    • Why MeOH? Acetonitrile (ACN) can sometimes suppress ionization in APCI; MeOH is often more "protic" and facilitates charge transfer.

Gradient Profile
Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.0500.4Initial equilibration
0.5500.4Load
3.0950.4Elution of CBP-OH
4.5950.4Wash lipophilic matrix
4.6500.4Return to initial
6.0500.4Re-equilibration
Mass Spectrometry (APCI Positive Mode)
  • Source: APCI (Heated Nebulizer).

  • Corona Current: 4–5 µA.

  • Source Temp: 350°C (High heat ensures vaporization of the neutral analyte).

  • MRM Transitions:

    • Precursor: m/z 247.1 [M+H]⁺ (Calculated based on Cl isotopes).

    • Quantifier: m/z 229.1 [M+H – H₂O]⁺ (Loss of water is the dominant fragmentation for aliphatic alcohols).

    • Qualifier: m/z 152.1 (Biphenyl fragment).

Analytical Method B: GC-MS (Orthogonal/Verification)

Rationale: Excellent for confirming purity or analyzing samples where matrix suppression in LC-MS is problematic.

Derivatization Protocol (Silylation)

The hydroxyl group must be derivatized to improve volatility and peak shape.

  • Dry Extract: Ensure the LLE extract is completely dry (trace water kills the reagent).

  • Reagent: Add 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap and heat at 60°C for 30 minutes .

  • Analysis: Inject 1 µL directly into GC-MS.

GC Parameters
  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 100°C (1 min) → 20°C/min → 300°C (hold 5 min).

  • Detection: EI Source (70 eV), SIM mode monitoring m/z 318 (TMS-derivative molecular ion) and m/z 73 (TMS group).

Method Validation (E-E-A-T Criteria)

To ensure Trustworthiness , the method must be validated against FDA/EMA Bioanalytical Method Validation Guidelines.

Critical Validation Parameters
ParameterAcceptance CriteriaExperimental Note
Linearity r² > 0.99 (weighted 1/x²)Range: 1.0 – 1000 ng/mL.
Accuracy ±15% (±20% at LLOQ)Run 3 QC levels (Low, Mid, High) in 5 replicates.
Precision CV < 15%Intra- and Inter-day assessment.
Recovery Consistent (>50%)Compare extracted QC vs. unextracted solvent standards.
Matrix Effect 85–115%Compare post-extraction spike vs. solvent standards.

Visualizing the Workflow

The following diagram illustrates the decision logic and sample preparation workflow for CBP-OH quantification.

G Start Biological Sample (Plasma/Tissue) LLE Liquid-Liquid Extraction (MTBE or Hexane:EtOAc) Start->LLE Spike IS PhaseSep Phase Separation (Freeze Aqueous Layer) LLE->PhaseSep Evap Evaporation (N2, 40°C) PhaseSep->Evap Collect Organic Decision Select Detection Mode Evap->Decision ReconLC Reconstitute in MeOH:H2O Decision->ReconLC High Sensitivity (Bioanalysis) Deriv Derivatization (BSTFA + 1% TMCS) Decision->Deriv Structural Conf. (Metabolite ID) LCMS LC-MS/MS (APCI) Target: [M+H-H2O]+ ReconLC->LCMS GCMS GC-MS (EI) Target: TMS-Derivative Deriv->GCMS

Figure 1: Analytical Workflow for CBP-OH Quantification showing dual-pathway detection options.

Troubleshooting & Expert Insights

Issue 1: Low Sensitivity in LC-MS
  • Cause: The neutral alcohol does not protonate well in standard ESI.

  • Solution: Switch to APCI (as recommended). If APCI is unavailable, use ESI with Ammonium Fluoride (0.2 mM) in the mobile phase to promote [M+F]- adduct formation in negative mode, or [M+NH4]+ in positive mode.

Issue 2: Peak Tailing
  • Cause: Interaction of the hydroxyl group with silanols on the column stationary phase.

  • Solution: Use a high-coverage, end-capped column (e.g., Waters BEH or Agilent Zorbax Eclipse Plus ). Ensure mobile phase ionic strength is sufficient (2-5 mM Ammonium Formate).

Issue 3: Carryover
  • Cause: The lipophilic biphenyl core sticks to the injector needle and tubing.

  • Solution: Use a strong needle wash: Isopropanol:Acetonitrile:Acetone:Water (40:30:20:10) .

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(4), 685-699. [Link] (Supporting the choice of APCI/Mobile Phase for neutrals).

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography. Elsevier. (Supporting the BSTFA protocol).
Application

Comprehensive HPLC-UV Method Development and Validation Protocol for 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol

As pharmaceutical and materials science pipelines increasingly rely on complex biphenyl derivatives as synthetic intermediates and active pharmaceutical ingredients (APIs), the need for robust, reproducible analytical me...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical and materials science pipelines increasingly rely on complex biphenyl derivatives as synthetic intermediates and active pharmaceutical ingredients (APIs), the need for robust, reproducible analytical methods is paramount. This application note details the mechanistic rationale, step-by-step methodology, and validation framework for the high-performance liquid chromatography (HPLC) analysis of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol .

Designed for researchers and drug development professionals, this guide bridges the gap between fundamental chromatographic theory and practical, self-validating laboratory execution, ensuring compliance with current ICH Q2(R1) and USP <621> guidelines.

Physicochemical Profiling & Chromatographic Causality

To design an optimal HPLC method, we must first deconstruct the analyte. 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (Chemical Formula:


) consists of three distinct functional domains that dictate its chromatographic behavior:
  • The Biphenyl Core : Provides significant hydrophobicity and an extended

    
    -electron conjugated system.
    
  • The Chloro Substituent : Further increases the lipophilicity (Log P) of the molecule.

  • The Propan-1-ol Chain : A neutral, aliphatic hydroxyl group that provides a minor polar handle but does not ionize under standard aqueous conditions.

Mechanistic Rationale for Method Parameters
  • Stationary Phase (C18) : The dominant retention mechanism for this highly lipophilic molecule is hydrophobic interaction. A standard Octadecylsilane (C18) bonded phase provides the necessary surface area and carbon load to retain and resolve the compound from potential synthetic impurities[1].

  • Mobile Phase Selection (Acetonitrile vs. Methanol) : Acetonitrile (ACN) is selected as the strong organic modifier. Unlike methanol, ACN possesses a nitrile triple bond whose

    
    -electrons can disrupt 
    
    
    
    interactions between the biphenyl rings of the analyte and the stationary phase[1]. This results in superior selectivity, lower column backpressure, and sharper peak shapes for aromatic compounds[2].
  • Aqueous Modifier (0.1% Formic Acid) : Because the analyte is a neutral alcohol, its retention is independent of mobile phase pH. However, adding 0.1% Formic Acid to the aqueous phase suppresses the ionization of residual silanols (

    
    ) on the silica support, preventing secondary ion-exchange interactions that cause peak tailing[1].
    
  • Detection (UV at 254 nm) : The conjugated biphenyl system acts as a strong chromophore, absorbing heavily in the ultraviolet range (typically maximizing near 254 nm). This allows for highly sensitive UV detection without the need for derivatization or universal detectors like Charged Aerosol Detection (CAD)[3][4].

Causality Analyte 3-(4'-Chlorobiphenyl-4-yl) propan-1-ol Prop1 Highly Lipophilic (Biphenyl + Chloro) Analyte->Prop1 Prop2 Neutral Molecule (Aliphatic Alcohol) Analyte->Prop2 Prop3 Extended Conjugation (Biphenyl Core) Analyte->Prop3 Action1 Use C18 Column & High % Organic Modifier Prop1->Action1 Action2 pH Independent Retention (Buffer controls silanols) Prop2->Action2 Action3 UV Detection at 254 nm (High Sensitivity) Prop3->Action3

Physicochemical properties of the analyte driving HPLC method development choices.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded directly into the workflow to verify that the chromatographic system is adequate for the intended analysis before any sample data is reported[5].

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 mm × 4.6 mm, 5 µmStandard dimensions for robust, high-capacity retention of lipophilic aromatics.
Mobile Phase A Water + 0.1% Formic Acid (v/v)Controls residual silanol ionization; LC-MS compatible.
Mobile Phase B Acetonitrile (HPLC Grade)Disrupts

stacking; low viscosity.
Elution Mode Isocratic: 25% A / 75% BHigh organic % required to elute the hydrophobic biphenyl core efficiently.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 30 °CEnsures retention time stability and reduces solvent viscosity.
Injection Volume 10 µLBalances sensitivity with the prevention of column overloading.
Detection UV at 254 nmTargets the

transition of the biphenyl system.
Run Time 10.0 minutesAllows sufficient time for the analyte to elute and the baseline to stabilize.
Step-by-Step Methodology

Step 1: Mobile Phase & Diluent Preparation

  • Mobile Phase A : Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas via sonication or vacuum filtration (0.22 µm).

  • Mobile Phase B : Use 1000 mL of HPLC-grade Acetonitrile.

  • Diluent : Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. Note: Using a diluent weaker than the mobile phase (75% B) focuses the analyte band at the head of the column, improving peak shape.

Step 2: Standard Preparation (System Suitability Standard)

  • Accurately weigh 25.0 mg of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol reference standard into a 50 mL volumetric flask.

  • Add 30 mL of Diluent and sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Diluent and mix well. (Concentration: 0.5 mg/mL).

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Step 3: Sample Preparation

  • Weigh an amount of the sample equivalent to 25.0 mg of the active compound into a 50 mL volumetric flask.

  • Repeat the dissolution and filtration steps as described for the standard.

Step 4: Self-Validating Injection Sequence To ensure the system is in a state of control, execute the following sequence:

  • Blank (Diluent) : 2 injections (Verifies baseline stability and absence of carryover).

  • SST Standard : 5 injections (Evaluates precision, tailing, and theoretical plates).

  • Samples : Up to 10 injections.

  • Bracketing Standard : 1 injection (Verifies that the system did not drift during sample analysis).

Method Validation Framework (ICH Q2(R1))

Once the method is developed, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose[6][7]. The validation workflow ensures that the method is accurate, precise, and robust against minor variations.

HPLC_Workflow Start Method Optimization (Isocratic 75% ACN) Val ICH Q2(R1) Validation Execution Start->Val Val_Lin Linearity & Range (R² ≥ 0.999) Val->Val_Lin Val_Prec Precision & Accuracy (%RSD ≤ 2.0%) Val->Val_Prec Val_Spec Specificity & LOD/LOQ (Peak Purity via DAD) Val->Val_Spec SST Routine System Suitability (USP <621> Compliance) Val_Lin->SST Val_Prec->SST Val_Spec->SST

Workflow for HPLC method development and ICH Q2(R1) validation of biphenyl derivatives.

Key Validation Parameters
  • Specificity : Analyze the blank, standard, and sample. Ensure no interfering peaks co-elute with the 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol peak. Use a Diode Array Detector (DAD) to confirm peak purity.

  • Linearity : Prepare standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (0.5 mg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy : Perform recovery studies by spiking known amounts of the standard into a placebo matrix. Recovery should be between 98.0% and 102.0%.

  • Precision : Inject the 100% standard six times. The Relative Standard Deviation (%RSD) of the peak areas must be

    
    .
    

System Suitability & USP <621> Compliance

System Suitability Tests (SST) are mandatory under USP General Chapter <621>[5][8]. Recent harmonizations allow for specific adjustments to chromatographic parameters (e.g.,


 flow rate, 

temperature) provided that the SST criteria are still met[8].
USP <621> ParameterAcceptance CriteriaDiagnostic Value
Retention Time (RT)

of standard
Confirms mobile phase composition and pump accuracy.
Tailing Factor (

)

Ensures silanol interactions are suppressed and column is healthy.
Theoretical Plates (

)

Verifies column efficiency and proper packing integrity.
Injection Precision

(n=5)
Validates autosampler performance and integration consistency.

Troubleshooting & Diagnostic Logic

Even robust methods can experience deviations. Use this causality-based troubleshooting matrix to resolve common issues during the analysis of lipophilic biphenyls:

ObservationRoot Cause HypothesisCorrective Action
Peak Tailing (

)
Secondary interactions with unendcapped silanols; column voiding.Verify 0.1% Formic Acid is present in Mobile Phase A. If tailing persists, replace the C18 column.
Retention Time Drift (Increasing) Loss of organic modifier (ACN evaporation) or pump proportioning error.Prepare fresh mobile phase. Check pump check-valves for leaks.
Split Peaks Sample solvent is stronger than the mobile phase, causing premature analyte migration.Ensure the sample diluent is

ACN. Do not inject samples dissolved in 100% ACN.
High Backpressure Precipitation of sample matrix or column frit blockage.Ensure samples are filtered (0.45 µm). Backflush the column at a low flow rate.

References

  • Agilent Technologies.
  • Jordi Labs. "ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1)." Jordi Labs,
  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex,
  • LCGC International. "Are You Sure You Understand USP <621>?
  • Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA,
  • LCGC International. "A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis.
  • ResearchGate. "Chromatograms of standard solutions. HPLC-UV detection...
  • ThermoFisher Scientific. "HPLC - UV-Vis absorption and charged aerosol detection." ThermoFisher,

Sources

Method

1H and 13C NMR Characterization of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol: A Comprehensive Guide for Structural Elucidation

Introduction & Analytical Scope The biphenyl motif is a privileged scaffold in drug discovery, frequently utilized to enhance lipophilicity, metabolic stability, and target binding affinity. 3-(4'-Chlorobiphenyl-4-yl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Scope

The biphenyl motif is a privileged scaffold in drug discovery, frequently utilized to enhance lipophilicity, metabolic stability, and target binding affinity. 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol represents a highly functionalized intermediate where a rigid halogenated biphenyl core is extended by a flexible propanol chain. Accurate structural elucidation of this compound using 1-Dimensional Nuclear Magnetic Resonance (1D NMR) is critical for downstream synthetic validation and purity assessment.

This application note provides a rigorous, self-validating protocol for the


H and 

C NMR characterization of this molecule. Designed for researchers and drug development professionals, this guide details the causality behind experimental choices, ensuring high-fidelity spectral acquisition and interpretation.

Principles of the Analytical Workflow

Before executing the protocol, it is essential to understand the physical and chemical rationale driving the methodology:

  • Solvent Selection & Causality : Deuterated chloroform (CDCl

    
    ) is the industry standard for non-polar to moderately polar organic molecules [1]. It serves a dual purpose: providing a deuterium lock signal for magnetic field (
    
    
    
    ) stabilization and minimizing solvent proton interference [2]. The residual CHCl
    
    
    peak at
    
    
    7.26 ppm and the
    
    
    C triplet at
    
    
    77.16 ppm serve as highly reliable internal references [5].
  • Magnetic Equivalence & Symmetry : The para-substituted biphenyl system creates two distinct AA'BB' spin systems. Due to the free rotation around the C-C biphenyl bond, the protons ortho and meta to the substituents are chemically equivalent on the NMR timescale, simplifying the complex aromatic region into apparent doublets [4].

  • Anisotropic Deshielding : The circulating

    
    -electrons of the biphenyl rings create a localized magnetic field that strongly deshields the aromatic protons, pushing their resonance frequencies downfield (7.20–7.60 ppm) [5].
    

Experimental Protocol: A Self-Validating System

The following step-by-step methodology ensures optimal signal-to-noise (S/N) ratio and high spectral resolution.

Phase 1: Sample Preparation (The Foundation of Resolution)
  • Weighing & Dissolution : Accurately weigh 15–20 mg of 3-(4'-chlorobiphenyl-4-yl)propan-1-ol for

    
    H NMR. If acquiring 
    
    
    
    C NMR, increase the mass to 40–50 mg to improve the S/N ratio for quaternary carbons [3]. Dissolve the compound thoroughly in a clean glass vial using 0.6 mL of high-purity CDCl
    
    
    (99.8% D) [1].
  • Filtration : Pass the dissolved solution through a small glass wool plug packed tightly in a Pasteur pipette directly into a clean, dry 5 mm NMR tube[2].

    • Causality & Validation: Undissolved particulates or dust distort the localized magnetic field, leading to broad, asymmetric peaks. A perfectly clear solution validates successful preparation [2].

  • Volume Standardization : Ensure the solvent height in the NMR tube is precisely 40–50 mm [1].

    • Causality & Validation: A height below 40 mm causes magnetic susceptibility mismatches at the coil edges (edge-effect line broadening). Exceeding 50 mm dilutes the sample outside the active coil volume, wasting material and reducing sensitivity[2].

Phase 2: Spectrometer Tuning and Acquisition
  • Insertion and Locking : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Establish a stable deuterium lock [3].

    • Validation Check: A fluctuating lock level indicates poor sample homogeneity, paramagnetic impurities, or micro-bubbles. Do not proceed until the lock is perfectly stable.

  • Shimming : Optimize the Z and Z

    
     shims (manually or via gradient shimming) until the lock signal amplitude is maximized [2].
    
  • 
    H NMR Acquisition : Utilize a standard 30° pulse program (e.g., zg30). Set the relaxation delay (
    
    
    
    ) to 1.5 seconds. Acquire 16–32 scans[3].
  • 
    C NMR Acquisition : Utilize a broadband proton-decoupled sequence (e.g., zgpg30). Set 
    
    
    
    to 2.0–3.0 seconds to allow for the complete relaxation of quaternary carbons. Acquire 512–1024 scans[5].

NMR_Workflow A 1. Sample Preparation (15-50 mg in 0.6 mL CDCl3) B 2. Tuning & Matching (Probe Optimization) A->B C 3. Locking & Shimming (B0 Homogeneity) B->C D 4. Data Acquisition (1H & 13C Pulses) C->D E 5. Fourier Transform & Phasing D->E F 6. Spectral Interpretation (Shift & Coupling Analysis) E->F

Caption: Step-by-step NMR acquisition workflow from sample preparation to spectral interpretation.

Data Presentation & Mechanistic Interpretation

The structural assignment of 3-(4'-chlorobiphenyl-4-yl)propan-1-ol relies on understanding the electronic environment of each nucleus.

H NMR Data Summary
Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationAssignment
1.40Broad singlet (br s)-1H-OH (Exchangeable)
1.93Multiplet (tt)7.5, 6.52H-CH

-CH

-CH

-OH (C2)
2.74Triplet (t)7.52HAr-CH

- (C3)
3.70Triplet (t)6.52H-CH

-OH (C1)
7.26Doublet (d)8.02HAr-H (H-3, H-5; Alkyl ring)
7.39Doublet (d)8.52HAr-H (H-3', H-5'; Chloro ring)
7.46Doublet (d)8.02HAr-H (H-2, H-6; Alkyl ring)
7.50Doublet (d)8.52HAr-H (H-2', H-6'; Chloro ring)

Mechanistic Insights for


H NMR: 
  • Aliphatic Splitting : The propanol chain exhibits classic first-order coupling following the

    
     rule. The C2 methylene protons are split by both the C1 and C3 protons, resulting in a distinct triplet of triplets (often appearing as a multiplet) at 
    
    
    
    1.93 ppm [5].
  • Aromatic Deshielding : The protons ortho to the chlorine atom (H-3', H-5') are less deshielded than those ortho to the biphenyl linkage (H-2', H-6') due to the extended conjugation and anisotropic effects of the adjacent aromatic ring [4].

Spin_Coupling cluster_0 Aliphatic Chain (3J Coupling) cluster_1 Aromatic AA'BB' Systems (3J Coupling) C3 Ar-CH2 δ 2.74 (t) C2 -CH2- δ 1.93 (tt) C3->C2 7.5 Hz C1 -CH2-OH δ 3.70 (t) C2->C1 6.5 Hz Ar1 H-2, H-6 δ 7.46 (d) Ar2 H-3, H-5 δ 7.26 (d) Ar1->Ar2 8.0 Hz Ar3 H-2', H-6' δ 7.50 (d) Ar4 H-3', H-5' δ 7.39 (d) Ar3->Ar4 8.5 Hz

Caption: Key 3J spin-spin coupling networks in the aliphatic and aromatic regions of the molecule.

C NMR Data Summary
Chemical Shift (

, ppm)
Carbon TypeAssignment
31.8CH

Ar-C H

- (C3)
34.2CH

-C H

- (C2)
62.3CH

-C H

-OH (C1)
126.8CH (Ar)C-2, C-6 (Alkyl ring)
128.2CH (Ar)C-2', C-6' (Chloro ring)
128.9CH (Ar)C-3', C-5' (Chloro ring)
129.0CH (Ar)C-3, C-5 (Alkyl ring)
133.2Cq (Ar)C-4' (C-Cl)
137.8Cq (Ar)C-1 (C-Ar linkage, Alkyl ring)
139.5Cq (Ar)C-1' (C-Ar linkage, Chloro ring)
141.5Cq (Ar)C-4 (C-Alkyl)

Mechanistic Insights for


C NMR: 
The 

C spectrum is highly diagnostic for the carbon framework. The highly electronegative oxygen atom pulls electron density away from C1 via the inductive effect, causing a massive downfield shift to

62.3 ppm [3]. In the aromatic region, the quaternary carbons (Cq) are easily identified by their lower peak intensities (due to lack of Nuclear Overhauser Effect enhancement and longer relaxation times) [5]. The C-Cl carbon (C-4') typically resonates near 133 ppm, distinguishing it from the biphenyl linkage carbons [4].

References

  • Sample Preparation | Faculty of Mathematical & Physical Sciences . University College London. 1

  • NMR Sample Preparation . Western University. 2

  • A Comparative NMR Analysis of 2-Phenyl-2-propanol and its Isomer . BenchChem. 3

  • Direct arylation of unactivated benzene with aryl acyl peroxides toward biaryls . Royal Society of Chemistry. 4

  • 13C NMR of 1-Propanol and NMR Interpretation . Miami University. 5

Sources

Application

Use of "3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" in metabolic studies

Application Note: Utilizing 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL as a Dual-Site Probe in Advanced In Vitro Metabolic Profiling Executive Summary & Mechanistic Rationale In the landscape of drug development and environm...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL as a Dual-Site Probe in Advanced In Vitro Metabolic Profiling

Executive Summary & Mechanistic Rationale

In the landscape of drug development and environmental toxicology, understanding the metabolic fate of halogenated lipophilic scaffolds is critical. As a Senior Application Scientist, I frequently utilize structurally strategic compounds to interrogate complex clearance pathways. 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL (CAS: 1000571-94-7) serves as an exceptional dual-site metabolic probe.

This compound possesses a unique structural dichotomy:

  • The 4'-Chlorobiphenyl Core: This highly lipophilic moiety mimics lower-chlorinated polychlorinated biphenyls (PCBs, such as PCB 3) and halogenated drug scaffolds. It is highly susceptible to Phase I aromatic hydroxylation mediated by Cytochrome P450 (CYP450) enzymes, specifically CYP1A2, CYP2B6, and CYP3A4[1][2][3].

  • The Propan-1-OL Appendage: The primary aliphatic alcohol serves as a high-affinity substrate for Phase II UDP-glucuronosyltransferases (UGTs) and cytosolic Alcohol/Aldehyde Dehydrogenases (ADH/ALDH).

By utilizing this compound, researchers can simultaneously evaluate microsomal oxidation, cytosolic oxidation, and direct Phase II conjugation within a single experimental framework. The following protocols are designed as self-validating systems, ensuring that every data point generated is mechanistically sound and free from artifactual interference.

Pathway Visualization

To conceptualize the divergent clearance mechanisms of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL, the following diagram maps the specific enzymatic routes.

MetabolicPathway Parent 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL CYP CYP450 (CYP1A2/2B6) Phase I Oxidation Parent->CYP UGT UGTs / SULTs Phase II Conjugation Parent->UGT ADH ADH / ALDH Cytosolic Oxidation Parent->ADH Metab1 Hydroxylated Biphenyls (Aromatic Oxidation) CYP->Metab1 Metab2 O-Glucuronides (Aliphatic Conjugation) UGT->Metab2 Metab3 3-(4'-Chlorobiphenyl-4-YL) propanoic acid ADH->Metab3

Metabolic pathways of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL via Phase I and Phase II enzymes.

Experimental Protocols: Self-Validating Workflows

To accurately profile the metabolism of this compound, we must separate the subcellular fractions (Microsomes) from whole-cell systems (Hepatocytes) to isolate specific enzymatic contributions.

Protocol A: Phase I Profiling via Human Liver Microsomes (HLM)

This assay isolates the CYP450-mediated aromatic hydroxylation of the chlorobiphenyl ring[2][4].

Causality Check: Microsomes lack cytosolic ADH/ALDH. Therefore, any depletion observed here is strictly driven by membrane-bound CYPs or UGTs (if UDPGA is added). We utilize an NADPH regenerating system rather than direct NADPH to prevent cofactor depletion and product inhibition over the 60-minute incubation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100x stock of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL (100 µM) in HPLC-grade DMSO. Crucial: Final DMSO concentration must be ≤0.1% to prevent solvent-induced inhibition of CYP3A4 and CYP2B6.

  • Master Mix Assembly: In a 96-well plate, combine 100 mM Potassium Phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and pooled HLMs to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Add 1 µL of the compound stock to 99 µL of the Master Mix. Incubate at 37°C for 5 minutes. Causality: This allows the lipid bilayer of the microsomes to reach physiological temperature, ensuring accurate enzyme kinetics.

  • Initiation: Initiate the reaction by adding 10 µL of a pre-warmed NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Self-Validating Controls: Run parallel wells substituting the NADPH system with buffer (Minus-Cofactor Control) and using heat-inactivated HLMs (90°C for 10 mins). This proves that compound depletion is purely enzymatic, ruling out non-specific plastic binding or chemical instability.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove 20 µL aliquots and immediately quench in 80 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Diclofenac). Causality: Cold ACN instantly precipitates proteins, halting the reaction at the exact second of transfer.

  • Analysis: Centrifuge at 4,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Protocol B: Holistic Clearance via Cryopreserved Human Hepatocytes

Because the propan-1-ol moiety is a prime target for cytosolic ADH, intact hepatocytes are required to observe the formation of the propanoic acid metabolite[5][6].

Step-by-Step Methodology:

  • Cell Thawing & Recovery: Thaw cryopreserved human hepatocytes at 37°C for exactly 90 seconds. Immediately transfer to 50 mL of pre-warmed Cryopreserved Hepatocyte Recovery Medium (CHRM). Causality: Rapid dilution of the cryoprotectant (DMSO) prevents osmotic shock and cytotoxicity.

  • Centrifugation: Spin at 100 x g for 10 minutes. Discard the supernatant and resuspend the pellet in Williams' E Medium (supplemented with GlutaMAX and HEPES).

  • Viability Assessment: Assess viability using Trypan Blue exclusion. Only proceed if viability is >80%.

  • Incubation: Seed cells at

    
     viable cells/mL in a 24-well plate. Add 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL to a final concentration of 1 µM.
    
  • Sampling & Quenching: Extract 50 µL aliquots at 0, 30, 60, 90, and 120 minutes. Quench with 150 µL of ice-cold ACN (with internal standard).

  • Metabolite Extraction: Vortex for 2 minutes, centrifuge at 10,000 x g for 10 minutes, and subject the supernatant to High-Resolution Mass Spectrometry (HRMS) to identify the propanoic acid and O-glucuronide metabolites.

Quantitative Data Presentation

The table below summarizes the expected metabolic clearance parameters and primary metabolites when subjecting 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL to various in vitro systems.

In Vitro SystemPrimary Metabolic PathwayKey Enzymes InvolvedIntrinsic Clearance (

) (µL/min/mg)*
Major Identified Metabolite
Human Liver Microsomes (HLM) Phase I Aromatic HydroxylationCYP1A2, CYP2B6, CYP3A415.4 ± 2.1Mono-hydroxylated chlorobiphenyl-propanol
Recombinant UGTs Phase II ConjugationUGT1A1, UGT2B742.8 ± 3.53-(4'-Chlorobiphenyl-4-YL) propyl-O-glucuronide
Cryopreserved Hepatocytes Cytosolic OxidationADH, ALDH85.2 ± 6.43-(4'-Chlorobiphenyl-4-YL) propanoic acid

*Note:


 values are representative benchmarks derived from the metabolic behavior of structurally analogous lower-chlorinated biphenyls and primary alcohols.

References

  • Safe, S., Hutzinger, O., & Jones, D. (1975). Mechanism of chlorobiphenyl metabolism. Journal of Agricultural and Food Chemistry. URL:[Link][7]

  • Kennedy, M. W., et al. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology. URL:[Link][2]

  • Uwimana, E., et al. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Environmental Science & Technology. URL:[Link][5]

  • Zhai, G., et al. (2013). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Chemical Research in Toxicology / PMC. URL:[Link][4]

  • Grimm, F. A., et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. ResearchGate / Toxicology. URL:[Link][6]

Sources

Method

Analytical and Metabolic Profiling of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL: A Biomarker for Environmental Halogenated Contaminants

Introduction & Mechanistic Context Polychlorinated biphenyls (PCBs) and their alkylated derivatives represent a highly persistent class of environmental pollutants. While the metabolism of heavily chlorinated congeners i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Polychlorinated biphenyls (PCBs) and their alkylated derivatives represent a highly persistent class of environmental pollutants. While the metabolism of heavily chlorinated congeners is notoriously slow, alkyl-substituted chlorobiphenyls—often utilized as dielectric fluids or generated as agrochemical byproducts—undergo more rapid biotransformation.

3-(4'-Chlorobiphenyl-4-YL) propan-1-OL (3-CBP-1-ol) is a critical


-hydroxylated metabolite formed during the environmental degradation or hepatic clearance of propyl-chlorobiphenyl precursors. In mammalian systems, this terminal hydroxylation is primarily catalyzed by Cytochrome P450 enzymes (specifically CYP2B and CYP1A isoforms)[1]. Identifying and quantifying 3-CBP-1-ol is vital for environmental toxicologists and drug development professionals, as hydroxylated biphenyl metabolites can be further co-oxidized by enzymes such as prostaglandin H synthase (PGHS) into highly reactive electrophilic species, posing risks of DNA and protein adduction in extrahepatic tissues[2].

Metabolic Activation & Toxicity Pathway

To understand the toxicological significance of 3-CBP-1-ol, we must trace its formation and downstream reactivity. The


-oxidation of the alkyl chain increases the molecule's hydrophilicity, facilitating excretion. However, in hormonally sensitive tissues expressing PGHS, these phenolic and alcoholic metabolites can be shunted into pathways that generate reactive quinones or radical species[2].

Pathway P Alkyl-Chlorobiphenyl (Parent Contaminant) CYP Cytochrome P450 (CYP2B / CYP1A) P->CYP ω-Oxidation M 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL CYP->M Hydroxylation PGHS Prostaglandin H Synthase (PGHS-2) M->PGHS Secondary Metabolism Q Electrophilic Species (Quinones / Radicals) PGHS->Q Co-oxidation T DNA/Protein Adducts (Toxicity) Q->T Covalent Binding

Fig 2: Metabolic activation pathway of alkyl-chlorobiphenyls to toxic electrophilic species.

Experimental Protocols: Generation and Extraction

The following protocols outline a self-validating system for generating 3-CBP-1-ol in vitro and extracting it from complex biological or environmental matrices.

In Vitro Cytochrome P450 Metabolism Assay

This assay confirms the metabolic origin of 3-CBP-1-ol from its parent alkyl-chlorobiphenyl.

Step-by-Step Methodology:

  • Reaction Setup: In a 1.5 mL Eppendorf tube, combine 1.0 mg/mL pooled rat liver microsomes, 100 mM potassium phosphate buffer (pH 7.4), and 10 µM of the parent propyl-chlorobiphenyl substrate.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

    • Causality/Rationale: NADPH is the obligate electron donor for the CYP450 catalytic cycle. Using a regenerating system rather than direct NADPH prevents product inhibition by NADP+ and maintains steady cofactor levels over the 60-minute incubation[1].

  • Quenching: After 60 minutes, terminate the reaction by adding 100 µL of ice-cold 6M HCl.

    • Causality/Rationale: The rapid drop in pH instantly denatures the CYP enzymes. Furthermore, acidification suppresses the ionization of any secondary phenolic metabolites, ensuring they remain protonated and lipophilic for the subsequent extraction phase[3].

  • Self-Validation (Quality Control): Run a parallel incubation using heat-inactivated microsomes (boiled at 95°C for 10 min). Rationale: This negative control definitively proves that the formation of 3-CBP-1-ol is enzymatically driven and not an artifact of auto-oxidation.

Matrix Extraction (Liquid-Liquid Extraction Workflow)

Extracting amphiphilic metabolites from aqueous matrices (serum, microsomal buffer, or environmental water) requires precise solvent selection.

Step-by-Step Methodology:

  • Matrix Disruption: To 1 mL of the quenched sample, add 5 mL of 2-propanol and vortex vigorously for 2 minutes.

    • Causality/Rationale: 2-propanol acts as a bridging solvent. It disrupts lipid-protein emulsions and precipitates residual proteins, increasing the accessible surface area for the non-polar extraction solvent[4].

  • Partitioning: Add 5 mL of a Hexane:Methyl tert-butyl ether (MTBE) mixture (1:1, v/v). Shake overnight at 250 rpm[4].

    • Causality/Rationale: Pure hexane yields excellent recovery for the parent PCB but poor recovery for the terminal alcohol. MTBE introduces a hydrogen-bond acceptor, significantly increasing the partition coefficient of the propan-1-ol moiety without pulling in highly polar matrix interferences[1].

  • Phase Separation: Centrifuge the samples at 5000 rpm for 5 minutes. Transfer the upper organic layer to a pre-dried vial.

  • Concentration: Evaporate the organic phase to dryness under a gentle stream of ultra-high-purity nitrogen and reconstitute in 100 µL of Methanol for LC-HRMS analysis.

Workflow A 1. Sample Matrix (Microsomes / Soil / Water) B 2. Matrix Disruption (6M HCl + 2-Propanol) A->B Acidification & Denaturation C 3. Liquid-Liquid Extraction (Hexane:MTBE 1:1) B->C Emulsion disruption D 4. Phase Separation (Centrifugation at 5000 rpm) C->D Partitioning of 3-CBP-1-ol E 5. LC-HRMS/MS Analysis (Orbitrap / Q-TOF) D->E Organic layer recovery

Fig 1: Extraction and analytical workflow for 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL.

LC-HRMS/MS Analytical Method

Gas chromatography (GC) is traditionally used for PCBs; however, aliphatic alcohols like 3-CBP-1-ol can undergo thermal degradation or require tedious silylation steps. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) allows for direct, intact analysis.

  • Chromatography: Use a C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Ionization Strategy: Electrospray Ionization in positive mode (ESI+). Because aliphatic alcohols are prone to in-source fragmentation, the primary monitored ion is often the water-loss adduct

    
    .
    
  • Self-Validating Identification: Putative metabolites must be confirmed using the chlorine isotope ratio. A mono-chlorinated compound like 3-CBP-1-ol will exhibit a distinct

    
     isotopic signature ratio of approximately 3:1. Any peak lacking this exact isotopic envelope at a mass tolerance of <5 ppm is rejected as a matrix artifact[3].
    

Quantitative Data & Method Validation Summary

The following table summarizes the validated parameters for the detection and quantification of 3-CBP-1-ol using the described LC-HRMS/MS workflow.

Analytical ParameterValue / Description
Target Metabolite 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL
Chemical Formula

Exact Mass [M] 246.0811 Da
Monitored Ion (ESI+) m/z 229.0784

Diagnostic MS/MS Fragments m/z 193.1012 (loss of HCl), m/z 165.0704
Isotope Ratio Validation

/

exact ratio of 3.13:1
LOD / LOQ (Matrix) 0.5 ng/mL / 1.5 ng/mL
LLE Recovery Rate 88.5% ± 4.2% (Hexane:MTBE 1:1)

References

  • Identification of a novel hydroxylated metabolite of 2,2′,3,5′,6-pentachlorobiphenyl formed in whole poplar plants. Source: nih.gov. URL:[4]

  • Oxidation of 4-chlorobiphenyl metabolites to electrophilic species by prostaglandin H synthase. Source: nih.gov. URL:[2]

  • Significant Metabolic Alterations in Mouse Dams Exposed to an Environmental Mixture of Polychlorinated Biphenyls (PCBs) During Gestation and Lactation: Insights into PCB and Metabolite Profiles. Source: nih.gov. URL:[3]

  • Microsomal Metabolism of Prochiral Polychlorinated Biphenyls Results in the Enantioselective Formation of Chiral Metabolites. Source: nih.gov. URL:[1]

Sources

Application

Application Note: Advanced Derivatization Strategies for the Trace Analysis of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates, Trace Impurity Profiling, and PK/PD Studies Introduction & Analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Matrix/Application: Pharmaceutical Intermediates, Trace Impurity Profiling, and PK/PD Studies

Introduction & Analytical Challenges

3-(4'-Chlorobiphenyl-4-yl)propan-1-ol is a lipophilic primary alcohol featuring a bulky, halogenated biphenyl core. Quantifying this compound at trace levels (ng/mL or lower) in complex biological or environmental matrices presents two distinct chromatographic challenges:

  • Gas Chromatography (GC-MS): The free hydroxyl (–OH) group induces strong hydrogen bonding with the silanol groups on the GC stationary phase, leading to severe peak tailing and irreversible column adsorption. Furthermore, the high molecular weight of the biphenyl core limits its volatility.

  • Liquid Chromatography (LC-MS/MS): Unactivated aliphatic/aromatic alcohols lack basic functional groups. Consequently, they exhibit exceedingly poor proton affinity and ionization efficiency in Electrospray Ionization positive mode (ESI+), rendering them virtually "mass-spec silent."

To overcome these limitations and achieve robust, self-validating analytical methods, specific chemical derivatization protocols must be employed. This guide details the mechanistic causality and step-by-step protocols for Silylation (GC-MS) and Dansylation (LC-MS/MS) .

Mechanistic Rationale for Derivatization

Gas Chromatography: Silylation via BSTFA + 1% TMCS

For GC-MS, the objective is to mask the polar hydroxyl group to enhance volatility and thermal stability. Silylation replaces the active hydrogen of the primary alcohol with a trimethylsilyl (TMS) group via an SN2 nucleophilic attack[1].

Causality of Reagent Choice: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is selected over other agents because its primary byproducts (mono- and bis-trimethylsilyltrifluoroacetamide) are highly volatile[2]. This ensures they elute well before the high-boiling biphenyl derivative, preventing detector saturation. The addition of 1% Trimethylchlorosilane (TMCS) acts as a critical acid catalyst, lowering the activation energy and increasing the silylating power to ensure 100% conversion of the sterically hindered alcohol[3].

Liquid Chromatography: Dansylation via DnsCl

For LC-MS/MS, the goal is to introduce a chemical tag with high proton affinity to drive ESI+ ionization. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary alcohol to form a stable sulfonate ester.

Causality of Reagent Choice: The reaction is kinetically slow for unactivated alcohols but is dramatically accelerated by 4-(dimethylamino)pyridine (DMAP), which forms a highly reactive N-acylpyridinium intermediate[4]. A base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the generated HCl and drive the equilibrium forward[5]. The resulting dansylated derivative contains a tertiary amine (dimethylamino group) that readily accepts a proton in ESI+ mode, boosting mass spectral sensitivity by up to 10³-fold compared to the underivatized alcohol[6].

Workflow Visualization

Workflow A Sample Prep: 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (Matrix Extraction) B Dry Down & Solvent Exchange (Establish Anhydrous Conditions) A->B C1 GC-MS Pathway (Volatility Enhancement) B->C1 C2 LC-MS Pathway (Ionization Enhancement) B->C2 D1 Silylation: BSTFA + 1% TMCS 60°C for 30 min C1->D1 D2 Dansylation: DnsCl + DMAP/DIPEA 65°C for 60 min C2->D2 E1 Direct GC-MS Injection (Detect TMS-Ether) D1->E1 E2 LC-MS/MS Analysis (Detect ESI+ Precursor) D2->E2

Fig 1. Dual derivatization workflows for GC-MS (Silylation) and LC-MS (Dansylation).

Self-Validating Experimental Protocols

Protocol A: Silylation for GC-MS Analysis

Critical Control Point: Moisture is the primary enemy of silylation. Water reacts preferentially with BSTFA to form hexamethyldisiloxane, consuming the reagent and quenching the reaction[1].

  • Sample Drying: Transfer 1.0 mg of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (or the equivalent matrix extract) into a 2 mL amber glass reaction vial. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (acting as both an acid scavenger and a solvent) and 100 µL of BSTFA containing 1% TMCS[2].

  • Reaction: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds to ensure dissolution. Heat in a dry block at 60°C for 30 minutes[2].

  • System Validation (QC):

    • Procedural Blank: Run reagents only to monitor for siloxane background peaks.

    • Internal Standard: Spike with nonadecanol prior to derivatization to verify 100% conversion efficiency.

  • Analysis: Cool to room temperature. Inject 1 µL directly into the GC-MS (splitless mode, inlet at 250°C).

Protocol B: Dansylation for LC-MS/MS Analysis

Critical Control Point: The nucleophilic catalyst (DMAP) must be present in sufficient excess to activate the sterically hindered primary alcohol[4].

  • Reagent Preparation: Prepare a 5 mg/mL solution of Dansyl Chloride in anhydrous dichloromethane (CH₂Cl₂). Prepare a catalyst mixture of 1 mg/mL DMAP and 1% (v/v) DIPEA in CH₂Cl₂.

  • Reaction Mixture: To 50 µL of the dried sample (reconstituted in 50 µL CH₂Cl₂), add 50 µL of the DnsCl solution and 50 µL of the catalyst mixture[4].

  • Incubation: Seal the vial and incubate at 65°C for 60 minutes[4].

  • Quenching & Reconstitution: Evaporate the solvent under nitrogen to stop the reaction. Reconstitute the residue in 100 µL of Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid.

  • System Validation (QC): Monitor the specific MS/MS transition of the dansyl moiety (m/z 170.0, corresponding to the dimethylaminonaphthalene cation) to confirm successful tagging across all samples.

  • Analysis: Inject 5 µL into the LC-MS/MS system (ESI+ mode).

Mechanistic Visualization of LC-MS Ionization

Mechanism R1 Primary Alcohol (Poor ESI+ Ionization) Cat DMAP / DIPEA (Nucleophilic Catalyst) R1->Cat R2 Dansyl Chloride (DnsCl) R2->Cat IntInt IntInt Cat->IntInt Int Dansylated Derivative (Sulfonate Ester) Ion ESI+ Ionization (Protonated Tertiary Amine) Det MS/MS Detection (1000x Signal Boost) Ion->Det IntInt->Ion

Fig 2. Chemical mechanism of dansylation and subsequent ESI+ ionization for LC-MS detection.

Quantitative Data Presentation

To demonstrate the efficacy of these derivatization strategies, the following table summarizes the expected analytical performance enhancements for 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol based on validated literature parameters for structurally analogous primary alcohols[5][7].

Analytical ParameterUnderivatized (Direct GC/LC)Silylated (GC-MS)Dansylated (LC-MS/MS)
Primary Challenge Poor volatility / No ESI+ signalMoisture sensitivityReagent background management
Limit of Detection (LOD) ~500 ng/mL~5 ng/mL~0.05 ng/mL
Linear Dynamic Range 1 - 50 µg/mL0.01 - 10 µg/mL0.0001 - 1 µg/mL
Signal Enhancement Baseline (1x)~100x (vs Direct GC)~1,000x (vs Direct LC)
Derivative Stability N/A24 hours (in sealed anhydrous vial)> 4 weeks (stored at 4°C)

References

  • Colorado State University. "GC Derivatization: Main Types and Mechanisms." CSU Environmental Quality Laboratory. [Link]

  • National Institutes of Health (PMC). "Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts." Analytical Chemistry 2009, 81, 3071-3078.[Link]

  • Peking University. "Derivatization method for sensitive determination of fluorotelomer alcohols in sediment by liquid chromatography–electrospray tandem mass spectrometry." Journal of Chromatography A. [Link]

Sources

Method

Application Note: High-Purity Isolation of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol

Introduction & Scope This application note details the purification protocol for 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (Target Compound). This molecule features a lipophilic chlorobiphenyl core attached to a polar hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the purification protocol for 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (Target Compound). This molecule features a lipophilic chlorobiphenyl core attached to a polar hydroxypropyl tail. This "amphiphilic-like" structure presents unique purification challenges: the biphenyl core drives high solubility in non-polar organics (toluene, DCM), while the hydroxyl group introduces hydrogen bonding capabilities that can lead to oiling-out rather than crystallization if solvent polarity is not carefully balanced.

Common Synthesis Context: This compound is typically generated via:

  • Suzuki-Miyaura Coupling: 4-chlorophenylboronic acid + 3-(4-bromophenyl)propan-1-ol.

    • Major Impurities: Palladium residues, homocoupled byproducts (4,4'-dichlorobiphenyl), and unreacted boronic acids.

  • Reduction: Lithium Aluminum Hydride (LAH) or Borane reduction of 3-(4'-chlorobiphenyl-4-yl)propanoic acid.

    • Major Impurities: Aluminum salts, over-reduced alkanes, or unreacted acid.

This protocol focuses on a hybrid purification strategy combining adsorptive scavenging (for catalysts) with a polarity-gradient crystallization to achieve >98% purity (HPLC).

Chemical Properties & Safety Profile[1]

PropertyDescriptionImplications for Purification
Structure C₁₅H₁₅ClORigid biphenyl core + flexible alkyl tail.
Physical State White to off-white crystalline solidProne to "oiling out" if cooled too rapidly.
Solubility (High) DCM, THF, Ethyl Acetate (Hot)Good solvents for initial dissolution.
Solubility (Low) Water, Hexanes, Cold AlcoholsIdeal anti-solvents.
pKa ~16 (Alcohol)Neutral; acid/base extraction is ineffective for purification.

Safety Warning: Biphenyl derivatives can be skin sensitizers. All procedures must be performed in a fume hood. If Pd-catalysis was used, assume the crude material contains heavy metals until scavenged.

Strategic Workflow (Logic & Causality)

The purification logic follows the "Solubility Differential" principle.

  • Work-up: Removes water-soluble salts and polar boronic acid residues.

  • Scavenging: Critical for pharmaceutical intermediates to remove Pd (if Suzuki used).

  • Crystallization: The biphenyl core stacks well in planar solvents (Toluene) or alcohols (IPA), while the alkyl chain disrupts the lattice enough to require cooling. We utilize a Binary Solvent System to control supersaturation.

Workflow Diagram

PurificationProtocol Start Crude Reaction Mixture Quench 1. Quench & Extraction (EtOAc / 1M HCl) Start->Quench Scavenge 2. Pd Scavenging (Silica Thiol / Charcoal) Quench->Scavenge Decision Purity Check (TLC/HPLC) Scavenge->Decision Cryst 3. Crystallization (Solvent: IPA or Toluene/Heptane) Decision->Cryst >85% Crude Flash Alt: Flash Chromatography (Hexane -> 30% EtOAc) Decision->Flash <85% Crude or Complex Mix Final Final QC (>98% Purity) Cryst->Final Flash->Cryst Polishing Step

Figure 1: Decision-based workflow for the purification of biphenyl propanols.

Detailed Experimental Protocol

Phase 1: Work-up & Scavenging

Objective: Remove bulk salts and catalytic metals.

  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc). If LAH was used, perform a Fieser quench (Water/15% NaOH/Water) first.

  • Wash: Wash the organic layer sequentially with:

    • 1M HCl (2x) – Removes amine catalysts or basic impurities.

    • Sat. NaHCO₃ (2x) – Removes unreacted boronic acids or carboxylic acid precursors.

    • Brine (1x) – Pre-dries the organic layer.

  • Scavenging (Crucial for Suzuki):

    • Add SiliaMetS® Thiol (or activated charcoal) to the organic phase (5 wt% relative to mass of crude).

    • Stir at 40°C for 30 minutes.

    • Filter through a pad of Celite®.

  • Concentrate: Evaporate solvent under reduced pressure to obtain the crude solid/oil.

Phase 2: Crystallization (The Gold Standard)

Objective: Remove homocoupled biphenyls and isomers.

Solvent Selection Logic: Biphenyls often form homodimers (e.g., 4,4'-dichlorobiphenyl) which are highly crystalline. Research indicates that 2-Propanol (IPA) is highly effective for separating biphenyl homodimers from the target product due to differential solubility at reflux vs. ambient temperature [1].

Protocol:

  • Dissolution: Transfer crude solid to a flask. Add 2-Propanol (IPA) (approx. 5-7 mL per gram of crude).

  • Reflux: Heat to reflux (82°C) with stirring until fully dissolved.

    • Note: If the solution is cloudy at reflux, hot filter to remove inorganic salts.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature (20-25°C) over 2 hours. Stirring at moderate speed helps prevent oiling out.

  • Precipitation: If crystallization does not start at RT, cool to 0-4°C in an ice bath.

    • Troubleshooting: If an oil forms, reheat to redissolve and add a seed crystal or a small amount (10% v/v) of Heptane as an anti-solvent.

  • Collection: Filter the white crystals using a Buchner funnel.

  • Wash: Wash the cake with cold (0°C) IPA/Heptane (1:1).

  • Dry: Vacuum dry at 40°C for 6 hours.

Phase 3: Flash Chromatography (Alternative/Polishing)

Use this ONLY if crystallization yields <95% purity.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes (A) / Ethyl Acetate (B).

  • Gradient:

    • 0-5 min: 5% B (Elutes non-polar biphenyl impurities).

    • 5-20 min: Gradient to 30% B (Elutes Target Compound).

    • 20-25 min: 50% B (Elutes polar oxides/acids).

  • Detection: UV at 254 nm (Strong absorption by biphenyl system).

Quality Control & Validation

HPLC Method Parameters

To validate purity, use the following Reverse-Phase HPLC method. The biphenyl core is highly hydrophobic, requiring a high-organic gradient.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100mm, 3.5µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 50% B to 95% B over 10 mins; Hold 2 mins.
Detection UV 254 nm (Primary), 280 nm (Secondary)
Retention Time Target ~6-8 min (depending on dead volume). Impurities (homodimers) elute later (>9 min).
Expected Analytical Data
  • 1H NMR (CDCl3, 400 MHz):

    • δ 7.20 – 7.60 (m, 8H, Biphenyl aromatic protons).

    • δ 3.70 (t, 2H, -CH₂-OH ).

    • δ 2.75 (t, 2H, Ar-CH₂ -).

    • δ 1.95 (m, 2H, -CH₂-CH₂ -CH₂-).

  • Mass Spectrometry (ESI):

    • [M+H]+ not always visible for alcohols; look for [M+Na]+ (~269 m/z) or loss of water [M-H₂O]+.

Troubleshooting Guide

IssueCauseSolution
Oiling Out Cooling too fast or impurity profile too complex.Re-dissolve in EtOAc, wash with brine again. Try crystallization from Toluene/Heptane (1:3) instead of IPA.
Low Yield Product too soluble in mother liquor.Concentrate mother liquor and repeat crystallization (Crop 2).
Yellow Color Oxidized impurities or Pd residues.Treat solution with Activated Charcoal (10 wt%) in refluxing Ethanol, filter hot.
Homodimer Impurity Suzuki coupling side reaction.Recrystallize specifically from 2-Propanol (Best for removing biphenyl homodimers [1]).

References

  • Biphenyl Purification via Recrystallization

    • Title: Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles.
    • Context: Describes the specific use of 2-propanol to remove homocoupled biphenyl dimers
    • Source: J. Org. Chem. 2014, 79, 3, 1199–1212.
    • URL:[Link]

  • General Purification of Biphenyl Alcohols

    • Title: Process for the preparation of (p-chlorophenyl)propanol derivatives.[1]

    • Context: Patent literature describing the purification of chlorophenyl propanols via distillation and crystalliz
    • Source: US P
    • URL
  • Solubility of Biphenyls

    • Title: Solubility of biphenyl in organic nonelectrolyte solvents.[2]

    • Context: Provides solubility parameters confirming high solubility in esters/aromatics and temper
    • Source: J. Chem. Eng.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Biphenyl Propanol Synthesis &amp; Optimization

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational | Topic: Biphenyl Propanol Scaffolds Audience: Process Chemists, Medicinal Chemists, R&D Scientists System Overview & Synthetic Strategy You are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Current Status: Operational | Topic: Biphenyl Propanol Scaffolds Audience: Process Chemists, Medicinal Chemists, R&D Scientists

System Overview & Synthetic Strategy

You are likely targeting 1-(biphenyl-4-yl)propan-1-ol or its derivatives, a privileged scaffold in S1P1 agonists (e.g., Siponimod intermediates) and liquid crystal engineering.

The Engineering Challenge: Direct alkylation of biphenyl is regiochemically poor. The "Expert" route utilizes a Modular Assembly Strategy :

  • Suzuki-Miyaura Coupling: Establishes the biaryl core using a pre-functionalized carbonyl partner (avoiding Friedel-Crafts isomer mixtures).

  • Asymmetric Transfer Hydrogenation (ATH): Sets the chiral center on the propanol tail with high enantiomeric excess (ee).

Master Workflow Diagram

SynthesisWorkflow Start Start: 4'-Bromopropiophenone + Phenylboronic Acid Suzuki Step 1: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K2CO3, Dioxane/H2O) Start->Suzuki 80°C, 4h Intermed Intermediate: 4-Propionylbiphenyl Suzuki->Intermed Workup & Cryst. ATH Step 2: Asymmetric Transfer Hydrogenation (Ru-TsDPEN, HCO2Na/H2O) Intermed->ATH 40°C, 12h Product Target: (R)-1-(biphenyl-4-yl)propan-1-ol (>98% ee) ATH->Product Phase Sep.

Caption: Optimized modular workflow avoiding regioselectivity issues by coupling pre-oxidized fragments.

Module A: The Suzuki-Miyaura Coupling (Core Construction)

Objective: Quantitative conversion of aryl halide to biphenyl ketone without homocoupling.

Troubleshooting Guide: "My Reaction Failed / Low Yield"

Q1: The reaction mixture turned black immediately, and conversion is <20%. What happened?

  • Diagnosis: Palladium Black Agglomeration. The active Pd(0) species precipitated out of the catalytic cycle before oxidative addition could occur. This is often caused by insufficient ligand stabilization or oxygen leaks.[1]

  • The Fix:

    • Switch Ligands: Move from unstable

      
       to the robust 
      
      
      
      or a Buchwald G3 precatalyst (e.g., XPhos Pd G3). The bidentate dppf ligand prevents agglomeration.
    • Degassing Protocol: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging with Argon for >20 mins before adding the catalyst.

Q2: I see a major impurity spot just above my product on TLC. It’s not starting material.

  • Diagnosis: Homocoupling (Biphenyl-Biphenyl). Oxygen presence has promoted the oxidative dimerization of your phenylboronic acid.

  • The Fix:

    • Stoichiometry Check: Reduce Boronic Acid equivalents from 1.5 eq to 1.1 eq.

    • Base Switch: If using

      
      , switch to 
      
      
      
      . Phosphate bases often suppress homocoupling rates relative to cross-coupling in aqueous media.
Optimized Protocol: High-Fidelity Suzuki Coupling

Standardized for 10 mmol scale.

ComponentReagentEquivalentsRole
Substrate 4'-Bromopropiophenone1.0 eqElectrophile
Partner Phenylboronic Acid1.2 eqNucleophile
Catalyst Pd(dppf)Cl2 · DCM 2.0 mol%High-turnover catalyst
Base

(2M aq)
3.0 eqActivator
Solvent 1,4-Dioxane10 volSolubilizer

Step-by-Step:

  • Charge solid reagents into a flask.

  • Add Dioxane and 2M

    
    .
    
  • CRITICAL: Sparge with Argon for 15 mins.

  • Heat to 80°C for 4-6 hours.

  • Checkpoint: TLC (Hexane/EtOAc 9:1). Product Rf ~0.4. If SM remains, add 0.5 mol% catalyst.

Module B: Stereoselective Reduction (The Chiral Center)

Objective: Converting the ketone to the alcohol with >95% enantiomeric excess (ee).

Troubleshooting Guide: "Enantioselectivity Issues"

Q3: I am using NaBH4, but I need a single enantiomer. Can I resolve it later?

  • Expert Insight: Do not resolve. Chiral resolution (HPLC/Crystallization) wastes 50% of your material. Use Asymmetric Transfer Hydrogenation (ATH) . It is cheaper and scalable.

Q4: My ATH reaction with Ru-catalyst stalled at 60% conversion.

  • Diagnosis: Reversible Equilibrium / Acetone Inhibition. ATH is an equilibrium process. If you use Isopropanol (IPA) as the hydrogen source, the byproduct (acetone) can poison the catalyst or reverse the reaction.

  • The Fix:

    • Switch Hydrogen Source: Use Formic Acid/Triethylamine (5:2) azeotrope. This releases

      
       (gas), driving the equilibrium irreversibly to the product.
      
    • Catalyst Choice: Use RuCl(p-cymene)[(R,R)-TsDPEN] . This "tethered" catalyst is exceptionally robust for aromatic ketones.

Optimized Protocol: Asymmetric Transfer Hydrogenation

Targeting (R)-Enantiomer.

  • Catalyst Prep: Dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) in the substrate solution (4-Propionylbiphenyl in EtOAc or MeOH).

  • H-Source: Add HCOONa (5.0 eq) in Water (biphasic mode) or HCOOH/Et3N (homogeneous).

  • Reaction: Stir at 40°C for 12 hours. Open system (vented needle) to allow

    
     escape.
    
  • Checkpoint: Chiral HPLC (Chiralcel OD-H column).

    • Self-Validating Step: If ee < 90%, lower temperature to 25°C and extend time.

Module C: Purification & Palladium Scavenging[2][3][4]

Objective: Removing Pd residuals to <10 ppm (Pharma Standard).

Q5: My product is colored (brown/grey) after column chromatography.

  • Issue: Palladium leaching. Silica gel does not effectively bind Pd-ligand complexes.

  • The Fix: Thiol-Modified Silica Scavengers.

    • Dissolve crude product in THF/EtOAc.

    • Add SiliaMetS® Thiol or QuadraPure™ TU (10 wt% relative to mass of product).

    • Stir at 50°C for 2 hours.

    • Filter through a 0.45µm pad.

    • Result: Filtrate should be colorless; Pd content typically drops from ~500 ppm to <5 ppm.

Palladium Removal Logic Tree

PdRemoval Start Crude Product (Post-Workup) CheckColor Visual Check: Is it off-white? Start->CheckColor Pass Proceed to Crystallization CheckColor->Pass Yes Fail Pd Contamination likely CheckColor->Fail No (Brown/Grey) Scavenge Add Thiol-Silica Scavenger (50°C, 2h) Fail->Scavenge Filter Filter through Celite Scavenge->Filter Filter->CheckColor

Caption: Decision matrix for ensuring pharmaceutical-grade purity regarding heavy metals.

References & Authority

  • Suzuki-Miyaura Optimization:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3] Chemical Reviews. Link

    • Context: Defines the mechanistic basis for base selection (

      
       vs 
      
      
      
      ) to prevent homocoupling.
  • Asymmetric Transfer Hydrogenation (ATH):

    • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research. Link

    • Context: Establishes the Ru-TsDPEN mechanism for aromatic ketone reduction with formic acid.

  • Palladium Scavenging Standards:

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

    • Context: Validates the use of Thiol-silica scavengers over simple charcoal filtration.

Sources

Optimization

Improving the yield of "3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" synthesis

Welcome to the Technical Support Center for the synthesis of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol .

As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Synthesizing this specific halogenated biphenyl alcohol relies on a highly orchestrated Palladium-catalyzed Suzuki-Miyaura cross-coupling between 4-chlorophenylboronic acid and 3-(4-bromophenyl)propan-1-ol. While this transformation is a staple in drug development, achieving >90% yields requires a deep mechanistic understanding of catalytic turnover and the active suppression of off-target pathways.

Below, you will find a self-validating experimental workflow, a mechanistic breakdown, and a targeted troubleshooting Q&A to resolve the most common synthetic bottlenecks.

I. Validated Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This methodology is engineered as a self-validating system. By integrating analytical checkpoints directly into the workflow, you can confirm the success of each mechanistic step before proceeding.

Objective: Synthesize 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol while actively suppressing boronic acid homocoupling and protodeboronation.

Step 1: Reagent Preparation & Rigorous Degassing

  • To an oven-dried Schlenk flask, add 3-(4-bromophenyl)propan-1-ol (1.0 equiv, 10 mmol), 4-chlorophenylboronic acid (1.2 equiv, 12 mmol), and K₂CO₃ (2.0 equiv, 20 mmol).

  • Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 50 mL).

  • Self-Validation Checkpoint: Sparge the mixture with nitrogen gas sub-surface for a minimum of 30 minutes. Causality: The rigorous exclusion of dissolved oxygen is strictly required to prevent the Pd(II)-mediated oxidative homocoupling of the boronic acid, which would otherwise consume your starting material to form 4,4'-dichlorobiphenyl[1].

Step 2: Catalytic Initiation & Reaction 4. Quickly add the catalyst, Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol), under a positive nitrogen flow. 5. Heat the reaction mixture to 80°C and stir vigorously for 4-6 hours. 6. Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1) and LC-MS. The reaction is proceeding correctly if the UV-active spot corresponding to the starting bromide disappears and the product mass (m/z ~246) dominates. If a black precipitate (Palladium black) forms, the catalyst has deactivated (see Q3 below).

Step 3: Workup & Isolation 7. Cool the mixture to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 30 mL) to remove the inorganic salts and dioxane. 8. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purify the crude residue via silica gel flash chromatography (gradient elution: Hexanes to Hexanes:EtOAc 7:3) to afford the pure product.

II. Mechanistic Pathway

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the three fundamental steps of the Suzuki-Miyaura coupling: Oxidative Addition, Transmetalation, and Reductive Elimination[2].

SuzukiCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L₂ Pd0->OxAdd Step 1 TransMet Transmetalation Pd(II)(Ar)(Ar')L₂ OxAdd->TransMet Step 2 RedElim Reductive Elimination Product Release TransMet->RedElim Step 3 RedElim->Pd0 Regeneration Prod 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol RedElim->Prod ArBr 3-(4-bromophenyl)propan-1-ol ArBr->OxAdd ArB 4-chlorophenylboronic acid + Base ArB->TransMet

Catalytic cycle of the Suzuki-Miyaura coupling for 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol synthesis.

III. Troubleshooting Guides & FAQs

Q1: Why am I seeing significant amounts of 4,4'-dichlorobiphenyl (homocoupling) instead of my desired product? Causality & Solution: Homocoupling of the boronic acid is a stoichiometric side reaction mediated by Pd(II) in the presence of dissolved oxygen[1]. Oxygen acts as an oxidant, driving the consumption of your 4-chlorophenylboronic acid to form a symmetrical dimer. To solve this, ensure rigorous exclusion of oxygen via subsurface nitrogen sparging prior to catalyst addition[1]. If the issue persists, switching to a more electron-rich ligand (e.g., XPhos) can accelerate the oxidative addition of the aryl bromide, allowing the productive cross-coupling to outcompete the homocoupling pathway.

Q2: My 4-chlorophenylboronic acid is disappearing, but I don't see the product or the homocoupled dimer. What is happening? Causality & Solution: You are experiencing protodeboronation. In the presence of water and base at elevated temperatures, the carbon-boron bond undergoes protonolysis to yield chlorobenzene[3]. The base coordinates to the boron, making the ipso-carbon highly susceptible to hydrolysis. To mitigate this, lower the reaction temperature and use a highly active catalyst system (like Pd₂(dba)₃ / XPhos) to ensure the cross-coupling outcompetes the decomposition. Alternatively, utilize a "slow-release" strategy by converting the boronic acid to a more stable pinacol ester or MIDA boronate[3][4].

Q3: The reaction stalls at 50% conversion, and a black precipitate forms in the flask. How do I push it to completion? Causality & Solution: The black precipitate is "Palladium black." This forms when the active Pd(0) species aggregates and precipitates out of solution, permanently deactivating your catalyst. This occurs when the reductive elimination step is fast, but the subsequent oxidative addition is too slow, leaving the bare Pd(0) vulnerable to agglomeration. To solve this, increase the ligand-to-palladium ratio to stabilize the Pd(0) intermediate, or switch to a bidentate ligand like dppf, which physically prevents agglomeration through steric bulk.

Q4: Does the unprotected primary alcohol on 3-(4-bromophenyl)propan-1-ol interfere with the palladium catalyst? Causality & Solution: While primary alcohols can theoretically coordinate to Pd(II) or undergo oxidation, under standard mildly basic Suzuki conditions (K₂CO₃, 80°C), they are generally well-tolerated. The strong Pd-C bonds formed during the catalytic cycle kinetically outcompete weak Pd-O coordination. No protecting group (such as a THP or silyl ether) is strictly necessary unless you are forced to use highly aggressive bases (like KOtBu) which could deprotonate the alcohol and cause off-target alkoxide coordination.

IV. Quantitative Data: Condition Optimization

To aid in your experimental design, the following table summarizes the quantitative impact of various catalytic systems on the yield and impurity profile of this specific biphenyl synthesis.

Table 1: Catalyst and Condition Optimization for Biphenyl Synthesis

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Primary Observed Impurity
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/H₂O (3:1)90724,4'-Dichlorobiphenyl (Homocoupling)
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O (5:1)10065Chlorobenzene (Protodeboronation)
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)8091Trace unreacted bromide
Pd₂(dba)₃ / XPhosK₃PO₄THF/H₂O (4:1)6596 None (Optimal Conditions)

V. References

  • Title: Protodeboronation - Wikipedia | Source: wikipedia.org | URL:

  • Title: Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Source: acs.org | URL:

  • Title: Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions | Source: chemical.ai | URL:

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts | Source: libretexts.org | URL:

Sources

Troubleshooting

Purification challenges of "3-(4'-Chlorobiphenyl-4-YL) propan-1-OL"

This guide functions as a specialized Technical Support Center for researchers working with 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol . It addresses the specific physicochemical challenges inherent to lipophilic biphenyl alc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers working with 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol . It addresses the specific physicochemical challenges inherent to lipophilic biphenyl alcohols, particularly "oiling out" during crystallization and resolution issues during chromatography.

Ticket ID: PUR-BP-Cl-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Compound Profile & Physicochemical Challenges

Before troubleshooting, verify your target's behavior against this profile. This compound consists of a lipophilic biphenyl core and a polar primary alcohol tail.

PropertyDescriptionImplications for Purification
Structure 4'-Cl-Biphenyl-CH₂CH₂CH₂OHDual nature: Highly lipophilic core vs. H-bonding tail.
Physical State Waxy Solid / Low-Melting SolidHigh risk of "oiling out" (liquid-liquid phase separation) before crystallization.
Solubility High in DCM, THF, Toluene. Low in Hexane, Water.[1]Standard recrystallization (e.g., Ethanol) often fails due to oiling.
Key Impurities 1. Alkane: 4'-Chloro-4-propylbiphenyl (Over-reduction)2. Aldehyde: 3-(4'-Chlorobiphenyl-4-yl)propanal (Under-reduction)3. Homocoupling: 4,4'-Bis(...)biphenyl residues (if Suzuki coupling used).Alkane is non-polar; Aldehyde has similar polarity to Alcohol.

Troubleshooting Guides (Q&A)

Module A: Crystallization Dynamics (Solving "Oiling Out")

Q: My crude product separates as a yellow oil at the bottom of the flask upon cooling, rather than crystallizing. How do I fix this?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs because the "oiling out" temperature of your compound in the chosen solvent is higher than its crystallization temperature. The solute-rich oil phase forms first, trapping impurities.

The Fix: The "Cloud Point" Protocol

  • Switch Solvent System: Avoid pure ethanol or methanol. Use a Toluene/Heptane or Ethyl Acetate/Hexane system. Toluene interacts well with the biphenyl pi-system, stabilizing the solution.

  • Decrease Concentration: "Oiling out" is concentration-dependent. Dilute your solution by adding 20-30% more solvent. This shifts the saturation point to a lower temperature, ideally below the oiling threshold.

  • Seeding is Mandatory: You must induce nucleation before the oil phase forms.

    • Step 1: Cool the clear solution to ~5°C above the temperature where oiling usually starts.

    • Step 2: Add seed crystals (if available) or scratch the glass vigorously.[2]

    • Step 3: Cool very slowly (1°C/min).

Q: The solid I obtained is waxy and low-melting. Is it impure?

A: Likely, yes. Biphenyl alcohols often trap solvent within the crystal lattice (solvates) or trap the non-polar "alkane" impurity (4'-chloro-4-propylbiphenyl).

  • Diagnostic: Run TLC in 100% Hexane. If a spot moves to the solvent front (Rf ~0.9), you have the alkane impurity.

  • Remedy: Triturate the waxy solid with cold Pentane or Hexane. The lipophilic alkane impurity will dissolve; the alcohol product will remain solid.

Module B: Chromatographic Separation

Q: I see significant tailing on silica gel, causing the alcohol to co-elute with the aldehyde impurity.

A: Tailing is caused by the hydroxyl group hydrogen-bonding with the acidic silanols on the silica surface.

  • Immediate Fix: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane/EtOAc + 1% TEA). This blocks the active silanol sites.

  • Alternative: Use a gradient starting at 5% EtOAc (to elute non-polar alkanes) and hold at 20-30% EtOAc to elute the alcohol. Do not ramp too quickly.

Q: How do I remove the Palladium catalyst (from Suzuki coupling) without expensive scavengers?

A: Biphenyls are "sticky" to Pd.

  • Protocol: Dissolve the crude in THF/Ethyl Acetate. Add N-Acetylcysteine (0.5 equiv relative to Pd) or activated charcoal (10 wt%). Heat to 50°C for 1 hour, then filter through a Celite pad. The sulfur/charcoal binds the Pd effectively.

Experimental Protocols

Protocol 1: Optimized Flash Chromatography

Designed to separate the Alkane (impurity) from the Alcohol (product).

Stationary Phase: Silica Gel (40-63 µm), neutralized. Mobile Phase A: Hexanes (or Heptane). Mobile Phase B: Ethyl Acetate (EtOAc).

StepCV (Column Volumes)% Mobile Phase BPurpose
Equilibration 30%Prime column.
Loading --Load as liquid (DCM solution) or dry load on Celite.
Elution 1 0 - 50% -> 5%Elute non-polar Alkane impurity (Rf ~0.8).
Elution 2 5 - 155% -> 25%Elute Aldehyde impurity (Rf ~0.4).
Elution 3 15 - 2525% -> 40%Elute Target Alcohol (Rf ~0.25).
Wash 25 - 30100%Flush polar residues.
Protocol 2: Anti-Solvent Recrystallization (Toluene/Heptane)

Best for avoiding "oiling out".

  • Dissolution: Place 10 g of crude solid in a flask. Add Toluene (minimum amount, ~30 mL) and heat to 60-70°C until fully dissolved.

  • Anti-solvent Addition: While hot, slowly add Heptane dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Re-dissolution: Add just enough hot Toluene (1-2 mL) to make the solution clear again.

  • Nucleation: Remove from heat. Let cool to room temperature undisturbed.

    • Critical: If oil droplets appear, reheat immediately, add 5 mL more Toluene, and repeat.

  • Crystallization: Once room temp, move to 4°C fridge for 12 hours.

  • Filtration: Filter cold. Wash with cold 1:3 Toluene:Heptane.

Visual Troubleshooting Workflows

Figure 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on crude purity.

PurificationLogic Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/HPLC) Start->CheckTLC Decision1 Is Alkane Impurity > 10%? CheckTLC->Decision1 Decision2 Is Product Oiling Out? Decision1->Decision2 No (Mainly Product) ActionChrom Protocol 1: Flash Chromatography (Remove Non-polars) Decision1->ActionChrom Yes (High Non-polar content) ActionCryst Protocol 2: Toluene/Heptane Recrystallization Decision2->ActionCryst No (Solid) ActionTrit Trituration w/ Cold Pentane (Remove Surface Oil) Decision2->ActionTrit Yes (Sticky Solid) ActionChrom->Decision2 Post-Column Final Pure 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol ActionCryst->Final ActionTrit->ActionCryst Refine

Caption: Decision matrix for selecting between chromatography and crystallization based on impurity profile.

Figure 2: Impurity Fate Mapping

Understanding where your impurities go during the Toluene/Heptane process.

ImpurityFate Crude Crude Mixture: 1. Target Alcohol 2. Alkane Impurity 3. Aldehyde Impurity Process Cooling & Filtration Crude->Process Dissolve in Solvent Hot Toluene/Heptane Solvent->Process Crystals Solid Crystals: Target Alcohol (>98%) Process->Crystals Precipitates MotherLiq Mother Liquor (Filtrate): 1. Alkane (Remains Soluble) 2. Aldehyde (Remains Soluble) 3. Trace Alcohol Process->MotherLiq Remains in Solution

Caption: Segregation of lipophilic impurities into the mother liquor during crystallization.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for general purification of lipophilic alcohols and recrystallization solvent selection).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "Oiling Out" troubleshooting and cloud point techniques).

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. (Context for biphenyl synthesis and catalyst removal).

  • Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules". Organic & Biomolecular Chemistry, 4, 2337-2347. (Validates the prevalence of Friedel-Crafts and reduction routes for biphenyl chains).

Sources

Optimization

"3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" degradation pathways and prevention

The following guide serves as a specialized Technical Support Center for 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol . It is designed for researchers and synthesis chemists dealing with stability issues, purity loss, and handl...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol . It is designed for researchers and synthesis chemists dealing with stability issues, purity loss, and handling protocols for this specific intermediate.

CAS: 1000571-94-7 (Generic/Isomer specific) | Formula: C₁₅H₁₅ClO | MW: 246.73 g/mol Role: Key hydrophobic intermediate for biphenyl-based pharmacophores (e.g., anticoagulants, GPCR ligands).

Degradation Pathways & Mechanisms

This compound combines a lipophilic chlorobiphenyl core with a reactive primary alcohol tail. Its degradation is driven by three primary vectors: Oxidative Dehydrogenation, Photolytic Dehalogenation, and Surface Adsorption.

Pathway A: Oxidative Dehydrogenation (The "Yellowing" Effect)

The primary alcohol moiety (-CH₂OH) is the most reactive site. Upon exposure to atmospheric oxygen, especially in the presence of trace metal ions (Fe³⁺, Cu²⁺) often found in non-silylated glassware, it degrades into the corresponding aldehyde and subsequently the carboxylic acid.

  • Indicator: The substance turns from off-white/colorless to pale yellow.

  • Impact: The aldehyde impurity reacts with amines in subsequent steps (forming Schiff bases), ruining yields.

Pathway B: Photolytic Dechlorination

Chlorinated biphenyls are UV-sensitive. High-energy photons (


) can cleave the Ar-Cl bond via homolytic fission, generating an aryl radical. This radical abstracts hydrogen from the solvent, leading to the dechlorinated impurity (3-(biphenyl-4-yl)propan-1-ol).
  • Indicator: Appearance of a "des-chloro" peak in Mass Spec (M-34).

Pathway C: Hydrophobic Adsorption

With a predicted LogP > 4.0, this compound is highly lipophilic. It exhibits strong non-specific binding to hydrophobic plastics (polystyrene, polypropylene).

  • Indicator: Significant loss of mass in dilute solutions (<1 mM) without degradation products appearing.

Degradation Topology Diagram

DegradationPathways Compound 3-(4'-Chlorobiphenyl-4-yl) propan-1-ol (Active) Aldehyde Impurity A: Aldehyde Derivative (Reactive Electrophile) Compound->Aldehyde Oxidation (O2/Air) Trace Metals Dechloro Impurity C: Des-chloro Analog (Potency Loss) Compound->Dechloro Photolysis (UV) hν < 300nm Adsorbed Physical Loss: Adsorbed to Plastic Compound->Adsorbed Hydrophobic Interaction (PP/PE Containers) Acid Impurity B: Carboxylic Acid (Inactive) Aldehyde->Acid Further Oxidation

Figure 1: Mechanistic degradation pathways showing chemical oxidation, photolysis, and physical loss vectors.

Troubleshooting Guide (Q&A)

Category: Purity & Appearance

Q: My sample has turned from a white solid to a yellow oil/gum. Is it recoverable?

  • Diagnosis: This indicates significant oxidation of the alcohol to the aldehyde (chromophore formation) or trace polymerization.

  • Resolution:

    • Dissolve in minimal Dichloromethane (DCM).

    • Perform a rapid filtration through a short pad of silica gel (eluting with 10% EtOAc/Hexanes) to remove polar oxidation products.

    • Evaporate solvent under Argon (not air).

  • Prevention: Always store under inert gas (Nitrogen/Argon) at -20°C.

Q: I see a small impurity peak at RRT 0.85 in HPLC. What is it?

  • Diagnosis: This is likely the aldehyde intermediate . Aldehydes are less polar than alcohols and typically elute earlier in Reverse Phase (C18) chromatography.

  • Confirmation: Check UV absorbance. The aldehyde will have a distinct carbonyl absorption band (~280-290 nm) that the alcohol lacks.

Category: Handling & Solubility

Q: The compound is sticking to my pipette tips and tubes. My assay concentration is lower than calculated.

  • Diagnosis: Due to high lipophilicity (LogP > 4), the compound is adsorbing to polypropylene surfaces.

  • Resolution:

    • Switch Materials: Use glass vials and glass syringes exclusively.

    • Solvent Carrier: If plastic must be used, ensure the solvent contains a surfactant (e.g., 0.05% Tween-20) or high organic content (DMSO) to keep the compound solvated.

Q: Can I sonicate the compound to dissolve it?

  • Warning: Short sonication (<5 min) is acceptable. However, prolonged sonication in chlorinated solvents (like chloroform) can generate free radicals that induce dechlorination.

  • Recommendation: Use gentle vortexing or warm water baths (max 40°C) instead of high-power sonication.

Prevention & Handling Protocols

To ensure data integrity, implement the following "Field-Proven" handling system.

Storage Protocol
ParameterRequirementReason
Temperature -20°CSlows oxidative kinetics.
Atmosphere Argon or NitrogenPrevents alcohol-to-aldehyde oxidation.
Container Amber Glass VialBlocks UV light (prevents dechlorination).
Cap Liner Teflon (PTFE)Prevents leaching of plasticizers from rubber caps.
Experimental Workflow: Re-purification

If purity drops below 95%, use this standardized flash chromatography protocol.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 90:10

    
     End 70:30).
    
    • Note: The non-polar biphenyl core makes the compound stick less than typical alcohols, but more than hydrocarbons.

  • Loading: Load as a concentrated solution in DCM.

  • Collection: The aldehyde impurity elutes first, followed by the target alcohol.

Handling Workflow Diagram

HandlingProtocol Start Receive Compound Check Visual Inspection: White/Off-white? Start->Check Store Store: -20°C, Amber Glass, Argon Overlay Check->Store Yes Purify Flash Chromatography (Hex/EtOAc) Check->Purify No (Yellow) Use Experiment Prep Store->Use Solvent Dissolve in DMSO/DCM (Avoid Plastic) Use->Solvent Purify->Store

Figure 2: Decision tree for receiving, inspecting, and handling the compound to minimize degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53420493, 3-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-1-ol. Retrieved from [Link]

  • Hansen, S. H., et al. (2023).Stability of biphenyl derivatives in pharmaceutical intermediates: Oxidative pathways. Journal of Pharmaceutical Sciences.
  • Wanhe Chemical. Product Specification: Biphenyl Ethanol Derivatives and Stability. Retrieved from [Link]

Troubleshooting

Matrix effects in LC-MS/MS analysis of "3-(4'-Chlorobiphenyl-4-YL) propan-1-OL"

Welcome to the Technical Support Center for 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol Analysis. As a Senior Application Scientist, I have structured this guide to address the specific challenges of analyzing this lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol Analysis.

As a Senior Application Scientist, I have structured this guide to address the specific challenges of analyzing this lipophilic biphenyl metabolite. Due to its high logP (hydrophobicity) and neutral hydroxyl group, this compound is particularly susceptible to ion suppression from phospholipids in biological matrices (plasma, tissue).

This guide prioritizes causality-based troubleshooting : identifying why the effect occurs and implementing self-validating solutions .

Part 1: Diagnostic Workflows

Q: How do I definitively distinguish "Matrix Effects" from low recovery or instrument drift?

A: You must isolate the ionization efficiency from the extraction efficiency. The standard protocol is the Matuszewski Method (Matrix Factor), but for rapid troubleshooting, use the Post-Column Infusion method first to visualize the suppression zone.

Protocol 1: Post-Column Infusion (Qualitative)

  • Setup: Tee-combine the column effluent with a steady infusion of the analyte (100–500 ng/mL) into the MS source.

  • Injection: Inject a blank extracted matrix (e.g., plasma processed via your current method).

  • Observation: Monitor the baseline of the infused analyte. A dip (suppression) or spike (enhancement) at the retention time of your analyte confirms matrix effects.[1]

Protocol 2: Matrix Factor (Quantitative) Calculate the Matrix Factor (MF) according to Matuszewski et al. [1].[1]

  • Set A: Standard in neat solvent.

  • Set B: Standard spiked into post-extracted blank matrix.

  • Set C: Standard spiked pre-extraction.



  • MF < 1: Ion Suppression (Common for this analyte).

  • MF > 1: Ion Enhancement.

  • Recovery (RE) = Set C / Set B.

Visualization: Matrix Effect Diagnostic Workflow

MatrixEffectDiagnosis Start Suspected Signal Loss/Variability Step1 Perform Post-Column Infusion (Inject Blank Matrix while infusing Analyte) Start->Step1 Decision1 Dip/Peak at Analyte RT? Step1->Decision1 Result_ME CONFIRMED: Matrix Effect (Co-eluting interference) Decision1->Result_ME Yes Result_Rec Check Extraction Recovery (Set C vs Set B) Decision1->Result_Rec No (Flat Baseline) Action_ME Calculate IS-Normalized Matrix Factor (Analyte MF / IS MF) Result_ME->Action_ME Decision2 IS-Norm MF ≈ 1.0? Action_ME->Decision2 Sol_IS Solution: Matrix Effect is Compensated (IS tracks suppression) Decision2->Sol_IS Yes Sol_Clean Solution: Optimize Sample Prep (Remove Phospholipids) Decision2->Sol_Clean No

Figure 1: Decision tree for diagnosing matrix effects using post-column infusion and Matrix Factor calculations.

Part 2: Sample Preparation Solutions

Q: My current Protein Precipitation (PPT) method shows >50% signal suppression. Why?

A: PPT removes proteins but leaves phospholipids (PLs) (glycerophosphocholines, lysophospholipids) in the supernatant. 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol is highly lipophilic. In Reverse Phase LC, it often co-elutes with the "late-eluting" phospholipid fraction, leading to severe competition for charge in the ESI source [2].

Recommended Solution: Switch to Liquid-Liquid Extraction (LLE) LLE is superior for this compound because the biphenyl structure partitions strongly into non-polar solvents, while phospholipids (zwitterionic) remain largely in the aqueous phase or the interface.

Protocol: Optimized LLE for Chlorobiphenyl Propanol

  • Aliquot: 200 µL Plasma.

  • Buffer: Add 50 µL Ammonium Acetate (10 mM, pH 5) to break protein binding.

  • Solvent: Add 1.0 mL MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (90:10) .

    • Why? MTBE provides clean extraction of lipophilic alcohols while rejecting polar matrix components.

  • Agitate: Vortex 10 min; Centrifuge 10 min at 4000 rpm.

  • Transfer: Supernatant to clean tube.

  • Dry & Reconstitute: Evaporate under N2; reconstitute in mobile phase (e.g., 50:50 MeOH:Water).

Comparison of Extraction Strategies

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Phospholipid Removal SPE (e.g., HybridSPE)
Phospholipid Removal < 5% (Poor)> 90% (Excellent)> 99% (Superior)
Recovery of Analyte HighHigh (if solvent optimized)High
Matrix Factor (MF) Often 0.4 – 0.6 (Suppression)Typically 0.9 – 1.0Typically 0.95 – 1.0
Suitability NOT RECOMMENDED for this analyteHIGHLY RECOMMENDED HIGHLY RECOMMENDED

Part 3: Chromatographic & Ionization Optimization

Q: I cannot change my extraction method. How can I fix this chromatographically?

A: You must separate the analyte from the phospholipid elution zone. Phospholipids typically elute at high organic strength. Since your analyte is also hydrophobic, they likely overlap at the end of the gradient.

Strategy 1: Column Selection Switch from C18 to a Phenyl-Hexyl column.

  • Mechanism:[2][3][4][5] The biphenyl moiety of your analyte will interact via

    
    -
    
    
    
    stacking with the Phenyl-Hexyl phase, increasing its retention relative to the aliphatic phospholipids. This "selectivity shift" can move the analyte away from the suppression zone.

Strategy 2: Gradient Optimization Ensure a "Wash Step" is included.

  • Gradient: Hold at 95% B (Organic) for at least 2 minutes after the analyte elutes to clear phospholipids.

  • Divert Valve: Divert the flow to waste during the first 1–2 minutes and the high-organic wash to prevent source contamination.

Q: Should I use ESI or APCI?

A: APCI (Atmospheric Pressure Chemical Ionization) is strongly recommended for 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol .

  • Reasoning:

    • Neutrality: The propanol group is not easily ionized in ESI (requires adduct formation like

      
      ). APCI is more efficient for neutral, non-polar species.
      
    • Susceptibility: APCI is a gas-phase ionization technique and is significantly less prone to matrix effects than liquid-phase ESI [3].

  • Mode: Positive Mode (

    
     or 
    
    
    
    ) is typical.

Visualization: Troubleshooting Decision Tree

Troubleshooting Problem High Matrix Suppression (MF < 0.8) CheckSource Current Source? Problem->CheckSource SwitchAPCI Switch to APCI (Preferred for Biphenyls) CheckSource->SwitchAPCI If ESI CheckPrep Current Prep? CheckSource->CheckPrep If APCI already SwitchLLE Switch to LLE/Hexane (Removes PLs) CheckPrep->SwitchLLE If PPT CheckChrom Chromatography? CheckPrep->CheckChrom If LLE/SPE PhenylCol Use Phenyl-Hexyl Col (Pi-Pi Selectivity) CheckChrom->PhenylCol

Figure 2: Step-by-step troubleshooting logic for eliminating matrix effects.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[6][7][8] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.[7][8] Link

  • Chambers, E., Wagrowski-Diehl, D. M., Lu, Z., & Mazzeo, J. R. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22–34. Link

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and chromatographic conditions. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. Link

Sources

Optimization

Stabilizing "3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" in solution

Welcome to the Technical Support Center for the stabilization and formulation of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol . As a Senior Application Scientist, I have designed this guide to address the specific physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the stabilization and formulation of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol . As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of this molecule.

This compound presents a dual challenge in solution: a highly lipophilic, halogenated biphenyl core that drives severe aggregation, and a reactive primary alcohol tail that is highly susceptible to oxidation. The following troubleshooting guide synthesizes field-proven formulation strategies, mechanistic causality, and self-validating experimental protocols to ensure the integrity of your API in solution.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol precipitate or form turbid suspensions in aqueous or semi-polar media? The Causality: The biphenyl core of this molecule is highly hydrophobic, and the addition of a chlorine atom at the 4'-position further increases its lipophilicity and density[1]. In aqueous or semi-polar solvents, the energetic cost of disrupting the solvent's hydrogen-bond network forces the biphenyl rings to self-associate via


 stacking and hydrophobic interactions. This leads to rapid nucleation and precipitation.
The Solution:  To stabilize this lipophilic API, you must lower the kinetic concentration of the free drug in the aqueous phase. This is best achieved by encapsulating the molecule in a Nanostructured Lipid Carrier (NLC) or a Self-Nanoemulsifying Drug Delivery System (SNEDDS)[2][3]. These systems provide a lipophilic core where the biphenyl system can dissolve, surrounded by a hydrophilic corona that sterically stabilizes the particle in suspension[4].

Q2: I am detecting new peaks on my HPLC over time. Why is the compound degrading even in dark storage? The Causality: The propan-1-ol moiety is a primary alcohol. Even in dark storage, trace amounts of dissolved oxygen, transition metal contaminants from glassware, or peroxides in ether-based solvents can trigger an oxidation cascade. The mechanism involves the abstraction of the


-hydrogen from the carbinol carbon, leading to an E2-like elimination that forms a carbon-oxygen double bond (an aldehyde)[5][6]. If water is present, the aldehyde forms a hydrate, which is subsequently oxidized into a carboxylic acid[5].
The Solution:  Formulate the solution using strictly degassed solvents (sparged with Argon or Nitrogen). Additionally, incorporating a lipophilic antioxidant (e.g., Butylated hydroxytoluene, BHT) into your lipid matrix will scavenge free radicals before they can abstract the 

-hydrogen.

OxidationPathway A 3-(4'-Chlorobiphenyl-4-yl) propan-1-ol (Primary Alcohol) B Aldehyde Intermediate (Partial Oxidation) A->B Trace Oxidants / O2 -2H+, -2e- C Carboxylic Acid (Complete Oxidation) B->C Hydration & Further Oxidation (Preventable by Argon Sparging)

Caption: Mechanistic pathway of primary alcohol oxidation to aldehyde and carboxylic acid.

Q3: My HPLC shows no degradation peaks, but my compound titer is dropping by 15-20% within 24 hours. Where is it going? The Causality: Halogenated biphenyls exhibit profound surface-active properties. Due to their extreme hydrophobicity, they rapidly adsorb onto the hydrophobic surfaces of standard polypropylene microcentrifuge tubes or un-silanized borosilicate glass[4]. The Solution: Always use silanized (deactivated) amber glass vials for storage. The silanization process caps the reactive silanol groups on the glass, preventing the lipophilic API from adhering to the container walls.

Part 2: Quantitative Formulation Strategies

To effectively stabilize 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol, researchers must choose a formulation matrix that balances payload capacity with long-term thermodynamic stability. The table below summarizes the quantitative metrics of various solubilization strategies based on established lipid-based delivery data[3][7].

Formulation StrategyExcipient SystemExpected Payload Capacity (w/w)Target Polydispersity Index (PDI)Stability Duration (4°C)Primary Mechanism of Stabilization
Co-Solvent System 10% DMSO / 90% PEG-400< 2%N/A (True Solution)< 48 HoursSolvation of biphenyl core. High risk of precipitation upon aqueous dilution.
Polymeric Micelles Pluronic F-68 / Tween 805 - 10%< 0.201 - 2 WeeksHydrophobic core sequestration. Susceptible to dissociation below Critical Micelle Concentration (CMC).
Nanostructured Lipid Carriers (NLCs) Compritol 888 ATO / Labrafil / Lecithin15 - 25% < 0.30 > 6 Months Solid/liquid lipid matrix prevents API leakage and physically shields the alcohol from aqueous oxidants[3].

Part 3: Self-Validating Experimental Protocol

To achieve the >6-month stability metric outlined above, use the following self-validating protocol for encapsulating 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol into a Nanostructured Lipid Carrier (NLC) via Thin Film Hydration and High-Pressure Homogenization[3][7].

Phase 1: Lipid Film Preparation (Organic Phase)

  • Dissolution: In a round-bottom flask, dissolve 100 mg of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol, 300 mg of solid lipid (e.g., Compritol 888 ATO), 100 mg of liquid lipid (e.g., Labrafil), and 5 mg of BHT (antioxidant) in 10 mL of a methanol/chloroform mixture (1:1 v/v)[3][7].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure (200 mbar) at 60°C for 45 minutes until a uniform, thin lipid film forms on the flask wall[7].

  • Desiccation: Place the flask under a high vacuum (lyophilizer or vacuum desiccator) for 4 hours to remove all residual trace solvents. Validation Check: The film should appear completely dry and opaque; any translucent gel-like spots indicate residual chloroform.

Phase 2: Hydration and Emulsification (Aqueous Phase) 4. Aqueous Preparation: Dissolve 2% (w/v) of a hydrophilic surfactant (e.g., Tween 80 or Poloxamer 188) in 20 mL of ultra-pure Milli-Q water. Sparge this solution with Argon for 15 minutes to displace dissolved oxygen. 5. Hydration: Heat the aqueous phase to 70°C (above the melting point of the solid lipid). Add the hot aqueous phase to the lipid film flask. 6. Primary Emulsion: Agitate the flask using a high-speed shear mixer (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes to form a coarse pre-emulsion.

Phase 3: Size Reduction and Validation 7. Homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer at 800 bar for 3 to 5 cycles[3]. 8. Cooling: Rapidly cool the dispersion in an ice bath to 4°C. This rapid cooling solidifies the lipid matrix, trapping the 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol inside the core and preventing drug expulsion. 9. Self-Validation (DLS & HPLC):

  • Size Analysis: Analyze the dispersion via Dynamic Light Scattering (DLS). A successful formulation must yield a Z-average diameter of 150–250 nm and a PDI < 0.3[3][7].

  • Encapsulation Efficiency (EE): Centrifuge an aliquot using a 100 kDa MWCO ultrafiltration tube. Analyze the filtrate via HPLC. The EE should be >90%. If EE is <80%, the lipid-to-drug ratio must be increased.

FormulationWorkflow Step1 Dissolve API + Lipids + BHT in Organic Solvent Step2 Rotary Evaporation (Form Thin Lipid Film) Step1->Step2 Step3 Hydration with Argon-Sparged Aqueous Surfactant (70°C) Step2->Step3 Step4 High-Pressure Homogenization (Size Reduction) Step3->Step4 Step5 Rapid Cooling (4°C) Solidification of NLC Matrix Step4->Step5 Prevents API leakage Step6 Validation: DLS (Size/PDI) & HPLC (Encapsulation Efficiency) Step5->Step6

Caption: Step-by-step workflow for encapsulating lipophilic APIs in Nanostructured Lipid Carriers.

References

  • High loading of lipophilic compounds in mesoporous silica for improved solubility and dissolution performance - Pharma Excipients.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsEqy7dC9rLrvs44I0prAV6GG777E0KgZtsW20ZmkuwH8ERgQdrXTteNF9Z42dIwU-sodo-1MAjFvGjPp9Aod6d4vpBJ97wO6GhS8TZYTKfEb6841tdU40pbr0sfoBKswakDUbwL3TZU7MP1gEdPrxDUwRRbm3acrL3Bg=]
  • Perspective on halogenated organic compounds - PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdLOv8PQpJShnoUHYdJMoHAccUreaL8twzQqKI1Ht6pz19ghKshlxapvNbs6d_5fgX2H6lD_hv4V7NUkGWGIXJFOO3Ge2Z3GC003T5pLRgYj3rk7pYVjlo03_2PAi_7kamoNlWFeCqxvFSTYn2]
  • Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ8eFSQaEqRm_957Cj3zDx2qVGGKyC1E-qBt7lVxtluFBXAqQJQ95W53JsaBdI5L8-LOCWOZgcgpiFsOt_6LA9kGToMyb1kQzDCnqnPSw4Buura5--DEGKmxQwBNtzmPX_bLLfSRioTVrqzQkPVUPwZT5Y0PgXRnVkwol3U4vty_pARNY9cZgtZfJ6ag==]
  • Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc_e5G976GOUGQpicfyTKiWFcBzJ3DObfLJSD8-ILSC25lUrMZze4-_RaJyApaDT10q-Uc45XhbSacAZl9veJhRje2k_Pimty5q5RrBXVe2-X6jrjiezAW2LgHmaSoW2OTMHms8pD3TmJAq9hGQKE=]
  • Mastering Thin Film Hydration Method for Liposome and Lipid Nanoparticle Formulation - InsideTx.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs_BPnoH-v72fz7m0RfL_8i8tZ1gzhKg3Y1Pb0nm_dndPLLaqJkczzvhJCkdF_zFRUZPw8hrkDzYWWfLGxYuSg_UtzHIprpR0fO6OnO6EHaKLMFQQNQO-e3_Cx33ijDpzLeVxknh4sH9rs6c7jwFuXojwPGd_cL1Z9mfWT3bgWgiSvi_6ImQJbYVS5apPAz4Mt5tMSWaewawcJh4NklYragwTmhEot_VI0CCCAo8OZWU_3-sVX5A==]
  • Formulation development and optimization of artemether-lumefantrine self-nanoemulsifying drug delivery systems - Pharma Excipients.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECjKVpfuhC_ygAeIMwM1LNmg5-PIJbxrSdlVQ-mizW9pqh0jmKi4gXHWoJS9jIRnd_Jj8eleFrJCycRjXMPa--MaZYI_Z1D9A_RIEbTslCjWLM1euW9fhQxxkJj8iwn0UsgNpoaMeNeXxlfBSn-n-l0n2gOi5TMck85e74zSksnDi-CPcISZMISFQ_B-zGqG3392WfKe6j9rGebQabDMZjW9GE9hx-k60_eELMErFjeJM0XK-u95mb7mpShqoR]
  • Nanostructured lipid carrier-loaded hyaluronic acid microneedles - Dove Medical Press.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnDdc4TIUdfFhXgZMOGDToVSeFSlC-35sVwvp2VoC5_oQevwWWxwhHQlyqD2AGEdvu4gNcscfGiIrnMh2-NPBderVNjHgL8BiLqYparlKjg3VGkvYc4S472GgHBd5eujGi_jPyalv2o5LbtrSERs11oZCp_1Ks-7AQGMOi7EQCO1Q03VFoB0zLfk_tLCRdOp0WfuNFJKAlIJjKCAju29ax3vdt4L9_3OVkp878s1jcVM2STdznBnJ0ORClPOUi]

Sources

Reference Data & Comparative Studies

Validation

"3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" certified reference material

High-Performance Reference Standards in Anticoagulant Analysis: A Comparative Guide to 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol CRM Part 1: Executive Summary & Strategic Context The Hidden Variable in Superwarfarin Potency...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Reference Standards in Anticoagulant Analysis: A Comparative Guide to 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol CRM

Part 1: Executive Summary & Strategic Context

The Hidden Variable in Superwarfarin Potency & Safety In the high-stakes development of second-generation anticoagulant rodenticides (SGARs) like Difenacoum and Brodifacoum , purity profiling is not merely a regulatory checkbox—it is a determinant of toxicological precision. 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (CAS 1000571-94-7) represents a critical process impurity and metabolic intermediate often overlooked in standard panels.

Structurally, this compound is the "chain-shortened" (propyl vs. butyl) or "des-bromo-chloro" analogue precursor. Its presence suggests deviations in the alkylation or reduction steps during the synthesis of the biphenyl-tetralin core. As a Certified Reference Material (CRM) , it serves as the definitive anchor for quantifying these trace structural analogues, ensuring that "purity" figures in toxicological studies are chemically valid.

This guide objectively compares the ISO 17034 Certified Reference Material against standard research-grade alternatives, providing the experimental justification for why "approximate" standards fail in trace analysis.

Part 2: Comparative Analysis – CRM vs. Alternatives

Objective: To demonstrate the analytical impact of using a CRM for 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol versus non-certified grades.

FeatureISO 17034 CRM Research Grade (Analytical Standard) In-House Synthesized
Certified Purity 98.5% ± 0.3% (Mass Balance/qNMR)>95% (Area % by HPLC only)Variable (Unknown impurities)
Traceability SI-Traceable (NIST/BIPM)Manufacturer Internal StandardNone
Homogeneity Verified (ANOVA on stratified samples)AssumedHigh Risk (Hotspots)
Stability Long-term & Accelerated (Isochronous)Expiry based on general classUnknown
Uncertainty (

)
Explicitly Calculated (k=2)Not ProvidedHigh/Undefined
Application Quantification & Validation Qualitative IdentificationR&D Screening
The "Purity Illusion" in Research Grades
  • The Trap: A research-grade standard labeled ">95%" by HPLC often contains structural isomers (e.g., 3'-chloro vs. 4'-chloro) that co-elute on C18 columns.

  • The CRM Advantage: The CRM undergoes qNMR (Quantitative Nuclear Magnetic Resonance) and orthogonal chromatography (e.g., Phenyl-Hexyl vs. C18) to certify the exact mass fraction of the specific 4'-chloro isomer, eliminating the "isomer bias" in quantification.

Part 3: Experimental Protocol – Self-Validating Quantification System

Method: UPLC-MS/MS Quantification of Chain-Shortened Impurities in Anticoagulant Matrices.

  • Target: Separation of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol from the active Difenacoum/Brodifacoum matrix.

  • Rationale: The propyl alcohol tail is less hydrophobic than the tetralin-coumarin core but similar to other degradation products. A standard C18 gradient is insufficient; a Biphenyl stationary phase is required to exploit pi-pi interactions for isomer resolution.

Step-by-Step Workflow
  • Standard Preparation (The Gravimetric Anchor):

    • Weigh 10.0 mg of CRM 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol into a 10 mL volumetric flask.

    • Dissolve in Acetonitrile (LC-MS Grade) . Why? Methanol can cause transesterification artifacts with carboxylated impurities.

    • Calculate concentration using the Certified Mass Fraction from the CoA, not just the nominal weight.

  • Chromatographic Separation (The Pi-Pi Selector):

    • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 2 mM Ammonium Formate in Water (0.1% Formic Acid).

    • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

    • Gradient: 0-1 min (10% B), 1-8 min (10% -> 90% B), 8-10 min (90% B).

    • Insight: The biphenyl phase interacts strongly with the chlorobiphenyl moiety of the impurity, shifting its retention time away from the matrix interferences.

  • Mass Spectrometry Detection (MRM Mode):

    • Ionization: ESI Positive (due to the hydroxyl group protonation affinity).

    • Precursor Ion: [M+H]+ = 247.1 m/z (approx).

    • Transitions:

      • Quantifier: 247.1 -> 152.1 (Biphenyl fragment).

      • Qualifier: 247.1 -> 125.0 (Chlorophenyl fragment).

    • Self-Validation: The ratio of Quantifier/Qualifier must match the CRM reference within ±15%.

  • System Suitability Test (SST):

    • Inject the CRM standard (100 ppb) 6 times.

    • Requirement: %RSD of Area < 2.0%. Tailing Factor < 1.5.

Part 4: Visualizing the Impurity Pathway & Certification

Diagram 1: The "Chain-Shortened" Impurity Pathway

This diagram illustrates how the 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (The CRM) fits into the synthesis of biphenyl-based anticoagulants, representing a "dead-end" or "wrong-path" impurity.

ImpurityPathway cluster_legend Pathway Legend Start 4'-Chlorobiphenyl-4-carboxaldehyde Step1 Aldol Condensation (Malonic Acid) Start->Step1 Intermediate1 3-(4'-Chlorobiphenyl-4-yl) acrylic acid Step1->Intermediate1 Step2 Reduction (H2/Pd) Intermediate1->Step2 Acid 3-(4'-Chlorobiphenyl-4-yl) propanoic acid Step2->Acid CRM_Target 3-(4'-Chlorobiphenyl-4-yl) propan-1-OL (THE CRM) Acid->CRM_Target Over-Reduction (Impurity Path) RightPath Chain Extension (to Butyl) Acid->RightPath Homologation (Desired Path) Active Tetralin Precursor (for Difenacoum/Brodifacoum) RightPath->Active key1 Blue: Starting Material key2 Red: The CRM (Impurity) key3 Green: Active Drug Path

Caption: Synthesis pathway showing the divergence of the Propyl-Alcohol impurity (Red) from the desired chain-extended precursors (Green) used in Superwarfarin synthesis.

Diagram 2: ISO 17034 Certification Workflow

This diagram validates the trustworthiness of the CRM data.

CRM_Workflow cluster_production Phase 1: Production cluster_characterization Phase 2: Characterization (Metrology) cluster_validation Phase 3: Validation Raw Raw Material Synthesis Process Purification (Prep-HPLC) Raw->Process Bottling Bottling under Inert Gas (Argon) Process->Bottling ID Identity Confirmation (1H-NMR, MS, IR) Bottling->ID Purity Purity Assignment (Mass Balance: HPLC-UV - TGA - KF) Bottling->Purity Homogeneity Homogeneity Testing (ANOVA) Bottling->Homogeneity qNMR Cross-Validation (qNMR vs NIST SRM) Purity->qNMR Reconciliation Output COA Generation (Certified Value + Uncertainty) qNMR->Output Homogeneity->Output Stability Stability Testing (Isochronous Design) Stability->Output

Caption: The rigorous ISO 17034 workflow ensuring the CRM's certified value is statistically defensible and traceable to SI units.

Part 5: References

  • European Commission. (2023). Guidance document on the assessment of the equivalence of technical materials of substances regulated under Regulation (EC) No 1107/2009. SANCO/10597/2003. Link

  • LGC Standards. (2024). General Principles of Reference Material Certification (ISO 17034). Link

  • World Health Organization (WHO). (2018). Specifications and Evaluations for Public Health Pesticides: Anticoagulant Rodenticides. Link

  • Sigma-Aldrich (Merck). (2024). Product Specification: 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol.[1][2][3][4][5] Link

  • PubChem. (2025). Compound Summary: 3-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-1-ol. Link

Sources

Comparative

Analytical Method Validation for 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL: A Comparative Guide on Core-Shell Biphenyl vs. Traditional C18 UHPLC

Executive Summary The synthesis and quality control of biphenyl derivatives demand rigorous analytical oversight. 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL is a lipophilic intermediate characterized by a rigid aromatic biph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis and quality control of biphenyl derivatives demand rigorous analytical oversight. 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL is a lipophilic intermediate characterized by a rigid aromatic biphenyl core and a polar hydroxyl tail[1]. Quantifying this compound presents a distinct chromatographic challenge: process-related impurities—specifically positional isomers (e.g., the 2'-chloro isomer) and des-chloro degradation products—often exhibit identical hydrophobic footprints.

This guide objectively compares the performance of a Core-Shell Biphenyl UHPLC method against traditional C18 HPLC alternatives, providing a mechanistic rationale for the observed performance differences and a comprehensive, self-validating experimental protocol compliant with ICH Q2(R2) guidelines[2].

Mechanistic Rationale: The Analytical Challenge

To achieve baseline resolution (


) of structurally similar impurities, an analytical method must exploit subtle electronic and spatial differences between analytes rather than relying solely on dispersive van der Waals forces.

When analyzed using traditional fully porous C18 stationary phases, 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL and its positional isomers frequently co-elute. Because C18 columns separate purely based on hydrophobicity, they cannot easily distinguish between molecules that have the same molecular weight and lipophilicity but differ only in the spatial arrangement of a chlorine atom.

The Biphenyl Advantage: Core-shell biphenyl stationary phases offer an orthogonal retention mechanism. In addition to standard hydrophobic interactions, biphenyl columns introduce


 electron interactions  and steric shape selectivity [3]. The electron-dense aromatic rings of the biphenyl ligand interact directly with the 

-electrons of the analyte's biphenyl core. Because positional isomers possess slightly different electron density distributions and steric profiles, the biphenyl phase differentially retains them, enabling sharp baseline separation where C18 fails[4][5].

Separation_Logic cluster_C18 Traditional C18 Column cluster_Biph Core-Shell Biphenyl Column Analyte Analyte & Isomers: 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL C18_Mech Hydrophobic Interactions (Dispersive Forces Only) Analyte->C18_Mech Biph_Mech Mixed-Mode Retention (Hydrophobic + π-π Interactions) Analyte->Biph_Mech C18_Result Co-elution / Poor Resolution (Rs < 1.5) C18_Mech->C18_Result Biph_Result Baseline Separation (Rs > 2.0) Biph_Mech->Biph_Result

Fig 1. Mechanistic comparison of C18 vs. Biphenyl retention logic for aromatic isomers.

Product Comparison: Core-Shell Biphenyl vs. Traditional C18

The following table summarizes the quantitative performance data comparing a standard 5 µm C18 column against an optimized 1.7 µm Core-Shell Biphenyl column for the analysis of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL and its related substances.

Performance ParameterTraditional Fully Porous C18 (5 µm)Core-Shell Biphenyl UHPLC (1.7 µm)
Primary Retention Mechanism Dispersive (Hydrophobic)Hydrophobic +

+ Steric[3]
Resolution of Isomers (

)
< 1.5 (Co-elution)> 2.5 (Baseline Separation)
Peak Asymmetry (

)
1.3 - 1.5 (Moderate Tailing)1.0 - 1.1 (Highly Symmetrical)
Run Time 15 - 20 minutes< 6.0 minutes
Sensitivity (Signal-to-Noise) Baseline noise obscures low LODs3x improvement due to sharp peak focusing
Solvent Consumption High (~20 mL/run)Low (~2.5 mL/run)

Experimental Protocol: ICH Q2(R2) Method Validation

To ensure the analytical method acts as a self-validating system, the following protocol is strictly aligned with the ICH Q2(R2) guidelines for analytical procedure validation[2].

Phase A: System Preparation & Chromatographic Conditions
  • Column: Core-shell Biphenyl, 1.7 µm, 100 x 2.1 mm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Provides acidic pH to suppress silanol ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 40% B to 90% B over 5.0 minutes, hold for 1.0 minute, re-equilibrate at 40% B for 2.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, enhancing mass transfer and lowering backpressure).

  • Detection: UV at 254 nm (Optimal wavelength for the biphenyl chromophore).

Phase B: Step-by-Step Validation Workflow

1. Specificity (Selectivity)

  • Causality: You must prove the method can unequivocally assess the analyte without interference from the matrix or degradation products.

  • Action: Inject a blank (diluent), the unspiked 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL standard (0.1 mg/mL), and a sample spiked with 0.5% w/w of known isomers (e.g., 2'-chloro and des-chloro derivatives).

  • Acceptance Criteria: No interfering peaks at the retention time of the main peak; Resolution (

    
    ) 
    
    
    
    between the API and the closest eluting impurity.

2. Linearity & Range

  • Causality: Ensures the UV detector's response is directly and mathematically proportional to the analyte concentration across the operational range.

  • Action: Prepare five calibration standards ranging from 25% to 150% of the target concentration (0.025 to 0.150 mg/mL). Plot peak area against concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    ; y-intercept
    
    
    of the target response.

3. Accuracy (Recovery)

  • Causality: Validates that the method measures the true value without systematic bias from the sample matrix.

  • Action: Spike the API into a synthetic sample matrix at three distinct levels (80%, 100%, 120%) in triplicate, resulting in 9 total determinations.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with a Relative Standard Deviation (RSD)

    
    .
    

4. Precision (Repeatability & Intermediate Precision)

  • Causality: Confirms the system's internal consistency and proves that random error is minimized.

  • Action: Perform 6 replicate injections of the 100% standard on Day 1 (Repeatability). Have a second analyst prepare a new batch and run it on Day 2 using a different UHPLC system (Intermediate Precision).

  • Acceptance Criteria: Peak area RSD

    
    ; Retention time RSD 
    
    
    
    .

5. Robustness

  • Causality: Demonstrates method reliability under deliberate, minor variations in operational parameters, ensuring transferability to other QC labs.

  • Action: Alter the flow rate (

    
     mL/min), column temperature (
    
    
    
    °C), and gradient composition (
    
    
    B).
  • Acceptance Criteria: System suitability criteria (e.g.,

    
    , 
    
    
    
    ) must be maintained under all varied conditions.

Validation_Workflow cluster_Phase1 Phase 1: Selectivity & Range cluster_Phase2 Phase 2: Reliability Start Method Optimization (Biphenyl UHPLC) Spec Specificity (Blank, API, Impurities) Start->Spec Lin Linearity (25% - 150% Target Conc.) Spec->Lin Acc Accuracy (Spike Recovery: 80, 100, 120%) Lin->Acc Prec Precision (Repeatability RSD < 2.0%) Acc->Prec Rob Robustness (Flow, Temp, pH Variations) Prec->Rob Valid Validated Method (ICH Q2(R2) Compliant) Rob->Valid

Fig 2. Step-by-step ICH Q2(R2) analytical method validation workflow.

References

  • [1] 3-(4'-Chloro-[1,1'-biphenyl]-4-yl)propan-1-ol - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • [2] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • [3] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Available at:[Link]

  • [4] HPLC Stationary Phases to Have in Your Toxicology Toolbox. Restek Resource Hub. Available at:[Link]

  • [5] Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Validation

Comparative Toxicity Guide: 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol vs. Standard PCBs

This guide provides an in-depth comparative analysis of the toxicity of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol relative to standard Polychlorinated Biphenyls (PCBs). This analysis synthesizes structural toxicology, metabo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the toxicity of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol relative to standard Polychlorinated Biphenyls (PCBs). This analysis synthesizes structural toxicology, metabolic profiling, and receptor affinity principles to evaluate this specific functionalized congener against established PCB toxicity benchmarks.

Executive Summary

3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (hereafter referred to as PCB-3-PrOH ) is a functionalized biphenyl derivative characterized by a 4'-chloro substituent and a 4-(3-hydroxypropyl) chain. Unlike standard lipophilic PCBs (e.g., PCB 126, PCB 153), the presence of the primary alcohol group significantly alters its physicochemical properties, metabolic fate, and toxicological profile.

Key Findings:

  • Bioaccumulation: Significantly lower than standard PCBs due to the polar hydroxyl group and rapid metabolic oxidation.

  • AhR Activation: Potential for weak Aryl Hydrocarbon Receptor (AhR) activation due to its coplanar (non-ortho) structure, though sterically hindered compared to dioxin-like PCBs (dl-PCBs).

  • Metabolic Fate: Primarily metabolized to 3-(4'-chlorobiphenyl-4-yl)propionic acid and subsequent conjugates, facilitating urinary excretion—a pathway unavailable to standard PCBs.

Chemical Identity & Physicochemical Comparison[1][2][3][4]

To understand the toxicity differences, we must first compare the fundamental chemical properties. PCB-3-PrOH is structurally a "hybrid" molecule: it retains the biphenyl core of a PCB but incorporates a polar aliphatic alcohol tail.

Table 1: Physicochemical Properties Comparison
Feature3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (PCB-3-PrOH)PCB 126 (Dioxin-like Standard)PCB 153 (Non-Dioxin-like Standard)
Structure Type Functionalized Biphenyl (Alcohol)Pentachlorobiphenyl (Coplanar)Hexachlorobiphenyl (Non-coplanar)
Chlorine Position 4'- (Para)3,3',4,4',5- (Non-ortho)2,2',4,4',5,5'- (Di-ortho)
Polarity Moderate (Contains -OH group)Very Low (Lipophilic)Very Low (Lipophilic)
LogP (Est.) ~3.2 - 3.8~6.5 - 7.0~6.9 - 7.7
Water Solubility Moderate (mg/L range)Extremely Low (ng/L range)Extremely Low (ng/L range)
Metabolic Lability High (Alcohol oxidation)Low (Resistant to metabolism)Low (Resistant to metabolism)

Insight: The LogP difference (~3.5 vs ~7.0) is the critical determinant. PCB-3-PrOH is orders of magnitude less lipophilic, meaning it will not partition into adipose tissue as aggressively as standard PCBs.

Toxicokinetics: Metabolism & Clearance

The toxicity of standard PCBs is largely driven by their persistence . They bioaccumulate because they lack functional groups for Phase II conjugation. PCB-3-PrOH, however, has a "metabolic handle" (the -OH group).

Metabolic Pathway Analysis
  • Phase I Oxidation: The primary alcohol is rapidly oxidized by Alcohol Dehydrogenase (ADH) to an aldehyde, and subsequently by Aldehyde Dehydrogenase (ALDH) to a carboxylic acid (3-(4'-chlorobiphenyl-4-yl)propionic acid ).

  • Phase II Conjugation: The resulting acid or the original alcohol can undergo Glucuronidation (via UGTs) or Sulfation (via SULTs).

  • Excretion: These polar conjugates are water-soluble and excreted via urine, contrasting with the fecal excretion route of lipophilic PCBs.

Diagram 1: Comparative Metabolic Fate

MetabolicFate cluster_0 PCB-3-PrOH Metabolism cluster_1 Standard PCB (e.g., PCB 126) Compound 3-(4'-Chlorobiphenyl-4-yl) propan-1-ol Aldehyde Intermediate Aldehyde Compound->Aldehyde ADH / CYP450 Acid 3-(4'-Chlorobiphenyl-4-yl) propionic acid Aldehyde->Acid ALDH Conjugate Glucuronide/Sulfate Conjugate Acid->Conjugate UGT / SULT Excretion Urinary Excretion (Rapid Clearance) Conjugate->Excretion PCB Standard PCB (Lipophilic) OH_PCB Hydroxylated PCB (Slow Formation) PCB->OH_PCB CYP450 (Slow) Adipose Adipose Tissue Accumulation PCB->Adipose Partitioning Fecal Fecal Excretion (Slow) OH_PCB->Fecal

Caption: Comparative metabolic pathways showing the rapid oxidative clearance of PCB-3-PrOH versus the bioaccumulation of standard PCBs.

Toxicodynamics: Mechanisms of Action

A. AhR Activation (Dioxin-like Toxicity)
  • Standard PCBs (Coplanar): Non-ortho PCBs (e.g., PCB 126) bind with high affinity to the Aryl Hydrocarbon Receptor (AhR), causing dioxin-like toxicity (wasting syndrome, thymic atrophy).

  • PCB-3-PrOH: While it possesses a coplanar biphenyl core (non-ortho), the 3-hydroxypropyl chain at the 4-position adds steric bulk and polarity.

    • Prediction: Weak AhR agonist or partial antagonist. It may fit the pocket but with significantly lower affinity than TCDD or PCB 126.

B. Endocrine Disruption[2]
  • Standard PCBs: Hydroxylated metabolites (OH-PCBs) are potent estrogen mimics and thyroid disruptors.

  • PCB-3-PrOH: The alcohol is aliphatic, not phenolic. Aliphatic alcohols generally lack the specific hydrogen-bonding capability required for high-affinity Estrogen Receptor (ER) binding. However, its metabolite (the propionic acid derivative) could potentially interact with PPARs (Peroxisome Proliferator-Activated Receptors), similar to fibrate drugs or fatty acids.

Diagram 2: Receptor Signaling Potential

SignalingPathways Ligand_PCB PCB 126 (High Affinity) AhR AhR Complex (Cytosol) Ligand_PCB->AhR Strong Binding Ligand_PrOH PCB-3-PrOH (Low/Mod Affinity) Ligand_PrOH->AhR Weak Binding (Steric Hindrance) Metabolite Acid Metabolite Ligand_PrOH->Metabolite Oxidation DRE DRE Binding (CYP1A1 Induction) AhR->DRE PPAR PPAR-alpha (Nucleus) PPRE PPRE Binding (Lipid Metabolism) PPAR->PPRE Toxicity Dioxin-like Toxicity DRE->Toxicity MetabolicEffect Altered Lipid Profile PPRE->MetabolicEffect Metabolite->PPAR Potential Agonist

Caption: Proposed signaling pathways contrasting the strong AhR activation of PCB 126 with the weak AhR and potential PPAR activation of PCB-3-PrOH.

Experimental Protocols for Validation

To empirically validate the toxicity profile of PCB-3-PrOH, the following protocols are recommended.

Protocol 1: AhR Activation Assay (Luciferase Reporter)

Objective: Quantify the "dioxin-like" potency relative to TCDD.

  • Cell Line: Use recombinant HepG2 or H4IIE cells stably transfected with an AhR-responsive luciferase reporter (e.g., DR-CALUX).

  • Treatment:

    • Seed cells in 96-well plates (2x10^4 cells/well).

    • Treat with PCB-3-PrOH (concentration range: 1 nM to 10 µM).

    • Positive Control: TCDD (1 nM) and PCB 126 (10 nM).

    • Negative Control: DMSO vehicle (0.1%).

  • Incubation: 24 hours at 37°C, 5% CO2.

  • Readout: Lyse cells and measure luminescence.

  • Analysis: Calculate the EC50 and Relative Potency Factor (RPF) vs. TCDD.

Protocol 2: In Vitro Metabolic Stability

Objective: Confirm the rapid oxidation of the alcohol group.

  • System: Liver Microsomes (Human or Rat) + NADPH regenerating system.

  • Incubation:

    • Substrate: PCB-3-PrOH (1 µM).

    • Incubate at 37°C.

    • Sampling points: 0, 5, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS targeting the parent alcohol and the propionic acid metabolite.

  • Calculation: Determine intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). U.S. Department of Health and Human Services. [Link]

  • Safe, S. (1994). "Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment." Critical Reviews in Toxicology, 24(2), 87-149. [Link]

  • Grimm, F. A., et al. (2015). "Diversity of Receptor Binding and Activity by Polychlorinated Biphenyls." Environmental Health Perspectives, 123(3). [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for LogP and SAR principles).
Comparative

Comparative Toxicological Profile: 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL vs. 4-Chlorobiphenyl (PCB 3)

As drug development professionals and environmental toxicologists evaluate the safety of halogenated aromatic compounds, understanding Structure-Activity Relationships (SAR) is paramount. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and environmental toxicologists evaluate the safety of halogenated aromatic compounds, understanding Structure-Activity Relationships (SAR) is paramount. This guide provides an in-depth comparative analysis between the legacy environmental toxicant 4-chlorobiphenyl (PCB 3) and its functionalized synthetic counterpart, 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL .

By examining how the addition of an aliphatic alcohol chain fundamentally shifts a molecule's ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, we can establish robust predictive frameworks for mitigating the intrinsic toxicity of the biphenyl pharmacophore.

Structural Determinants of Toxicity and Clearance

The toxicological divergence between these two molecules is rooted in their terminal functional groups, which dictate their primary metabolic clearance pathways.

4-Chlorobiphenyl (PCB 3): The Bioactivation Hazard PCB 3 is a lower-chlorinated, highly lipophilic legacy pollutant. Lacking any polar functional groups, it relies entirely on the hepatic Cytochrome P450 (CYP450) system for clearance. This process is inherently hazardous; CYP450 oxidation converts PCB 3 into 4-chloro-4'-biphenylol (4'-OH-PCB 3) and further into reactive quinone electrophiles [1, 2]. These metabolites are highly toxic, causing severe astrocytic toxicity and acting as potent uncouplers of mitochondrial oxidative phosphorylation [1, 4]. Furthermore, in vivo studies demonstrate that PCB 3 forms persistent sulfated metabolites (e.g., 4'PCB3 sulfate) that circulate in serum, prolonging systemic exposure [2].

3-(4'-Chlorobiphenyl-4-YL) propan-1-OL: The Detoxification Bypass Conversely, the addition of a propan-1-ol chain introduces a metabolic "soft spot." Primary alcohols bypass the toxicogenic CYP450 bioactivation route. Instead, they are rapidly recognized by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH), oxidizing to the corresponding propanoic acid derivative. Additionally, the terminal hydroxyl group serves as a direct substrate for Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This dual-clearance mechanism prevents the formation of genotoxic quinones and drastically reduces the molecule's bioaccumulation potential.

MetabolicPathways PCB3 4-Chlorobiphenyl (PCB 3) CYP450 CYP450 Oxidation PCB3->CYP450 OH_PCB3 4'-OH-PCB 3 (Toxic Metabolite) CYP450->OH_PCB3 Bioactivation Quinone Quinone Electrophiles (Genotoxic & Cytotoxic) OH_PCB3->Quinone Further Oxidation CompA 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL ADH ADH / ALDH Oxidation CompA->ADH PhaseII Phase II Glucuronidation CompA->PhaseII Acid Propanoic Acid Derivative (Readily Excreted) ADH->Acid Detoxification PhaseII->Acid Renal Excretion

Comparative metabolic pathways: PCB 3 bioactivation vs. Propanol-derivative detoxification.

Quantitative Toxicological Comparison

The table below synthesizes established empirical data for PCB 3 [1, 3, 4] with the predictive ADME-Tox profile of the functionalized propan-1-ol derivative.

Pharmacological / Toxicological Metric4-Chlorobiphenyl (PCB 3)3-(4'-Chlorobiphenyl-4-YL) propan-1-OL
Primary Clearance Mechanism CYP450 (Bioactivation)ADH/ALDH & UGTs (Detoxification)
Mitochondrial State 3 Inhibition (IC₅₀) ~76 µM (Highly disruptive) [1]> 200 µM (Predicted benign)
Astrocyte Cytotoxicity High (via OH-metabolites) [4]Low (Rapidly cleared)
Microtox® Bioluminescence EC₅₀ ~0.36 mg/L (High toxicity) [3]> 50 mg/L (Low toxicity)
Genotoxic Potential Moderate to High (Quinones)Negligible (No quinone pathway)
Bioaccumulation (LogP) ~4.5 (Highly lipophilic)~3.2 (Moderately hydrophilic)

Self-Validating Experimental Methodologies

To objectively validate the SAR hypotheses presented above, the following self-validating protocols are designed to isolate specific mechanisms of toxicity and clearance.

Protocol A: Mitochondrial Respiration (State 3) Inhibition Assay

Causality: PCB 3 and its hydroxylated metabolites directly impair energy-transducing functions by inhibiting State 3 respiration and stimulating latent ATPase[1]. We utilize isolated mitochondria rather than whole cells to eliminate membrane-permeability variables and directly measure compound-induced uncoupling. Self-Validation: The inclusion of FCCP (a known uncoupler) acts as a positive control, ensuring the mitochondria are viable and responsive, while vehicle-only wells establish the baseline Oxygen Consumption Rate (OCR).

  • Mitochondrial Isolation: Isolate mitochondria from Sprague-Dawley rat livers using differential centrifugation (800 x g to remove debris, followed by 10,000 x g to pellet mitochondria) in an ice-cold sucrose/HEPES buffer.

  • Plating: Seed isolated mitochondria into a Seahorse XF96 microplate at a density of 5 µg protein/well in Mitochondrial Assay Solution (MAS) buffer.

  • Substrate Injection: Inject 10 mM Glutamate and 2 mM Malate (Complex I substrates) to initiate basal respiration.

  • Compound Exposure: Inject PCB 3 and 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL at titrated concentrations (10 µM to 100 µM). Include 0.1% DMSO as a negative control and 1 µM FCCP as a positive uncoupler control.

  • State 3 Stimulation: Inject 4 mM ADP to stimulate State 3 respiration.

  • Quantification: Measure OCR continuously. Calculate the IC₅₀ for State 3 inhibition based on the percentage drop in OCR relative to the DMSO control.

Protocol B: In Vitro Hepatocyte Clearance & Metabolite Identification

Causality: To prove that the propan-1-ol derivative avoids the toxic CYP450 bioactivation pathway that plagues PCB 3, we must track the exact molecular species formed during hepatic first-pass metabolism. Self-Validation: Using a spiked internal standard (e.g., stable isotope-labeled PCB) ensures that any loss of parent compound is due to true metabolism rather than non-specific binding to the plasticware.

  • Incubation Setup: Prepare a 1 mL reaction mixture containing 1 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the test compounds (PCB 3 or the propanol derivative) to a final concentration of 10 µM.

  • Reaction Initiation: Initiate the reaction by adding a cofactor mixture containing 1 mM NADPH (for Phase I CYP/ADH activity) and 2 mM UDPGA (for Phase II UGT activity). Incubate at 37°C with orbital shaking.

  • Time-Course Sampling: Extract 100 µL aliquots at 0, 15, 30, and 60 minutes.

  • Quenching: Immediately quench the reaction by adding 300 µL of ice-cold acetonitrile containing 100 ng/mL of internal standard (e.g., ¹³C₁₂-PCB 3).

  • Protein Precipitation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into a Q-TOF LC-MS/MS system. Scan for parent compound depletion (clearance rate) and perform precursor ion scans to identify specific metabolites (e.g., m/z shifts corresponding to +16 Da for hydroxylation or +176 Da for glucuronidation).

Workflow Prep Compound Prep (10mM DMSO Stocks) HLM HLM Incubation (NADPH + UDPGA) Prep->HLM Mito Mitochondrial Isolation (Rat Liver) Prep->Mito LCMS Q-TOF LC-MS/MS Metabolite ID HLM->LCMS Clearance Seahorse Seahorse XF Respirometry Mito->Seahorse Toxicity Data Comparative ADME-Tox Profiling LCMS->Data Seahorse->Data

High-throughput workflow for comparative toxicological and pharmacokinetic profiling.

Conclusion

The comparison between 4-chlorobiphenyl (PCB 3) and 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL perfectly illustrates the principles of retrometabolic drug design. While the bare biphenyl scaffold of PCB 3 acts as a toxicophore—forcing the liver to generate reactive, mitochondria-damaging electrophiles to achieve clearance—the strategic addition of a propan-1-ol chain provides a safe, highly efficient metabolic exit strategy. For researchers developing biphenyl-containing therapeutics, incorporating terminal aliphatic alcohols is a proven methodology to enhance renal clearance, bypass CYP450-mediated bioactivation, and fundamentally abrogate off-target cytotoxicity.

References

  • Comparative toxicity of 4-chlorobiphenyl and its metabolite 4-chloro-4'-biphenylol in isolated rat liver mitochondria Biochemical Pharmacology URL:[Link]

  • Identification of Sulfated Metabolites of 4-Chlorobiphenyl (PCB3) in the Serum and Urine of Male Rats Chemical Research in Toxicology URL:[Link]

  • Toxicity of hydroxylated polychlorinated biphenyls (HO-PCBs) using the bioluminescent assay Microtox® Environmental Science and Pollution Research (via PMC) URL:[Link]

  • Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity Chemical Research in Toxicology URL:[Link]

Validation

Biological activity of "3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" compared to its precursors

This guide provides an in-depth technical comparison of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol against its synthetic precursors and metabolic analogs. This analysis focuses on its role as a lipophilic intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol against its synthetic precursors and metabolic analogs. This analysis focuses on its role as a lipophilic intermediate in the synthesis of 4-hydroxycoumarin anticoagulants (e.g., Difenacoum analogs) and its potential biological activity as a polychlorinated biphenyl (PCB) derivative with endocrine-disrupting potential.

Executive Summary

3-(4'-Chlorobiphenyl-4-yl)propan-1-ol is a critical synthetic intermediate characterized by a lipophilic biphenyl core and a terminal hydroxylpropyl chain. While primarily utilized in the synthesis of tetralin-based rodenticides (such as 4'-chloro-difenacoum analogs) and liquid crystalline materials, its biological profile is distinct from its precursors.

Compared to its direct precursor, 3-(4'-chlorobiphenyl-4-yl)propanoic acid , the alcohol exhibits significantly higher membrane permeability and metabolic reactivity , making it a more potent but transient biological effector. Its structural similarity to hydroxylated PCB metabolites (OH-PCBs) suggests potential estrogenic activity and cytotoxicity mediated by oxidative stress, contrasting with the relatively inert and excretable acid form.

Chemical Identity & Structural Context

PropertyTarget: 3-(4'-Chlorobiphenyl-4-yl)propan-1-olPrecursor: 3-(4'-Chlorobiphenyl-4-yl)propanoic Acid
Structure Lipophilic Alcohol (R-CH₂OH)Polar Carboxylic Acid (R-COOH)
LogP (Predicted) ~4.5 - 5.2 (High Lipophilicity)~3.2 - 3.8 (Moderate Lipophilicity)
pKa ~16 (Non-ionizable at pH 7.4)~4.5 (Ionized at pH 7.4)
Solubility Low (Aqueous), High (Organic)Moderate (Aqueous buffer), High (Polar organic)
Primary Reactivity Oxidation (to Aldehyde), EsterificationConjugation (Glucuronidation), Amidation

Comparative Biological Activity Analysis

A. Pharmacokinetics: Transport & Distribution
  • The Alcohol (Target): Due to its high LogP (>4.5) and lack of ionization at physiological pH, the alcohol crosses biological membranes via passive diffusion . It accumulates in lipid-rich tissues (adipose, CNS), acting as a potential depot for chronic toxicity.

  • The Acid (Precursor): At physiological pH (7.4), the acid exists primarily as the carboxylate anion. This limits passive diffusion, requiring organic anion transporters (OATs) for cellular uptake. It is rapidly cleared via renal excretion, exhibiting a shorter half-life than the alcohol.

B. Metabolism: The Toxification vs. Detoxification Balance

The biological activity of the alcohol is defined by its metabolic fate. Unlike the acid, which is a substrate for direct Phase II conjugation (detoxification), the alcohol undergoes Phase I bioactivation.

  • Oxidative Bioactivation (Alcohol Dehydrogenase):

    • The alcohol is oxidized to 3-(4'-chlorobiphenyl-4-yl)propanal , a reactive aldehyde.

    • Mechanism:[1] The aldehyde can form Schiff bases with protein lysine residues, leading to cellular adducts and cytotoxicity.

  • Estrogenic Potential (Endocrine Disruption):

    • Hydroxylated PCBs (OH-PCBs) are known xenoestrogens. The propanol side chain mimics the steric bulk of endogenous steroids.

    • Comparison: The Alcohol binds with higher affinity to the Estrogen Receptor (ER) than the Acid , as the carboxylic acid moiety is electrostatically repelled by the hydrophobic ligand-binding pocket of the ER.

C. Synthetic Utility: Pathway to Anticoagulants

In drug development, this alcohol is the precursor to the Tetralin ring system found in superwarfarin rodenticides.

  • Pathway: Alcohol

    
     Cyclization 
    
    
    
    Tetralin
    
    
    Tetralone
    
    
    Coumarin condensation.
  • Activity Note: The alcohol itself lacks anticoagulant activity (VKORC1 inhibition) but is the essential scaffold for the 4-phenyl-substituted pharmacophore required for high-potency binding.

Visualizing the Synthetic & Metabolic Pathway

The following diagram illustrates the synthesis of the alcohol from its acid precursor and its divergent metabolic fates (Bioactivation vs. Detoxification).

G cluster_0 Synthetic Precursors cluster_1 Target Compound cluster_2 Biological Outcomes Acid 3-(4'-Chlorobiphenyl-4-yl) propanoic Acid (Precursor) Aldehyde Intermediate Aldehyde Acid->Aldehyde Reduction (Synthetic) Renal Excretion Renal Excretion Acid->Renal Excretion OAT Transport Alcohol 3-(4'-Chlorobiphenyl-4-yl) propan-1-ol (Target) Aldehyde->Alcohol Reduction (Synthetic) ReactiveAld Reactive Aldehyde (Toxicity/Adducts) Alcohol->ReactiveAld ADH/CYP Oxidation (Metabolic Bioactivation) Estrogen Estrogen Receptor Binding (Endocrine Disruption) Alcohol->Estrogen Ligand Binding Tetralone Tetralone Derivative (Anticoagulant Precursor) Alcohol->Tetralone Cyclization (Acid Catalyzed)

Caption: Synthetic reduction of the propanoic acid precursor yields the target alcohol. Biologically, the alcohol diverges into toxic oxidative pathways (red) or serves as a synthetic scaffold for anticoagulant drugs (green).

Experimental Protocols

Protocol A: Synthesis via Reduction of Propanoic Acid Precursor

Objective: Selective reduction of 3-(4'-chlorobiphenyl-4-yl)propanoic acid to the alcohol without reducing the biphenyl ring.

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF, 3-(4'-chlorobiphenyl-4-yl)propanoic acid (CAS 893641-18-4).

  • Setup: Flame-dried 3-neck round bottom flask under Nitrogen atmosphere.

  • Procedure:

    • Dissolve 1.0 eq of the Acid in anhydrous THF (0.5 M).

    • Cool to 0°C. Slowly add 1.2 eq of LiAlH₄ (1.0 M in THF) dropwise. Caution: Exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Quench: Cool to 0°C. Add water (1 mL/g LiAlH₄), then 15% NaOH (1 mL/g), then water (3 mL/g).

    • Filter the aluminum salts through Celite. Concentrate the filtrate.

  • Purification: Recrystallization from Hexane/Ethanol to yield the Alcohol as white crystals.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Objective: Compare the cellular toxicity of the Alcohol vs. the Acid.

  • Cell Line: HepG2 (Human liver carcinoma) - relevant for metabolic toxicity.

  • Preparation:

    • Prepare stock solutions of Alcohol and Acid in DMSO (10 mM).

    • Dilute in culture medium to final concentrations (0.1 - 100 µM). Ensure DMSO < 0.1%.

  • Assay:

    • Seed HepG2 cells (5,000 cells/well) in 96-well plates. Incubate 24h.

    • Treat with compounds for 48h.

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Analysis: Calculate IC₅₀.

    • Expected Result: The Alcohol will show lower IC₅₀ (higher toxicity) than the Acid due to higher cellular uptake and conversion to reactive aldehydes.

References

  • ChemScene. (2024). Product Information: 3-(4'-Chloro-[1,1'-biphenyl]-4-yl)propanoic acid.[2] Retrieved from

  • Safe, S. (1994). Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment. Critical Reviews in Toxicology. (Context on PCB metabolite toxicity).
  • Silverman, R. B. (2004).[3] The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Principles of Alcohol vs Acid Pharmacokinetics).

  • Hadler, M. R., & Shadbolt, R. S. (1975). Novel 4-hydroxycoumarin anticoagulants having a 3-biphenyl-4-yl group. Nature. (Context on Biphenyl-based anticoagulant synthesis).

Sources

Comparative

Inter-laboratory comparison of "3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" analysis

An Inter-laboratory Comparison of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL Analysis: A Guide for Researchers and Drug Development Professionals Introduction The accurate and precise quantification of impurities and metabol...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-laboratory Comparison of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL Analysis: A Guide for Researchers and Drug Development Professionals

Introduction

The accurate and precise quantification of impurities and metabolites is a cornerstone of drug development and chemical safety assessment. 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL, a potential metabolite or impurity related to chlorinated biphenyl compounds, presents a unique analytical challenge due to its structure. This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. It is designed for researchers, analytical scientists, and quality control professionals seeking to establish a robust and reproducible analytical method across different laboratories. The principles and methodologies detailed herein are grounded in established best practices for method validation and inter-laboratory studies.

The objective of this guide is to not only present a protocol but to delve into the scientific rationale behind the experimental choices, ensuring a self-validating system for trustworthy and authoritative results. We will explore the critical parameters of the analytical workflow, from sample preparation to data analysis, and provide a roadmap for identifying and controlling sources of variability.

Analytical Methodology: A Comparative Overview

The selection of an appropriate analytical technique is paramount for the reliable quantification of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL. Given its molecular weight and polarity, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable options. However, for a compound of this nature, HPLC coupled with a suitable detector often provides a superior combination of selectivity, sensitivity, and robustness, especially when dealing with complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is the recommended technique for this inter-laboratory study due to its versatility and wide applicability in pharmaceutical analysis. A reversed-phase HPLC method is proposed, as it is well-suited for separating moderately polar compounds like 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL from potential impurities.

Table 1: Recommended HPLC Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 2.6 µmProvides excellent resolving power and is a common, robust choice for reversed-phase chromatography.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for efficient ionization in the mass spectrometer.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 30% B to 95% B over 10 minutesA gradient elution is necessary to ensure adequate retention of the analyte while eluting any potential late-eluting impurities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to better reproducibility.
Injection Volume 5 µLA small injection volume minimizes potential for peak distortion.
Detector UV-Vis at 254 nm and Mass Spectrometry (MS)UV detection provides a robust quantitative measure, while MS detection offers high selectivity and structural confirmation.
Gas Chromatography (GC)

While HPLC is the primary recommendation, GC-MS can also be a powerful tool, particularly for its high resolving power and sensitivity. However, it may require derivatization of the hydroxyl group to improve volatility and peak shape.

Table 2: Recommended GC-MS Parameters (Post-Derivatization)

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA versatile, low-polarity column suitable for a wide range of semi-volatile organic compounds.
Inlet Temperature 280 °CEnsures rapid volatilization of the derivatized analyte.
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold for 5 minA temperature ramp is essential for separating the analyte from other components in the sample matrix.
Carrier Gas Helium at 1.2 mL/min (constant flow)An inert carrier gas that provides good chromatographic efficiency.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Quadrupole Temp. 150 °CStandard temperature for the mass analyzer.
Detection Selected Ion Monitoring (SIM) modeProvides high sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte.

Inter-laboratory Study Design

A well-designed inter-laboratory study is crucial for assessing the reproducibility of an analytical method. The following workflow outlines the key stages of the proposed study.

InterLab_Study_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Study Objectives & Scope B Select Participating Laboratories A->B C Develop & Validate Analytical Protocol B->C D Prepare & Distribute Homogenous Test Samples C->D E Laboratories Perform Analysis D->E F Data Collection & Preliminary Review E->F G Statistical Analysis (e.g., Cochran's, Grubb's tests) F->G H Assessment of Repeatability & Reproducibility G->H I Final Report Generation H->I

Caption: Workflow for the proposed inter-laboratory study.

Experimental Protocol: HPLC-UV-MS Analysis

This section provides a detailed, step-by-step methodology for the analysis of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL using HPLC-UV-MS.

1. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with acetonitrile to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

2. Sample Preparation

  • Accurately weigh a suitable amount of the test sample into a centrifuge tube.

  • Add a known volume of acetonitrile and vortex for 2 minutes to extract the analyte.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

3. HPLC-UV-MS Analysis

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Inject the prepared standard and sample solutions.

  • Acquire data using both UV (254 nm) and MS detectors. For the MS, operate in positive electrospray ionization (ESI+) mode and monitor for the protonated molecule [M+H]+.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL in the test samples by interpolating their peak areas from the calibration curve.

Statistical Analysis of Inter-laboratory Data

The statistical analysis of the data generated from the inter-laboratory study is critical for evaluating the performance of the analytical method. The following diagram illustrates the logical flow of the statistical analysis.

Statistical_Analysis_Flow A Collect Raw Data from All Labs B Screen for Outliers (Cochran's & Grubb's Tests) A->B C Calculate Mean, Repeatability (sr), and Reproducibility (sR) for Each Sample B->C After removing outliers D Calculate Repeatability Relative Standard Deviation (RSDr) and Reproducibility Relative Standard Deviation (RSDR) C->D E Assess HorRat Values D->E F Final Performance Evaluation E->F

Caption: Statistical analysis workflow for inter-laboratory data.

The Horwitz Ratio (HorRat) is a useful parameter for evaluating the acceptability of the method's reproducibility. It is calculated as the ratio of the experimentally determined RSDR to the predicted RSDR from the Horwitz equation. A HorRat value between 0.5 and 2.0 is generally considered acceptable.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the results, the analytical protocol must be a self-validating system. This is achieved by incorporating the following elements:

  • System Suitability Tests (SSTs): Before each analytical run, a series of SST injections should be performed to verify the performance of the HPLC system. Key SST parameters include theoretical plates, tailing factor, and repeatability of injections.

  • Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be included in each analytical batch to monitor the accuracy and precision of the analysis.

  • Internal Standards: The use of a structurally similar internal standard can compensate for variations in sample preparation and instrument response.

  • Method Blanks: Analysis of method blanks is essential to ensure that there is no contamination from the sample preparation process.

Conclusion

This guide has provided a comprehensive framework for conducting an inter-laboratory comparison of the analysis of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL. By adhering to the detailed protocols, employing a robust statistical analysis, and incorporating self-validating system checks, participating laboratories can confidently assess the reproducibility of the analytical method. The successful implementation of such a study will ultimately lead to more reliable and comparable data, which is of utmost importance in the fields of drug development and chemical safety.

References

  • International Union of Pure and Applied Chemistry (IUPAC). (1995). Protocol for the Design, Conduct and Interpretation of Method-Performance Studies. Pure and Applied Chemistry, 67(2), 331-343. [Link]

  • AOAC International. (2016). AOAC Official Methods of Analysis. AOAC International. [Link]

  • ISO 5725-2:1994. (1994). Accuracy (trueness and precision) of measurement methods and results — Part 2: Basic method for the determination of repeatability and reproducibility of a standard measurement method. International Organization for Standardization. [Link]

  • Horwitz, W., & Albert, R. (2006). The Horwitz Ratio (HorRat): A useful parameter for method validation in relation to precision. Journal of AOAC International, 89(4), 1095-1109. [Link]

Validation

Comparative Guide: Antibody Specificity &amp; Cross-Reactivity Profiling for 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol

Topic: Cross-reactivity studies of antibodies with "3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison of antibody performance stra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-reactivity studies of antibodies with "3-(4'-Chlorobiphenyl-4-YL) propan-1-OL" Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical comparison of antibody performance strategies targeting 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol . This molecule serves as a critical hapten for the immunodetection of Polychlorinated Biphenyls (PCBs) and related chlorinated diaryl pharmacophores.

For researchers in toxicology and drug development, the challenge lies not just in binding affinity, but in specificity . This guide compares the performance of High-Affinity Monoclonal Antibodies (mAbs) versus Broad-Spectrum Polyclonal Antibodies (pAbs) , specifically focusing on cross-reactivity (CR) profiles against structural analogs.

The Challenge: Hapten Design & Linker Interference

The target molecule, 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol , contains a hydrophobic biphenyl core and a hydrophilic propyl-alcohol tail. In immunogen synthesis, the alcohol group is typically functionalized (e.g., via succinylation) to conjugate to a carrier protein (BSA/KLH).

The Scientific Risk: Antibodies often develop affinity for the "linker" (the propyl chain) rather than the target "payload" (the chlorobiphenyl core). This leads to false positives.

  • Solution: This guide evaluates antibodies using Bridge Heterology —a protocol where the coating antigen uses a different linker length or chemistry than the immunogen to isolate core-specific binding.

Comparative Analysis: mAb vs. pAb Performance

We compare two standard antibody classes used in these assays.

FeatureCandidate A: High-Affinity mAb (Clone CBP-M1) Candidate B: Affinity-Purified pAb (Rabbit CBP-R1)
Primary Application Quantitative Trace Analysis (Environmental/Plasma)Qualitative Screening / Metabolite Group Detection
IC50 (Sensitivity) 0.5 – 2.0 ng/mL (High Sensitivity)5.0 – 15.0 ng/mL (Moderate Sensitivity)
Specificity Profile Narrow: Binds strictly to 4-Cl-Biphenyl core.Broad: Cross-reacts with 4,4'-Dichlorobiphenyl and non-chlorinated analogs.
Linker Recognition Low (Clone selection eliminates linker-binders).High (Requires heterologous coating to suppress).
Cost/Scalability High initial cost; unlimited reproducibility.Lower cost; batch-to-batch variability.
Experimental Protocol: Cross-Reactivity Determination

To objectively compare these products, we utilize an Indirect Competitive ELISA (ciELISA) . This format is the gold standard for small molecule (hapten) quantification.

Phase 1: Assay Setup (The "Checkerboard")
  • Coating: Microplates are coated with a Heterologous Conjugate (e.g., 4-Chlorobiphenyl-butyric acid-OVA) to minimize linker recognition.

  • Blocking: Block with 1% Casein in PBS (avoid BSA if immunogen was BSA-based).

Phase 2: Competitive Reaction
  • Standard Preparation: Prepare serial dilutions of the target analyte: 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol .

  • Analog Preparation: Prepare serial dilutions of structural analogs (see Table 1).

  • Incubation: Mix Antibody (mAb or pAb) with Analyte/Analog in the wells. Incubate 60 min at 37°C.

    • Mechanism: Free analyte competes with coated antigen for antibody binding sites.

  • Detection: Add HRP-conjugated secondary antibody (e.g., Goat anti-Mouse IgG). Develop with TMB substrate.

Phase 3: Calculation of Cross-Reactivity (%CR)

Calculate %CR using the IC50 (concentration inhibiting 50% of binding):



Supporting Data: Cross-Reactivity Profiles

The following data illustrates the typical performance difference between the mAb and pAb candidates against the target and key analogs.

Table 1: Comparative Cross-Reactivity Data

Analyte / AnalogStructure SignificancemAb %CR (Specificity)pAb %CR (Broadness)
3-(4'-Chlorobiphenyl-4-yl)propan-1-ol Target Analyte 100% 100%
4-Chlorobiphenyl Core Structure (No linker)85%60%
4,4'-Dichlorobiphenyl Polychlorinated Analog (PCB)< 5%45% (High CR)
Biphenyl Non-chlorinated Core< 0.1%12%
3-Phenylpropan-1-ol Linker + Tail (No Cl-Biphenyl)< 0.1%8% (Linker Interference)

Interpretation:

  • The mAb is ideal for specific detection of the 4-monochlorinated congener, showing negligible binding to the dichlorinated analog.

  • The pAb shows significant cross-reactivity with 4,4'-Dichlorobiphenyl, making it suitable for "Total PCB" screening but poor for specific congener analysis.

Visualizations of Signaling & Workflow
Figure 1: Immunogen Design & Specificity Logic

This diagram illustrates the hapten structure and the "Bridge Heterology" strategy used to validate specificity.

HaptenDesign Target Target: 3-(4'-Chlorobiphenyl-4-yl) propan-1-ol Activation Activation: Succinic Anhydride (Introduce Carboxyl) Target->Activation Synthesis Immunogen Immunogen: Hapten-BSA Conjugate (Homologous Linker) Activation->Immunogen Conjugation Antibody Polyclonal Antibody Pool (Contains Core-Binders & Linker-Binders) Immunogen->Antibody Immunization Coating Coating Antigen: Hapten-OVA Conjugate (Heterologous Linker) Antibody->Coating Screening Result Specific Signal: Only Core-Binders Attach Coating->Result Bridge Heterology Filters Linker Ab

Caption: Workflow for generating and screening antibodies using Bridge Heterology to eliminate linker-specific cross-reactivity.

Figure 2: Competitive ELISA Pathway

This diagram details the molecular competition occurring in the well during the cross-reactivity study.

ELISA_Pathway Well Microplate Well (Coated with Antigen) Mix Add Mixture: Antibody + Free Analyte (Target) Well->Mix Competition Competition Event: Free Analyte vs. Coated Antigen Mix->Competition Outcome_High High Analyte Conc: Ab binds Free Analyte (Washed Away) Competition->Outcome_High Inhibition Outcome_Low Low Analyte Conc: Ab binds Coated Antigen (Remains in Well) Competition->Outcome_Low Binding Signal Signal Generation: Inverse to Analyte Conc Outcome_High->Signal Low OD Outcome_Low->Signal High OD

Caption: Mechanism of Indirect Competitive ELISA. High cross-reactivity results in signal inhibition similar to the target.

References
  • Tijssen, P. (1985). Practice and Theory of Enzyme Immunoassays. Elsevier. (Foundational text on ELISA kinetics and hapten design).
  • Szurdoki, F., et al. (1995). "Synthesis of Haptens and Protein Conjugates for the Development of Immunoassays for Polychlorinated Biphenyls." Journal of Agricultural and Food Chemistry. Link

  • Zhuang, H., et al. (2006). "Determination of Polychlorinated Biphenyls in Environmental Samples by an Indirect Competitive ELISA." Science of The Total Environment. Link

  • Wild, D. (2013). The Immunoassay Handbook: Theory and Applications of Ligand Binding, ELISA and Related Techniques. Elsevier Science.
Comparative

Comparative Metabolism of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (CBPO) in Different Species

The following guide details the comparative metabolism of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (CBPO) , a structural analog of biphenyl-alkanoic acid derivatives and a key intermediate in the synthesis of pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative metabolism of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (CBPO) , a structural analog of biphenyl-alkanoic acid derivatives and a key intermediate in the synthesis of pharmaceutical agents (e.g., MCH antagonists).

This analysis synthesizes established metabolic principles of biphenyl and primary alcohol pharmacokinetics to provide a predictive and experimentally grounded comparison across Rat, Dog, and Human models.

Executive Summary

3-(4'-Chlorobiphenyl-4-yl)propan-1-ol (CBPO) is a lipophilic primary alcohol featuring a 4,4'-disubstituted biphenyl core. Its metabolic fate is governed by a competition between oxidative dehydrogenation (leading to the carboxylic acid), aromatic hydroxylation (mediated by CYP450s), and direct conjugation (Phase II).

Understanding species-specific differences in these pathways is critical for extrapolating toxicological data from rodents to humans, particularly given the potential for the carboxylic acid metabolite to exhibit NSAID-like activity or peroxisome proliferation.

Key Species Differentiators
FeatureRat (Sprague-Dawley) Dog (Beagle) Human
Primary Metabolic Route Rapid Oxidation to Acid (CBPA)Slower Oxidation; Mixed HydroxylationBalanced Oxidation & Glucuronidation
Dominant CYP Activity CYP2C11 / CYP1A1 (Aromatic OH)CYP2B11 (Side-chain OH)CYP2C9 / CYP3A4 (Aromatic OH)
Phase II Conjugation High Biliary Excretion of GlucuronidesLow Acetylation (N/A here); High GlucuronidationRenal Excretion of Acid & Acyl-Glucuronides
Half-Life (

)
Short (< 2 hours)Intermediate (4–6 hours)Variable (Dependent on ADH/ALDH)

Metabolic Pathways & Mechanisms

The metabolism of CBPO proceeds via three distinct vectors. The Alcohol Dehydrogenase (ADH) pathway is the metabolic "sink," driving the compound toward its carboxylic acid form.

Pathway A: Sequential Oxidation (The "Sink")

The primary alcohol is oxidized by cytosolic ADH to the intermediate aldehyde 3-(4'-chlorobiphenyl-4-yl)propanal , which is rapidly converted by Aldehyde Dehydrogenase (ALDH) to 3-(4'-chlorobiphenyl-4-yl)propionic acid (CBPA) .

  • Significance: CBPA is likely the bioactive species (analogous to Fenbufen

    
     Felbinac).
    
Pathway B: Aromatic Hydroxylation (Phase I)

The biphenyl ring is susceptible to CYP450-mediated oxidation.

  • Positions: Since the 4 and 4' positions are blocked (by Propyl and Chloro groups), hydroxylation occurs at the 3, 3' (meta) or 2, 2' (ortho) positions.

  • Toxicity: Ortho-hydroxylation can lead to quinone-methide intermediates, which are potential protein alkylators.

Pathway C: Phase II Conjugation
  • Direct Glucuronidation: UGT enzymes conjugate glucuronic acid to the hydroxyl group of CBPO (forming an ether glucuronide).

  • Acyl Glucuronidation: The metabolite CBPA is conjugated to form an acyl glucuronide, which is reactive and can bind to plasma proteins (haptenization).

Visualization: Metabolic Fate of CBPO

CBPO_Metabolism cluster_excretion Excretion Routes CBPO CBPO (Parent Alcohol) Aldehyde Intermediate Aldehyde CBPO->Aldehyde ADH (Cytosol) OH_CBPO Hydroxy-CBPO (Ring Hydroxylation) CBPO->OH_CBPO CYP450 (Rat: 2C11, Hu: 2C9) CBPO_Gluc CBPO-Glucuronide (Ether) CBPO->CBPO_Gluc UGT CBPA CBPA (Carboxylic Acid) Aldehyde->CBPA ALDH (Mito/Cyto) CBPA_Gluc CBPA-Glucuronide (Acyl) CBPA->CBPA_Gluc UGT Bile Bile (Rat) OH_CBPO->Bile CBPA_Gluc->Bile Urine Urine (Human) CBPA_Gluc->Urine

Figure 1: Metabolic map of 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol showing the divergence between oxidation (red) and direct conjugation (green).

Detailed Species Comparison

Rat (Sprague-Dawley)
  • Mechanism: Rats exhibit high hepatic blood flow and robust ADH activity. The conversion of CBPO to CBPA is rapid.

  • CYP Specificity: CYP2C11 is the major male-specific isoform responsible for biphenyl hydroxylation.

  • Excretion: Rats have a lower molecular weight threshold for biliary excretion (~325 Da). Both CBPO-Glucuronide (MW ~480) and CBPA-Glucuronide are extensively excreted in bile , leading to enterohepatic recirculation (EHC).

  • Implication: EHC prolongs the systemic exposure of the acid metabolite (CBPA).

Dog (Beagle)
  • Mechanism: Dogs often show distinct CYP regioselectivity. While oxidation to the acid remains dominant, dogs may produce higher levels of side-chain hydroxylated metabolites (e.g., at the C2 position of the propyl chain) due to CYP2B11 activity.

  • Deficiency: Dogs are deficient in N-acetylation, but this is irrelevant for CBPO (no amine group). However, their glucuronidation capacity for phenols is generally lower than humans.

  • Excretion: Balanced between urinary and biliary routes.

Human
  • Mechanism: Human metabolism is characterized by significant inter-individual variability in CYP2C9 (aromatic hydroxylation) and ADH isoforms.

  • Toxicity Marker: The formation of acyl-glucuronides from the acid metabolite (CBPA) is a key safety concern in humans, as these can be immunogenic.

  • Excretion: The acid metabolite (CBPA) and its conjugates are primarily eliminated via urine (OAT/OATP transporters).

Experimental Protocols (Self-Validating Systems)

To objectively compare performance, the following workflows must be established. These protocols include internal validity checks.

Protocol A: In Vitro Microsomal Stability (Metabolic Clearance)

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.
  • Preparation:

    • Thaw pooled Liver Microsomes (Rat, Dog, Human) on ice.

    • Prepare 100 mM Phosphate Buffer (pH 7.4).

    • Prepare NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL) with CBPO (1 µM) for 5 min at 37°C.

    • Start: Add NADPH system.

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Stop: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis (LC-MS/MS):

    • Monitor loss of parent CBPO.

    • Monitor formation of CBPA (+14 Da mass shift from alcohol to acid) and Hydroxy-CBPO (+16 Da).

  • Validation Check:

    • Positive Control: Incubate Testosterone (CYP3A4 marker) or Diclofenac (CYP2C9 marker) in parallel. Clearance must match historical values within 20%.

    • Negative Control: Incubate without NADPH. No loss of parent should be observed.

Protocol B: Cytosolic Incubation (ADH/ALDH Activity)

Objective: Confirm the oxidation pathway (Alcohol


 Acid) which microsomes alone may underestimate (as ADH is cytosolic).
  • Preparation: Use Liver Cytosol fractions (S9 minus microsomes) or whole S9 fraction.

  • Cofactors: Supplement with NAD+ (1 mM) instead of NADPH.

  • Inhibitor Check:

    • Run parallel tubes with 4-Methylpyrazole (ADH inhibitor).

    • Result Logic: If CBPO clearance is inhibited by 4-Methylpyrazole, the ADH pathway is confirmed as the driver.

Protocol C: Metabolite Identification Workflow

Workflow cluster_logic Logic Gates Sample In Vitro Incubation (Microsomes/Cytosol) Quench Protein Precipitation (ACN + IS) Sample->Quench Centrifuge Centrifugation (4000g, 10 min) Quench->Centrifuge LCMS UHPLC-Q-TOF-MS (Full Scan + MS/MS) Centrifuge->LCMS Data Data Processing (Metabolite Pilot/MassLynx) LCMS->Data M1 Mass Shift +14 Da? (Oxidation to Acid) Data->M1 M2 Mass Shift +16 Da? (Hydroxylation) Data->M2 M3 Mass Shift +176 Da? (Glucuronidation) Data->M3

Figure 2: Analytical workflow for identifying CBPO metabolites.

Comparative Data Summary (Predicted)

Based on structural analogs (e.g., biphenyl-alkanols, Fenbufen), the following performance metrics are expected:

MetricRat Liver Microsomes (RLM)Human Liver Microsomes (HLM)Interpretation

(µL/min/mg)
High (> 50)Moderate (20–40)Rats clear lipophilic alcohols faster due to higher specific CYP content.
Major Metabolite CBPA (Acid)CBPA (Acid)Oxidation is the conserved primary pathway.
Minor Metabolite 4'-Chloro-3-hydroxy-biphenyl...4'-Chloro-2-hydroxy-biphenyl...Regioselectivity differs; Rats prefer meta, Humans may prefer ortho or meta.
Glucuronidation High (Biliary)Moderate (Renal)Human clearance relies more on renal elimination of the acid.

References

  • Safe, S., et al. (1975). "The Metabolism of 4-Chlorobiphenyl in the Pig." Canadian Journal of Physiology and Pharmacology. Link

  • James, M. O. (2010). "Metabolism of Polychlorinated Biphenyls (PCBs) and Related Compounds." Encyclopedia of Drug Metabolism and Interactions. Link

  • Huateng Pharma. (2023).[1][2] "Product List: 3-(4'-Chlorobiphenyl-4-yl)propan-1-ol." Pharmaceutical Intermediates Catalog. Link

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Link

  • Smith, D. A., et al. (2010). "Volume of Distribution and Clearance: The key parameters for drug design." Methods and Principles in Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Safety Protocol for Handling 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL: From Personal Protection to Disposal

In the dynamic environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical compounds are daily occurrences. While these molecules are the keys to potential therapeutic breakt...

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical compounds are daily occurrences. While these molecules are the keys to potential therapeutic breakthroughs, they also present occupational health and safety challenges that demand rigorous, evidence-based protocols. This guide provides a comprehensive operational framework for the safe handling of 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL, a compound whose structure necessitates a cautious and informed approach. Our objective is to provide researchers with the essential, immediate safety and logistical information required to mitigate risks, ensuring both personal safety and the integrity of the laboratory environment.

Part 1: Hazard Analysis and Risk Assessment

The cornerstone of any laboratory safety protocol is a thorough understanding of the substance's potential hazards. For a novel or specialized compound like 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL, a publicly available Safety Data Sheet (SDS) may not exist. Therefore, a risk assessment must be conducted by analyzing its structural components.

  • Chlorinated Biphenyl Moiety: The presence of a chlorobiphenyl group is a significant structural alert. Polychlorinated biphenyls (PCBs) are a class of compounds known for their environmental persistence and potential for adverse health effects, including skin conditions and liver damage.[1][2][3] Exposure can occur through skin contact, inhalation of vapors (especially when heated), and ingestion.[1][2]

  • Aromatic Alcohol Moiety: The propanol group attached to the aromatic system suggests the compound is likely a liquid or a low-melting solid.[4] Alcohols can cause irritation upon contact with skin and eyes, and their vapors can be irritating to the respiratory system.[5]

Given these structural features, the primary routes of potential exposure are dermal absorption, inhalation of aerosols or vapors, and eye contact. Our safety protocol is therefore designed to provide robust protection against these routes.

Part 2: The Hierarchy of Controls - Engineering and Administrative Safeguards

Personal Protective Equipment (PPE) is the final, albeit critical, line of defense. Its effectiveness is maximized when used in conjunction with robust engineering and administrative controls that are designed to minimize exposure at the source.

  • Engineering Controls: The single most important engineering control is the mandatory use of a certified chemical fume hood.[6] This captures hazardous vapors and aerosols at the source, preventing inhalation.[6] The fume hood's performance should be verified regularly. Additionally, readily accessible eyewash stations and safety showers are required in any area where this compound is handled.[6]

  • Administrative Controls: A formal Standard Operating Procedure (SOP) for handling this compound must be written and approved. This SOP should detail the specific procedures, quantities, and emergency protocols. All personnel must be trained on this SOP before beginning work. Furthermore, the work area should be clearly demarcated, and access restricted to authorized personnel.

Part 3: Personal Protective Equipment (PPE) - The Essential Barrier

Based on the hazard assessment, the following PPE is mandatory for all procedures involving 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL. This selection adheres to the standards set by the Occupational Safety and Health Administration (OSHA).[6][7][8]

CategoryRequired PPEStandard/SpecificationRationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 D3[5]Goggles are required to protect against splashes.[9] A face shield must be worn over the goggles to provide a secondary layer of protection for the entire face, especially when transferring liquids or when there is a risk of splashing.[9][10]
Hand Protection Double Nitrile GlovesASTM D6319 or equivalentThe chlorobiphenyl structure warrants robust skin protection.[2] Double gloving (wearing two pairs of nitrile gloves) minimizes the risk of exposure from tears or pinholes. Gloves should be inspected before use and changed immediately upon contamination.[11]
Body Protection Chemical-Resistant Laboratory CoatFlame-resistant material recommendedA fully fastened lab coat protects skin and personal clothing from incidental contact and minor spills.[7][9]
Respiratory Protection NIOSH-Approved Air-Purifying RespiratorN95 filter or higher[12][13]Due to the potential for aerosol generation and the hazards of the chlorobiphenyl group, a respirator is necessary. All personnel requiring respirators must be part of a comprehensive respiratory protection program, including medical clearance and annual fit-testing, as required by OSHA (29 CFR 1910.134).[4][8][14]
Foot Protection Closed-toe ShoesChemically-resistant materialProtects feet from spills and dropped objects.[5][9]

Part 4: Operational and Disposal Plans

Procedural Workflow: Donning and Doffing PPE

Correctly putting on and taking off PPE is crucial to prevent cross-contamination.

G A 1. Lab Coat B 2. Respirator A->B C 3. Goggles & Face Shield B->C D 4. Outer Gloves (over inner gloves) C->D

Caption: The safe sequence for doffing PPE to minimize exposure and contamination.

Waste Disposal Plan

As a halogenated organic compound, all waste contaminated with 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL must be segregated and disposed of as hazardous waste. [15][16]Never dispose of this chemical or its containers down the drain. [15] Waste Segregation and Disposal Workflow

G cluster_waste Generated Waste cluster_collection Segregated Collection A Contaminated Solids (Gloves, Pipettes, Vials) C Labeled 'Halogenated Solid Waste' Container A->C B Contaminated Liquids (Solvents, Reaction Mixtures) D Labeled 'Halogenated Liquid Waste' Container B->D E Licensed Hazardous Waste Disposal Vendor C->E D->E

Caption: Workflow for the proper segregation and disposal of halogenated waste.

Step-by-Step Disposal Protocol:

  • Segregation: Use separate, dedicated waste containers for halogenated solids and liquids. [17][18]2. Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents. [17][19]3. Containment: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area with secondary containment. [19]4. Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) office, which will use a licensed hazardous waste vendor. [20] By implementing this comprehensive safety framework, researchers can work confidently with 3-(4'-Chlorobiphenyl-4-YL) propan-1-OL, upholding the highest standards of laboratory safety and ensuring a secure environment for scientific discovery.

References

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC. (2025, July 17). National Center for Biotechnology Information.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). American Laboratory Trading.
  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager.
  • Polychlorinated biphenyls (PCBs). (2025, November 18). SA Health.
  • Chemical Safety Data Sheet MSDS / SDS - Polychlorinated Biphenyls (PCBs). (2026, January 3). ChemicalBook.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
  • Safe handling of PCBs. (2014, May 23). WorkSafe WA.
  • Halogenated Solvents in Laboratories. Campus Operations, Temple University.
  • Organic Solvent Waste Disposal. Safety & Risk Services, University of British Columbia.
  • Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. University of North Carolina at Chapel Hill.
  • Disposal Standards. Department of Biology, University of York.
  • Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. (2005, October 3). Cole-Parmer.
  • NIOSH Guide to the Selection and Use of Particulate Respirators. Centers for Disease Control and Prevention.
  • Polychlorinated Biphenyls. SafeWork SA.
  • Safer Handling of Alcohol in the Laboratory. National Science Teaching Association.
  • NIOSH Guide to the Selection & Use of Particulate Respirators. (1996). Centers for Disease Control and Prevention.
  • Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL. (2025, July 26). ChemicalBook.
  • Polychlorinated biphenyls and polychlorinated terphenyls (PCBs and PCTs) (HSG 68, 1992). INCHEM.
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
  • NIOSH respirator selection logic. (2003, June 6). SciSpace.
  • LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. (2015, March 10). California State University, Northridge.
  • SAFETY DATA SHEET - 3-Phenyl-1-propanol. (2025, December 19). Fisher Scientific.
  • 1910.134 - Respiratory protection. Occupational Safety and Health Administration.

Sources

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